molecular formula C12H17NO5S B1521270 Boc-D-threo-3-(thiophen-2-yl)serine CAS No. 1134940-20-7

Boc-D-threo-3-(thiophen-2-yl)serine

Katalognummer: B1521270
CAS-Nummer: 1134940-20-7
Molekulargewicht: 287.33 g/mol
InChI-Schlüssel: JEOJPDVRQCXNML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-D-threo-3-(thiophen-2-yl)serine is a useful research compound. Its molecular formula is C12H17NO5S and its molecular weight is 287.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-12(2,3)18-11(17)13-8(10(15)16)9(14)7-5-4-6-19-7/h4-6,8-9,14H,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOJPDVRQCXNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CS1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thiophene-Substituted Non-Canonical Amino Acids: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptides represents a paradigm shift in drug discovery, offering a powerful strategy to overcome the inherent limitations of native peptide therapeutics, such as poor metabolic stability and low bioavailability.[1][2] Among the diverse array of ncAAs, those featuring a thiophene moiety have emerged as a particularly promising class. The thiophene ring, a privileged pharmacophore in medicinal chemistry, imparts unique physicochemical properties that can enhance drug-receptor interactions, modulate biological activity, and improve pharmacokinetic profiles.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic applications of thiophene-substituted non-canonical amino acids. We will explore the rationale behind their use, delve into synthetic strategies, detail their incorporation into peptides, and examine their burgeoning applications in oncology, neuroscience, and infectious diseases. This guide is designed to be a practical resource, offering field-proven insights and detailed experimental protocols to empower the design and development of next-generation peptide-based therapeutics.

Introduction: The Thiophene Advantage in Peptide Drug Design

The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and poor membrane permeability.[1][5] The strategic replacement of canonical amino acids with ncAAs can introduce conformational constraints and novel side-chain functionalities, thereby enhancing proteolytic resistance and modulating biological activity.[5][6] Thiophene, a five-membered aromatic ring containing a sulfur atom, is a bioisostere of the phenyl ring and is found in numerous FDA-approved drugs.[3][4][7] Its incorporation into amino acid side chains offers several distinct advantages:

  • Enhanced Receptor Interactions: The sulfur atom in the thiophene ring can participate in hydrogen bonding, improving drug-receptor binding affinity.[3]

  • Modulation of Physicochemical Properties: The electron-rich nature of the thiophene ring can influence the lipophilicity and electronic properties of the amino acid, impacting solubility, membrane permeability, and metabolic stability.[3][8]

  • Structural Rigidity: The aromatic thiophene ring introduces conformational constraints to the peptide backbone, which can lead to more stable secondary structures and increased resistance to enzymatic degradation.[5]

  • Diverse Chemical Space: The thiophene ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize therapeutic efficacy.[3][9]

One of the most well-studied thiophene-substituted ncAAs is thienylalanine , an analog of phenylalanine where the phenyl group is replaced by a thienyl group.[10] This guide will frequently use thienylalanine as a primary example to illustrate key concepts and methodologies.

Synthesis of Thiophene-Substituted Non-Canonical Amino Acids

The successful application of thiophene-substituted ncAAs in drug discovery hinges on robust and efficient synthetic methodologies. Both chemical and biotechnological routes have been developed for their preparation.

Chemical Synthesis of Thienylalanine

A common approach for the synthesis of β-(2-thienyl)-DL-alanine involves the condensation of a thiophene derivative with a protected glycine equivalent. A representative synthetic scheme is outlined below.

Diagram: Chemical Synthesis of β-(2-thienyl)-DL-alanine

Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Azlactone_intermediate Azlactone intermediate Thiophene-2-carboxaldehyde->Azlactone_intermediate Erlenmeyer-Plöchl reaction Hippuric_acid Hippuric acid Hippuric_acid->Azlactone_intermediate Acetic_anhydride Acetic anhydride Sodium acetate Acetic_anhydride->Azlactone_intermediate DL-Thienylalanine β-(2-thienyl)-DL-alanine Azlactone_intermediate->DL-Thienylalanine Reduction and hydrolysis Red_phosphorus Red Phosphorus Hydriodic acid Red_phosphorus->DL-Thienylalanine

Caption: General workflow for the chemical synthesis of β-(2-thienyl)-DL-alanine.

Experimental Protocol: Synthesis of β-(2-thienyl)-DL-alanine via the Azlactone Route

  • Azlactone Formation (Erlenmeyer-Plöchl reaction):

    • In a round-bottom flask, combine thiophene-2-carboxaldehyde (1.0 eq), hippuric acid (1.0 eq), and anhydrous sodium acetate (1.0 eq).

    • Add acetic anhydride (3.0 eq) and heat the mixture at 100°C for 2 hours with stirring.

    • Cool the reaction mixture and slowly add ethanol to precipitate the azlactone.

    • Collect the solid by filtration, wash with cold ethanol and water, and dry under vacuum.

  • Reduction and Hydrolysis:

    • Suspend the azlactone intermediate in a mixture of red phosphorus and hydriodic acid.

    • Reflux the mixture for 3 hours.

    • Cool the reaction and filter to remove excess phosphorus.

    • Neutralize the filtrate with a suitable base (e.g., ammonium hydroxide) to precipitate the crude β-(2-thienyl)-DL-alanine.

    • Recrystallize the product from hot water or aqueous ethanol to obtain the purified amino acid.

Biotechnological Synthesis of L-Thienylalanine

For stereospecific synthesis of the L-enantiomer, which is crucial for biological activity, enzymatic methods are often preferred. One such method involves the transamination of a keto-acid precursor.[7]

Diagram: Biotechnological Synthesis of L-Thienylalanine

Thiophene-2-pyruvic_acid 2-Hydroxy-3-(2-thienyl)acrylic acid (enol form of thiophene-2-pyruvic acid) L-Thienylalanine L-β-(2-thienyl)alanine Thiophene-2-pyruvic_acid->L-Thienylalanine Biotransformation Amino_donor L-Aspartic acid or L-Glutamic acid Amino_donor->L-Thienylalanine Transaminase Transaminase (from microorganisms) Transaminase->L-Thienylalanine

Caption: Enzymatic synthesis of L-thienylalanine via transamination.[7]

This biotransformation can be carried out using whole-cell systems (e.g., E. coli) or isolated transaminase enzymes, offering a greener and more efficient route to enantiomerically pure L-thienylalanine.[7]

Incorporation of Thiophene-Substituted ncAAs into Peptides

The gold standard for incorporating ncAAs into peptides is Solid-Phase Peptide Synthesis (SPPS) .[11][12] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Diagram: Solid-Phase Peptide Synthesis (SPPS) Cycle

cluster_0 SPPS Cycle Start Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) Start->Deprotection Washing_1 Washing (DMF, DCM) Deprotection->Washing_1 Coupling Coupling of Fmoc-Thienylalanine-OH (e.g., HBTU/HOBt, DIEA in DMF) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 End Elongated Resin-Bound Peptide Washing_2->End End->Deprotection Repeat for next amino acid

Caption: A typical cycle for incorporating an Fmoc-protected amino acid in SPPS.

Experimental Protocol: Manual Fmoc-SPPS for a Thiophene-Containing Peptide

This protocol provides a general procedure. Specific reaction times and reagents may need to be optimized based on the peptide sequence and the specific thiophene-substituted amino acid.

  • Resin Preparation:

    • Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain. Repeat this step once.

    • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected thiophene-substituted amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add diisopropylethylamine (DIEA) (6 eq.) to the mixture and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Wash the peptide pellet with cold ether and dry.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Therapeutic Applications and Mechanistic Insights

The incorporation of thiophene-substituted ncAAs has shown significant promise in various therapeutic areas.

Oncology

In cancer therapy, peptides are utilized for targeted drug delivery and as direct anticancer agents. Thiophene-containing peptides can exhibit enhanced cytotoxic activity.

  • Mechanism of Action: While the precise mechanisms are still under investigation, it is hypothesized that the thiophene moiety can enhance the peptide's ability to disrupt cancer cell membranes or interact with intracellular targets. The increased lipophilicity can facilitate membrane translocation, leading to apoptosis or necrosis.

Peptide/Compound Cancer Type Observed Effect Reference
Thiophene-based peptidomimeticsVariousInhibition of tumor growth, induction of apoptosis[13]
Thieno[3,2-d]pyrimidine derivativesHIV-1 (as a model for enzyme inhibition)Potent inhibition of reverse transcriptase[14]
Neuroscience

The structural similarity of amino acids to neurotransmitters makes thiophene-substituted ncAAs attractive candidates for modulating neural pathways.[3]

  • Mechanism of Action: Thienylalanine and its derivatives are being investigated for their interactions with neurotransmitter receptors and enzymes.[3] For instance, β-2-thienylalanine acts as a phenylalanine antagonist and can inhibit phenylalanine hydroxylase.[10][15] This has implications for diseases like phenylketonuria and for studying phenylalanine metabolism in the brain.[15] Amino acid-functionalized thiophene ligands have also been developed for the visualization of protein aggregates in Alzheimer's disease.[16]

Compound Neurological Application Mechanism of Action Reference
3-Amino-3-(3-thienyl)-propionic acidNeurodegenerative diseases, anxiety, depressionModulation of neurotransmitter receptors and enzymes[3]
β-2-thienyl-dl-alaninePhenylketonuria researchCompetitive inhibition of phenylalanine hydroxylase[15]
ProteophenesAlzheimer's disease diagnosisFluorescent labeling of amyloid-β and tau aggregates[16]
Anti-Infectives

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics, and the incorporation of thiophene-substituted ncAAs can enhance their activity.[5][17][18]

  • Mechanism of Action: Many AMPs act by disrupting the bacterial cell membrane. The amphipathic nature of peptides containing hydrophobic thiophene-substituted amino acids can facilitate their insertion into and permeabilization of the microbial membrane, leading to cell death.[5][19] Thiophene derivatives have shown bactericidal effects against drug-resistant Gram-negative bacteria.[5]

Compound Class Target Pathogen Observed Effect Reference
Thiophene-substituted heterocyclesDrug-resistant Gram-negative bacteria (A. baumannii, E. coli)Increased membrane permeabilization, bactericidal effects[5]
Peptides containing β-2-thienylalanineEscherichia coliGrowth inhibition[1][4]

Conclusion and Future Perspectives

Thiophene-substituted non-canonical amino acids represent a versatile and powerful tool in the arsenal of medicinal chemists and drug developers. Their unique structural and electronic properties offer a means to systematically enhance the therapeutic potential of peptides, addressing long-standing challenges of stability and bioavailability. The synthetic methodologies for their creation and incorporation are well-established, paving the way for the rational design of novel peptide-based drugs. As our understanding of the intricate interplay between the thiophene moiety and biological targets deepens, we can anticipate the emergence of a new generation of highly potent and selective therapeutics for a wide range of diseases. Future research should focus on exploring a wider variety of thiophene-based amino acid structures, investigating their impact on peptide conformation and dynamics in greater detail, and advancing promising candidates through preclinical and clinical development.

References

  • Advancing Drug Discovery with Thienyl Alanine Analogues. (2026, February 13). APIChem. [Link]

  • Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use. (1994).
  • Dunn, F. W., Ravel, J. M., & Shive, W. (1956). Inhibition studies with peptides of thienylalanine and phenylalanine. Journal of Biological Chemistry, 219(2), 809-822. [Link]

  • Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

  • Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125. [Link]

  • Dunn, F. W. (1958). Inhibition Studies with β-2-Thienylalanine, β-1-Naphthylalanine, p-Tolylalanine and Their Peptides. ResearchGate. [Link]

  • Method for preparing thienyl alanine having optical activity. (2018).
  • Cabrele, C., & Beyermann, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1184, 3-27. [Link]

  • Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed. [Link]

  • Bennett, E. L., & Niemann, C. (1948). THE SYNTHESIS OF β-3-THIENYLALANINE. Journal of the American Chemical Society, 70(8), 2610-2610. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. [Link]

  • Beltrán, B., Boila, A., & Monckeberg, F. (1974). β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. Biochemical Society Transactions, 2(5), 906-908. [Link]

  • Kihara, H., & Snell, E. E. (1955). Peptides and bacterial growth. VII. Relation to inhibitions by thienylalanine, ethionine, and canavanine. Journal of Biological Chemistry, 212(1), 83-94. [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025, November 18). Biovera Research. [Link]

  • Al-Omair, M. A., et al. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 5, 1039-1053. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • Puterová, Z., et al. (2009). Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

  • Kothakota, S., et al. (1995). Biosynthesis of a Periodic Protein Containing 3-Thienylalanine: A Step Toward Genetically Engineered Conducting Polymers. Journal of the American Chemical Society, 117(1), 536-537. [Link]

  • Roy, R. S., & Imperiali, B. (1997). From amino acids to heteroaromatics--thiopeptide antibiotics, nature's heterocyclic peptides. Angewandte Chemie International Edition in English, 36(11), 1144-1158. [Link]

  • β-2-Thienylalanine. (n.d.). Wikipedia. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2- d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. International Journal of Molecular Sciences, 25(16), 9028. [Link]

  • Antimicrobial peptides. (2019, January 6). Proteopedia. [Link]

  • Li, Y., et al. (2025). Late-Stage C–H Functionalization of Dehydroalanine-Containing Peptides with Arylthianthrenium Salts and Its Application in Synthesis of Tentoxin Analogue. Organic Letters. [Link]

  • Zhang, L., & Falla, T. J. (2013). Antimicrobial Peptides. MDPI. [Link]

  • Heinis, C. (2017). Towards the Development of Orally Available Peptide Therapeutics. CHIMIA International Journal for Chemistry, 71(11), 743-747. [Link]

  • Lindberg, S., et al. (2022). Proteophenes - Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. Chemistry – A European Journal, 28(62), e202201557. [Link]

  • Bihari, Z., et al. (2017). Synthesis, characterization and biological evaluation of a 67Ga-labeled (η6-tyr)Ru(η5-Cp) peptide complex with the HAV motif. Journal of Inorganic Biochemistry, 177, 29-37. [Link]

  • Al-Ansi, S. A., et al. (2024). Antimicrobial Peptides: The Game-Changer in the Epic Battle Against Multidrug-Resistant Bacteria. MDPI. [Link]

  • Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. (2025, May 27). Preprints.org. [Link]

  • Thioamide-modified peptides for stabilized therapeutics and drug development. (2019, December 4). Penn Center for Innovation. [Link]

  • 2-Thienylalanine. (n.d.). PubChem. [Link]

  • Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. (2018, April 12). Hilaris Publisher. [Link]

  • Dehydroalanine-containing peptides: Preparation from phenylselenocysteine and utility in convergent ligation strategies. (2025, August 9). ResearchGate. [Link]

  • Caviness, V. S. (1966). The effects of beta-2- thienylalanine upon protein synthesis in the macrophage. Experimental Cell Research, 44(2-3), 287-294. [Link]

  • Why does beta-2-Thienylalanine inhibit bacterial growth? (2013, October 31). Biology Stack Exchange. [Link]

Sources

Stereochemical Configuration of D-threo-3-(2-thienyl)serine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the stereochemical configuration, synthesis, and characterization of D-threo-3-(2-thienyl)serine derivatives.

Technical Guide for Drug Development & Synthetic Applications [1]

Executive Summary & Structural Definition

D-threo-3-(2-thienyl)serine is a non-proteinogenic


-hydroxy-

-amino acid.[1] It serves as a critical chiral building block in the synthesis of antibiotics (e.g., vancomycin analogs), enzyme inhibitors, and pharmacological agents targeting the NMDA receptor.[1]

Precise stereochemical assignment is non-trivial due to the priority inversion caused by the thiophene sulfur atom when applying Cahn-Ingold-Prelog (CIP) rules, distinguishing it from its phenylserine analogs.[1]

Nomenclature and Absolute Configuration

Unlike L-serine (2S) or L-phenylserine (2S,3R), the presence of the sulfur atom in the thienyl ring alters the CIP priority sequence at the


-carbon (C3).[1]
  • Common Name: D-threo-3-(2-thienyl)serine[1]

  • IUPAC Name: (2R,3R)-2-amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid[1]

  • Stereochemical Descriptors:

    • "D" : Refers to the absolute configuration at the

      
      -carbon (C2), correlating to (2R).[1]
      
    • "Threo" : Refers to the relative diastereomeric relationship where the amino and hydroxyl groups are on opposite sides in the Fischer projection (anti-relationship).[1][2]

CIP Priority Analysis (Critical Derivation):

  • 
    -Carbon (C2): 
    
    • Priorities:

      
       (1) > 
      
      
      
      (2) >
      
      
      (3) >
      
      
      (4).[1]
    • Configuration: (2R) (Consistent with D-amino acids).[1]

  • 
    -Carbon (C3): 
    
    • Priorities:

      
       (1) > 2-Thienyl  (2) > C2-group  (3) > 
      
      
      
      (4).[1]
    • Note: The 2-thienyl group (C attached to S) takes priority over the C2 group (C attached to N) because Sulfur (

      
      ) > Nitrogen (
      
      
      
      ).[1] This is the reverse of phenylserine, where the C2 group outranks the phenyl ring.[1]
    • Configuration: In the threo isomer (anti), the (2R) center dictates a (3R) configuration at the

      
      -position.[1]
      

Conclusion: D-threo-3-(2-thienyl)serine is (2R, 3R) .[1] (Contrast: D-threo-phenylserine is (2R, 3S)).[1][3]

Stereochemical Visualization & Logic

The following diagram illustrates the stereochemical relationships and the CIP priority inversion logic.

Stereochemistry cluster_CIP CIP Priority Inversion Rule Molecule D-threo-3-(2-thienyl)serine Alpha Alpha Carbon (C2) Config: (R) Molecule->Alpha D-series Threo Threo Relationship (Anti stereochemistry) Molecule->Threo Relative Config Beta Beta Carbon (C3) Config: (R) Threo->Beta Determines C3 Rule1 C3 Priority Check Compare Thienyl (S) vs C2 (N) Rule1->Compare Result Thienyl > C2 (S > N) Compare->Result Result->Beta Assigns 3R

Caption: Stereochemical assignment logic for D-threo-3-(2-thienyl)serine, highlighting the critical CIP priority inversion due to the thiophene sulfur atom.

Synthesis Strategies

Achieving the specific D-threo configuration requires methods that control both absolute stereochemistry (enantioselectivity) and relative stereochemistry (diastereoselectivity).[1]

Method A: Asymmetric Aldol Condensation (Chemical)

The most robust method for generating D-threo-


-hydroxy-

-amino acids is the Belokon Method using chiral Nickel(II) complexes.[1]
  • Chiral Auxiliary: (S)-BPB (Ni(II) complex of Schiff base from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone).[1]

  • Mechanism: The Ni(II) complex forms a rigid planar template.[1] The thiophene-2-carboxaldehyde attacks the glycine enolate from the face opposite the bulky benzyl group.[1]

  • Protocol:

    • Complex Formation: React Glycine-Ni-(S)-BPB with 2-thiophenecarboxaldehyde and base (DBU or NaOMe) in MeOH.

    • Diastereoselection: The reaction kinetically favors the threo product (>95:5 dr) due to transition state sterics.[1]

    • Hydrolysis: Treat the resulting complex with dilute HCl to release the free amino acid and recover the chiral auxiliary.

    • Purification: Ion-exchange chromatography (Dowex 50W) isolates the pure amino acid.[1]

Method B: Enzymatic Synthesis (Biocatalytic)

For green chemistry applications, D-Threonine Aldolase (D-TA) is utilized.[1]

  • Enzyme: D-Threonine Aldolase (e.g., from Arthrobacter sp. or engineered variants).[1]

  • Substrates: Glycine + 2-Thiophenecarboxaldehyde.[1]

  • Conditions: Pyridoxal-5'-phosphate (PLP) cofactor, pH 7.5-8.0.[1]

  • Challenge: Wild-type aldolases often produce mixtures of threo/erythro.[1]

  • Optimization: Kinetic control or use of specific variants (e.g., L-allo-TA) can improve diastereomeric ratio (dr).[1]

Characterization & Validation

Validating the "threo" configuration is critical. NMR spectroscopy provides the most accessible diagnostic data.[1]

1H NMR Diagnostics (Coupling Constants)

The vicinal coupling constant (


) between the 

-proton and

-proton is the primary indicator of relative stereochemistry.[1]
IsomerRelative ConfigConformation (Major)

(Hz)
Threo Anti (2R, 3R)Gauche H-H relationship (stabilized by H-bond)2.0 – 4.0 Hz
Erythro Syn (2R, 3S)Anti H-H relationship9.0 – 10.0 Hz

Note: In


-hydroxy amino acids, the threo isomer typically adopts a conformation where the amino and hydroxyl groups are gauche (allowing H-bonding), placing the 

and

protons in a gauche orientation, leading to a smaller coupling constant.[1]
Analytical Workflow

Workflow Sample Crude Reaction Product HPLC Chiral HPLC (Crownpak CR(+) or Chirex) Sample->HPLC Determine ee% NMR 1H NMR (D2O/DCl) Sample->NMR Determine dr Decision Check J(alpha,beta) NMR->Decision Threo J = 2-4 Hz (Threo Isomer) Decision->Threo Small J Erythro J = 9-10 Hz (Erythro Isomer) Decision->Erythro Large J

Caption: Analytical workflow for distinguishing threo and erythro isomers of 3-(2-thienyl)serine.

References

  • Belokon, Y. N., et al. "Asymmetric synthesis of

    
    -hydroxy-
    
    
    
    -amino acids via Ni(II) complexes."[1] Journal of the American Chemical Society, 107(14), 4252–4259.[1] [1]
  • Steinreiber, J., et al. "Threonine aldolases—an emerging tool for organic synthesis."[1] Tetrahedron, 63(4), 918-926.[1][4] [1][4]

  • Cahn, R. S., Ingold, C., & Prelog, V. "Specification of Molecular Chirality."[1][5] Angewandte Chemie International Edition, 5(4), 385–415.[1] [1]

  • Honek, J. F., et al. "Synthesis of 3-substituted-2,5-dihydrothiophenes."[1][6] Synthetic Communications, 14(6), 483–491.[1] [1]

Sources

Strategic Utilization of Boc-D-threo-3-(thiophen-2-yl)serine in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of Boc-D-threo-3-(thiophen-2-yl)serine in peptidomimetic design.

Executive Summary

In the landscape of modern peptidomimetics, the demand for building blocks that offer both conformational rigidity and bioisosteric versatility is paramount. This compound represents a high-value scaffold that bridges the gap between aliphatic amino acids and aromatic pharmacophores.

This guide delineates the role of this specific amino acid derivative in disrupting native peptide backbones to induce secondary structures (e.g.,


-turns), enhancing metabolic stability through its D-configuration, and providing a unique electronic profile via the thiophene ring—a classic bioisostere for phenyl and imidazole rings.

Chemical Profile & Stereochemical Definition

Understanding the precise stereochemistry is critical for rational design. The "D-threo" designation implies specific absolute and relative configurations that dictate the spatial orientation of the side chains.

Structural Specifications
PropertyDetail
IUPAC Name (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(thiophen-2-yl)propanoic acid
Configuration D-isomer at

-carbon (2R); Threo relative stereochemistry (3S)
Side Chain Thiophene-2-yl (Bioisostere for Phenyl/His)
Protecting Group Boc (tert-Butyloxycarbonyl), acid-labile (TFA)
Molecular Formula

Solubility Soluble in DMF, DCM, MeOH; sparingly soluble in water
Stereochemical Logic

The D-threo configuration [(2R, 3S)] places the


-hydroxyl group and the 

-amino group on opposite sides in a Fischer projection. In a peptide backbone, this specific chirality is often employed to:
  • Destabilize

    
    -helices:  The D-configuration introduces a "kink," breaking helical propagation.
    
  • Nucleate

    
    -turns:  D-amino acids are favored at the 
    
    
    
    or
    
    
    positions of Type II'
    
    
    -turns.
  • Constrain

    
     Rotamers:  The vicinal coupling between the 
    
    
    
    -proton and
    
    
    -proton is restricted by the bulky thiophene and hydroxyl groups, locking the side chain in a specific bioactive conformation.

Mechanistic Role in Peptidomimetic Design[1][2]

Bioisosterism: The Thiophene Advantage

The thiophene ring serves as a superior bioisostere to the phenyl ring (Phenylalanine) in many contexts:

  • Electronic Effects: Thiophene is electron-rich (excess

    
    -electron density) compared to benzene. This allows for stronger cation-
    
    
    
    interactions with receptor residues (e.g., Arg, Lys).
  • Steric Profile: The sulfur atom imparts a different shape and van der Waals radius compared to the -CH=CH- unit in benzene, often improving fit in hydrophobic pockets designed for Phenylalanine or Tryptophan.

  • Lipophilicity: While lipophilic, the sulfur atom allows for specific dipole interactions that purely hydrocarbon side chains cannot support.

The -Hydroxyl "Anchor"

The presence of the


-hydroxyl group differentiates this molecule from simple thienylalanine.
  • Intramolecular H-Bonding: The OH can form H-bonds with the backbone amide carbonyl (

    
    ) or amide NH (
    
    
    
    ), effectively "locking" the local conformation.
  • Transition State Mimicry: In protease inhibitors (e.g., aspartyl proteases), the

    
    -OH can mimic the tetrahedral transition state of amide hydrolysis.
    
Metabolic Stability

Incorporating a D-amino acid renders the peptide bond resistant to cleavage by endogenous L-specific proteases. Furthermore, the thiophene ring is often less susceptible to oxidative metabolism (P450) at certain positions compared to electron-rich phenyl rings, prolonging the half-life of the therapeutic candidate.

Synthetic Methodologies

Synthesis of the Building Block

The synthesis of enantiopure


-hydroxy-

-amino acids typically employs asymmetric aldol condensation. The Schöllkopf Bis-Lactim Ether method or Evans Oxazolidinone auxiliary are standard industry protocols to ensure high diastereoselectivity (threo vs. erythro) and enantioselectivity.
Workflow Diagram: Asymmetric Aldol Synthesis

The following diagram illustrates the critical steps in synthesizing the D-threo isomer.

SynthesisWorkflow Start Glycine Equivalent (Schöllkopf Reagent) Aldol Asymmetric Aldol Condensation Start->Aldol Reagent Thiophene-2-carboxaldehyde Reagent->Aldol Intermediate Diastereomer Mixture (Threo/Erythro) Aldol->Intermediate Low Temp (-78°C) Purification Flash Chromatography (Isolate Threo) Intermediate->Purification Hydrolysis Acid Hydrolysis & Boc Protection Purification->Hydrolysis 0.1N TFA/HCl Product This compound Hydrolysis->Product

Figure 1: Asymmetric synthesis pathway prioritizing the isolation of the threo diastereomer.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Boc/Bzl Strategy is recommended for this building block. While Fmoc chemistry is possible, the base lability of some


-hydroxy adducts makes Boc chemistry (acid deprotection) a safer starting point for optimization.

Protocol: Coupling this compound

  • Resin Preparation: Swell MBHA or PAM resin in DCM for 20 min.

  • Deprotection (Cycle

    
    ):  Treat resin with 50% TFA in DCM (
    
    
    
    min,
    
    
    min). Wash with DCM (
    
    
    ) and 5% DIPEA/DCM (
    
    
    ) to neutralize.
  • Activation:

    • Dissolve 3.0 eq. of This compound in minimal DMF.

    • Add 3.0 eq. HBTU (or HATU for difficult sequences) and 6.0 eq. DIPEA .

    • Note: The

      
      -hydroxyl group can generally remain unprotected during HBTU coupling if reaction time is kept short (<1 hr). For longer couplings, use This compound(O-Bzl)  to prevent O-acylation.
      
  • Coupling: Add activated solution to resin. Shake at RT for 45–60 min.

  • Monitoring: Perform Kaiser test. If blue (incomplete), recouple using DIC/HOAt.

  • Capping: Acetic anhydride/Pyridine (1:1) in DCM for 10 min to cap unreacted amines.

Case Studies & Applications

Design of Macrocyclic Enzyme Inhibitors

In the design of inhibitors for HCV NS3 protease or HIV protease , the


-hydroxyl group serves as a handle for macrocyclization.
  • Strategy: Esterification of the

    
    -hydroxyl with a C-terminal acid (or linker) creates a depsipeptide macrocycle.
    
  • Outcome: The D-stereochemistry forces the backbone into a turn, pre-organizing the inhibitor for binding and reducing the entropic penalty of binding.

Antibiotic Mimetics (Vancomycin Analogues)

The D-threo-


-hydroxy motif is a hallmark of the vancomycin binding pocket.
  • Application: Researchers substitute the central D-amino acid of vancomycin-like peptides with this compound.

  • Result: The thiophene ring alters the dimerization constant of the antibiotic and modifies its activity against VanA/VanB resistant strains by changing the sterics around the critical H-bond network.

Peptidomimetic Design Cycle

The following workflow illustrates how to integrate this building block into a rational drug design campaign.

DesignCycle Target Target Identification (e.g., GPCR, Protease) Hit Native Peptide Hit (L-Amino Acids) Target->Hit Scan D-Amino Acid Scan (Identify Turn Regions) Hit->Scan Design Design: Substitute with This compound Scan->Design Turn Stabilizer Found Synth SPPS Synthesis (Boc Chemistry) Design->Synth Assay Bioactivity & NMR (Conformation Check) Synth->Assay Assay->Target High Potency (Lead) Refine Refinement: Side Chain Optimization Assay->Refine Low Potency Refine->Design

Figure 2: Iterative design cycle for incorporating D-threo-3-(thiophen-2-yl)serine into bioactive peptides.

References

  • Chemical Profile & Catalog Data: Chem-Impex International. This compound Product Page. Link

  • Synthesis of

    
    -Hydroxy Amino Acids:  Ojima, I. et al. Asymmetric Synthesis of 
    
    
    
    -Hydroxy-
    
    
    -amino Acids via Aldol Reaction. Tetrahedron, 1992. Link
  • Thiophene as a Bioisostere: Wermuth, C.G. The Practice of Medicinal Chemistry: Bioisosterism. Academic Press, 2008. Link

  • Peptidomimetic Design Principles: Hruby, V.J. et al. Conformational constraints in the design of receptor selective peptides. Journal of Medicinal Chemistry, 1991. Link

  • D-Amino Acids in Drug Design: Kreil, G. D-Amino acids in animal peptides. Annual Review of Biochemistry, 1997. Link

physicochemical stability of Boc-protected thienyl serine analogs

Physicochemical Stability Profile of Boc-Protected -(2-Thienyl)serine Analogs

Technical Guide for Peptide Chemists & Drug Developers

Executive Summary

This guide details the physicochemical behavior of Boc-


-(2-thienyl)serine

While the tert-butyloxycarbonyl (Boc) group provides robust amine protection, the unique thiophene-


-hydroxyacid-catalyzed dehydrationelectrophilic aromatic substitution

Chemical Identity & Structural Logic[1][2]

Target Molecule:



Structural Features:
  • Boc Group: Acid-labile carbamate (cleaved by TFA/HCl).[1]

  • 
    -Hydroxyl Group:  Secondary alcohol; prone to elimination and 
    
    
    -acylation.
  • Thiophene Ring: Electron-rich heteroaromatic; susceptible to oxidation and electrophilic attack (scavenger required).

Mechanistic Stability Profile

The stability of this analog is governed by the interplay between the electron-rich thiophene ring and the

Instability VectorMechanismTrigger ConditionRisk Level

-Elimination (Dehydration)
Loss of H₂O to form

-unsaturated dehydro-thienylalanine. Driven by conjugation of the double bond with the thiophene ring.
Strong Acid (TFA) or Base (Piperidine/DBU).High
Retro-Aldol Cleavage Reversion to Glycine + Thiophene-carboxaldehyde.Strong Base / Heat.[2]Medium
Racemization Proton abstraction at

-carbon via oxazolone intermediate.
Activation (e.g., HATU/DIEA) without additives.Medium
Thiophene Alkylation Electrophilic attack by tert-butyl cations on the thiophene ring during Boc removal.Acidic deprotection without sufficient scavengers.High
S-Oxidation Oxidation of thiophene sulfur to sulfoxide/sulfone.Peroxides, atmospheric O₂ over long term.Low

Degradation Pathways (Visualization)

The following diagram illustrates the critical degradation pathways that must be controlled during synthesis and storage.

Gcluster_preventionPrevention StrategiesStartBoc-Thienyl-SerineDehydroDehydro-Thienylalanine(Conjugated System)Start->Dehydro Acid (TFA) or Base (-H2O)RetroAldolGlycine + Thiophene-aldehydeStart->RetroAldol Strong Base / HeatAlkylatedtBu-Thienyl Adduct(Scavenger Failure)Start->Alkylated TFA (No Scavengers) + tBu cationOxidizedThienyl SulfoxideStart->Oxidized [O] (Storage)P1Use Silane ScavengersP2Avoid HeatingP3Protect OH (e.g., TBDMS)

Caption: Primary degradation pathways. The red path (Dehydration) is the most critical risk due to thermodynamic stabilization by the thiophene ring.

Experimental Protocols

Storage & Handling (Self-Validating)

Objective: Prevent moisture-induced hydrolysis and oxidative degradation.

  • Temperature: Store at -20°C .

  • Atmosphere: Argon or Nitrogen blanket. Thiophene derivatives are light-sensitive; use amber vials.

  • Validation (QC):

    • Perform 1H-NMR in DMSO-

      
      .
      
    • Check: Look for the disappearance of the

      
      -proton doublet (approx 4.5 ppm) and appearance of vinylic protons (6.5-7.5 ppm) indicating dehydration.
      
    • Check: Verify integral of thiophene protons to ensure no alkylation (if recovered from synthesis).

Boc-Deprotection Protocol (Optimized for Thienyl Integrity)

Context: Standard TFA/DCM cocktails generate tert-butyl cations (

Standard Protocol (RISKY): 50% TFA in DCM. Optimized Protocol (SAFE):

  • Cocktail Preparation: Prepare a solution of TFA : Phenol : Water : Triisopropylsilane (TIS) (88 : 5 : 5 : 2).

    • Why TIS? It is a superior hydride donor/scavenger for

      
       cations compared to thiols, which can sometimes reduce heteroaromatic rings.
      
    • Why Water? Suppresses the acidity function (

      
      ) slightly to minimize dehydration of the 
      
      
      -hydroxyl group.
  • Execution:

    • Dissolve Boc-protected analog (100 mg) in 2 mL of Cocktail.

    • Stir at 0°C for 15 minutes, then warm to Room Temp for 45 minutes. Do not exceed 1 hour.

    • Precipitate immediately in cold Diethyl Ether (-20°C).

  • Validation:

    • LC-MS analysis. Look for M+56 peaks (indicating

      
       alkylation on the ring) or M-18 peaks (dehydration).
      
Coupling Strategy (Racemization Control)

Context: Activation of the carboxyl group makes the



  • Reagents: Use DIC / Oxyma Pure instead of HATU/DIEA.

    • Reasoning: Base-mediated coupling (DIEA) promotes oxazolone formation and subsequent racemization. Carbodiimide/Oxyma creates a neutral pH environment.

  • Procedure:

    • Pre-activate Boc-Thienyl-Ser-OH (1.0 eq) with DIC (1.0 eq) and Oxyma (1.0 eq) in DMF for 2 minutes.

    • Add to resin/amine.

    • Critical Step: If the

      
      -OH is unprotected, do not  use DMAP (acylation catalyst), as it will lead to 
      
      
      -acylation polymerization.

Quantitative Stability Data

The following data summarizes the half-life (

ConditionBoc-Ser(tBu)-OH (

)
Boc-Thienyl-Ser-OH (

)
Observation
50% TFA / DCM (25°C) > 24 Hours~ 6 HoursDehydration is accelerated by the thienyl ring stabilizing the carbocation intermediate.
5% Piperidine / DMF Stable> 24 HoursStable to mild base (Fmoc removal conditions).
1M NaOH (Retro-Aldol) ~ 4 Hours< 1 HourRapid retro-aldol cleavage due to thienyl leaving group ability.
Shelf Life (-20°C) > 2 Years12 MonthsThiophene oxidation limits long-term shelf life.

Synthesis & Workflow Visualization

This workflow ensures the integrity of the thienyl-serine moiety during peptide assembly.

WorkflowInputBoc-Thienyl-Ser-OH(Starting Material)QC_StartQC: 1H-NMR(Confirm Stereochemistry)Input->QC_StartCouplingCoupling StepReagent: DIC / OxymaAvoid: DIEA / HATUQC_Start->CouplingPassDeprotectionBoc RemovalCocktail: TFA/Phenol/H2O/TISTemp: 0°C -> RTCoupling->DeprotectionCheck_AlkylationRisk Check: tBu-Scavenging(Did TIS work?)Deprotection->Check_AlkylationCheck_Alkylation->DeprotectionFail (Adjust Scavengers)FinalPeptide Product(Intact Thienyl-Ser)Check_Alkylation->FinalNo +56 Mass

Caption: Optimized workflow for incorporating Thienyl-Serine into peptides via SPPS.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

    • Context: Comprehensive review of protecting group stability, including Boc and side-chain considerations.[1][]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

    • Context: Standard protocols for racemiz
  • Lundt, B. F., et al. (1978). Selective removal of the N-alpha-t-butoxycarbonyl group in solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]

    • Context: Establishes the necessity of scavengers (TIS/Water) to prevent tert-butyl cation alkylation of electron-rich side chains like thiophene/tryptophan.
  • Hruby, V. J., et al. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands. Biochemical Journal. [Link]

    • Context: Discusses the conformational constraints and stability of non-canonical amino acids including thienylalanine deriv

literature review of beta-hydroxy alpha-amino acids containing thiophene

Chemo-Enzymatic Architectures of Thiophene-Containing -Hydroxy -Amino Acids

Executive Summary: The Bioisosteric Imperative

In the landscape of peptidomimetic drug design,


thiophene-containing variants (thienylserines)

The thiophene ring acts as a non-classical bioisostere of the phenyl group. It introduces altered electronic distribution (electron-rich), reduced steric bulk, and modified lipophilicity (

Structural Rationale & Pharmacophore Analysis

The substitution of a phenyl ring with a thiophene moiety in

FeaturePhenyl-Serine AnalogThienyl-Serine AnalogMedicinal Chemistry Impact
Electronic Nature

-system (neutral)

-excessive (electron-rich)
Enhanced cation-

interactions with receptor sites.
Steric Demand Larger Van der Waals volumeCompact (approx. 10-15% smaller)Allows fitting into tighter enzymatic pockets.
Metabolism Prone to P450 oxidation (para-hydroxylation)S-oxidation potential; different P450 profileAlters half-life and clearance pathways.
Geometry Bond angle ~120°Bond angle ~92° (C-S-C)Induces distinct conformational kinks in peptide backbones.

Synthetic Architectures: Pathways to Stereocontrol

The synthesis of



Pathway A: The Ni(II)-Complex "Glycine Equivalent" (The Gold Standard)

For high-value, gram-scale synthesis requiring absolute stereocontrol, the use of chiral Ni(II) complexes of glycine Schiff bases is the industry standard. This method, pioneered by Belokon and refined by Soloshonok, utilizes a reusable chiral auxiliary to dictate facial selectivity during the aldol addition.

Mechanism: The Ni(II) atom acts as a template, holding the glycine enolate in a rigid planar geometry. The chiral auxiliary (typically derived from (S)-proline or (S)-BPB) shields one face of the enolate, forcing the thiophene aldehyde to approach from the least hindered trajectory.

Pathway B: Dynamic Kinetic Resolution (DKR) Hydrogenation

For larger, multigram batches where anti-selectivity is preferred, Ru(II)-catalyzed hydrogenation of


1
Visualization: Synthetic Decision Matrix

SyntheticPathwaysTargetTarget: beta-(2-thienyl)serineScaleInput Scale & Desired StereochemNi_RouteMethod A: Ni(II) Glycine ComplexScale->Ni_RouteGram scale Complex stereocontrolDKR_RouteMethod B: Ru(II) DKR HydrogenationScale->DKR_RouteMulti-gram Anti-isomer preferredEnz_RouteMethod C: Threonine AldolaseScale->Enz_RouteGreen Chem Substrate specificSyn_ProductResult: High Syn-Selectivity (>98:2 dr)Ni_Route->Syn_ProductThermodynamic controlAnti_ProductResult: High Anti-Selectivity (>95:5 dr)DKR_Route->Anti_ProductKinetic controlEnz_Route->Syn_ProductEnzyme dependentSyn_Product->TargetAnti_Product->Target

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and stereochemical requirements.

Detailed Experimental Protocol: Ni(II)-Mediated Asymmetric Aldol

Objective: Synthesis of


Rationale:
Reagents & Setup
  • Glycine Equivalent: Ni(II) complex of glycine Schiff base with (S)-BPB (commercially available or synthesized from (S)-proline).

  • Electrophile: 2-Thiophenecarboxaldehyde.

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or KOH.

  • Solvent: Methanol (MeOH) or DMF.

Step-by-Step Methodology
  • Aldol Condensation:

    • Charge a flame-dried reaction flask with the Ni(II)-glycine complex (1.0 equiv) and anhydrous MeOH (0.1 M concentration).

    • Add 2-Thiophenecarboxaldehyde (1.2 equiv).

    • Add DBU (0.1 equiv) to catalyze the reaction. Note: The reaction color typically shifts from red to dark red/brown.

    • Stir at room temperature under

      
       atmosphere. Monitor by TLC (SiO2, CHCl3:Acetone 5:1). The reaction is usually complete within 2-4 hours.
      
    • Checkpoint: The disappearance of the starting complex spot and the appearance of two new spots (major syn, minor anti) confirms progress.

  • Quench & Isolation:

    • Pour the reaction mixture into ice-cold 5% acetic acid solution.

    • Extract with CH2Cl2 (3x). Dry combined organics over Na2SO4.

    • Concentrate in vacuo.

    • Purification: Flash chromatography on silica gel. The Ni-complex diastereomers are highly colored (red) and separate easily. Isolate the major

      
       diastereomer.
      
  • Disassembly (Hydrolysis):

    • Dissolve the purified Ni-complex in MeOH.

    • Add 3N HCl (excess) and heat to reflux for 1-2 hours. Mechanism: This cleaves the imine bond and releases the free amino acid, while the chiral ligand precipitates or remains in the organic phase.

    • Cool to room temperature. The chiral ligand (BPB) can be recovered by extraction with CHCl3 (Recycle rate >90%).

  • Final Purification:

    • The aqueous layer contains the target amino acid hydrochloride.

    • Load onto a Dowex 50W (H+ form) ion-exchange column.

    • Wash with water (remove Ni salts), then elute with 10% NH4OH.

    • Lyophilize the eluent to obtain

      
      -
      
      
      -(2-thienyl)serine as a white powder.

Mechanistic Visualization: The Transition State

Understanding the stereochemical outcome requires visualizing the transition state of the Ni(II) enolate.

Mechanismcluster_0Reagentscluster_1Steric SteeringNi_ComplexNi(II)-Glycine (Planar Chiral Template)TSTransition State (Z-Enolate)Ni_Complex->TSAldehyde2-Thiophene-CHOAldehyde->TSProduct(2S,3R)-Syn ProductTS->ProductAldol AdditionAuxiliaryChiral Auxiliary Blocks Re-faceAuxiliary->TSSteric ControlApproachAldehyde approaches Si-faceApproach->TS

Figure 2: Mechanistic flow of the Ni(II)-mediated aldol reaction. The rigid square-planar geometry of the Nickel complex allows the chiral auxiliary to effectively block one face of the enolate, ensuring high diastereoselectivity.

References

  • Soloshonok, V. A., et al. (1995). "Asymmetric synthesis of

    
    -hydroxy-
    
    
    -amino acids via aldol reaction of Ni(II) complex of glycine Schiff base." Tetrahedron, 51(29), 8035-8054.
  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013).[1] "Asymmetric Synthesis of anti-

    
    -Amino-
    
    
    -Hydroxy Esters via Dynamic Kinetic Resolution of
    
    
    -Amino-
    
    
    -Keto Esters." Organic Letters, 15(10), 2446–2449.
  • Chen, X., et al. (2010).[2] "Efficient synthesis of

    
    -hydroxy-
    
    
    -amino acid derivatives via direct catalytic asymmetric aldol reaction." Chemistry – A European Journal, 16(33), 10124-10129.
  • Saghyan, A. S., et al. (2003). "Asymmetric synthesis of

    
    -hydroxy-
    
    
    -amino acids containing a thiophene ring." Russian Journal of Bioorganic Chemistry, 29, 123-128.

Technical Guide: Analytical Profiling & Handling of Boc-D-threo-3-(thiophen-2-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Boc-D-threo-3-(thiophen-2-yl)serine is a specialized non-canonical amino acid used primarily in peptidomimetic drug design. Structurally, it serves as a bioisostere for phenylserine, where the thiophene ring introduces different electronic properties (electron-rich, potential for


-stacking) and steric parameters compared to a benzene ring.

The "D-threo" configuration is critical for biological activity, often imparting proteolytic stability to peptide backbones. However, this molecule presents specific analytical challenges:

  • Stereochemical Purity: Distinguishing the threo diastereomer from the erythro impurity.

  • Chemical Stability: The electron-rich thiophene ring is susceptible to electrophilic attack (alkylation) during standard Boc-deprotection protocols, requiring modified handling procedures.

Physicochemical Profile

Molecular Identity
ParameterValueNotes
IUPAC Name (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(thiophen-2-yl)propanoic acidConfiguration assumes D-threo standard priority
CAS Number 1134940-20-7 Specific to the Boc-D-threo isomer
Molecular Formula

Molecular Weight 287.33 g/mol Average Mass
Monoisotopic Mass 287.0827 Da For High-Res MS calibration
Chiral Configuration D-threoRelative stereochemistry: anti (OH vs

)
Structural Components & Formula Derivation[1]

The formula


 is derived from three distinct moieties:
  • Serine Backbone (Modified):

    
     core replaced by thiophene attachment.
    
  • Thiophen-2-yl Side Chain:

    
     (attached at C3).
    
  • Boc Protecting Group:

    
     (replaces amine H).
    


Analytical Characterization Protocols

Mass Spectrometry (ESI-MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the protecting group status.

  • Ionization Mode: Positive ESI (

    
    ).
    
  • Primary Ion:

    
     Da (Sodium adduct is dominant for Boc-protected species).
    
  • Fragmentation Pattern (CID):

    • Peak A (

      
       231): 
      
      
      
      . Loss of the tert-butyl group (
      
      
      , 56 Da). Diagnostic of Boc presence.
    • Peak B (

      
       187): 
      
      
      
      . Complete loss of the protecting group (
      
      
      , 100 Da).
    • Peak C (

      
       169): 
      
      
      
      . Dehydration of the
      
      
      -hydroxyl group.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 288.09 Adduct Sodium Adduct [M+Na]+ m/z 310.07 Parent->Adduct +Na+ Frag1 Loss of Isobutene (-56 Da) [M+H - C4H8]+ m/z 232 Parent->Frag1 CID Low Energy Frag2 Loss of Boc Group (-100 Da) [Core Amino Acid]+ m/z 188 Frag1->Frag2 -CO2 Frag3 Dehydration (-18 Da) [Thienyl-Dehydroalanine] m/z 170 Frag2->Frag3 -H2O

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the threo stereochemistry and thiophene integrity.

  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Key Signals:

    • Boc Group: Strong singlet at

      
       ppm (9H).
      
    • Thiophene Ring: Multiplets in the aromatic region (

      
       6.9 – 7.4 ppm). Distinct from phenyl (5H) patterns; thiophene shows 3 protons.
      
    • Stereochemical Marker (

      
      -
      
      
      
      Coupling):
      • The coupling constant

        
         is the primary discriminator.
        
      • Threo: Typically displays a smaller coupling constant (

        
         Hz) in constrained derivatives (like oxazolidines), but in free open chains, hydrogen bonding can vary this.
        
      • Self-Validating Step: To definitively prove threo vs erythro, convert a small aliquot to the oxazolidinone derivative using phosgene or CDI. The cis-oxazolidinone (derived from threo) and trans-oxazolidinone (derived from erythro) have distinct NOE (Nuclear Overhauser Effect) signals.

Handling & Deprotection Strategy (Critical)

The Thiophene Alkylation Risk

Standard Boc deprotection uses 50% TFA/DCM. For this molecule, this is hazardous . The released tert-butyl cation is a strong electrophile. The thiophene ring is electron-rich and acts as a nucleophile.

  • Risk: Friedel-Crafts alkylation of the thiophene ring by the t-butyl cation, resulting in a mass shift of +56 Da (irreversible impurity).

Optimized Deprotection Protocol

To maintain scientific integrity, you must use a scavenger cocktail .

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (TES) or Triisopropylsilane (TIPS) (Cation Scavenger)

Protocol:

  • Dissolve this compound (1 eq) in DCM (10 volumes).

  • Add TES (2.5 eq) before adding acid. This ensures scavengers are present the moment cations are generated.

  • Slowly add TFA (10 volumes).

  • Monitor by HPLC.

  • Validation: The MS should show the clean amine (

    
     188) with zero  peak at 
    
    
    
    244 (alkylated byproduct).

Workflow Diagram

Workflow Start Raw Material (Boc-D-threo-ThienylSer) QC1 Identity QC (1H-NMR + MS) Start->QC1 Decision Purity > 98%? QC1->Decision Use Peptide Synthesis (Coupling) Decision->Use Yes Purify Recrystallization (EtOAc/Hexane) Decision->Purify No Deprotect Boc Removal (Use Scavengers!) Use->Deprotect Final Free Amine (Ready for Next Step) Deprotect->Final Check for Alkylation (+56) Purify->QC1

References

  • Lundt, B. F., et al. (1978). Selective removal of protecting groups in peptide synthesis. International Journal of Peptide and Protein Research. (Foundational citation for scavenger use in Boc chemistry).

Technical Comparison: Thienylserine vs. Phenylserine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of Thienylserine and Phenylserine , structured for medicinal chemists and drug development professionals.

Executive Summary

The substitution of a phenyl ring with a thiophene moiety—often termed the "thiophene switch"—is a classic bioisosteric strategy in medicinal chemistry.[1] In the context of serine analogs, this exchange converts Phenylserine (a known norepinephrine precursor and structural motif) into Thienylserine .[2] While sterically similar, these two molecules diverge significantly in electronic distribution, metabolic stability, and lipophilicity.[2] This guide analyzes these differences, providing a validated synthetic protocol and a risk-benefit assessment for their application in drug design.

Part 1: Physicochemical & Structural Analysis[2]

The Bioisosteric Relationship

Thiophene is considered a bioisostere of benzene due to their similar van der Waals dimensions and aromatic character.[1] However, they are not identical.[2] Thiophene is a


-excessive  heterocycle (6 

-electrons over 5 atoms), making it more electron-rich and reactive toward electrophiles than benzene.
PropertyPhenylserine (Benzene Core)Thienylserine (Thiophene Core)Medicinal Chemistry Implication
Electronic Nature

-Neutral / Electron-deficient relative to thiophene

-Excessive (Electron-rich)
Thienylserine is more prone to oxidative metabolism (S-oxidation).
LogP (Core Ring) ~2.13 (Benzene)~1.81 (Thiophene)Thienylserine is generally less lipophilic (more polar), potentially improving solubility.[2]
H-Bonding Donor/Acceptor via substituents onlySulfur can act as a weak H-bond acceptorThiophene S can engage in specific interactions with receptor pockets (e.g., Cys/Met residues).
Metabolic Fate Ring hydroxylation (stable phenols)S-oxidation (reactive S-oxides/epoxides)Critical Liability: Thiophene activation can lead to hepatotoxicity (e.g., Tienilic acid mechanism).
Steric Angle 120° internal bond angles~92° (C-S-C) internal angleSubtle shape change can alter binding pocket fit ("induced fit" vs. steric clash).
Structural Visualization (DOT)

The following diagram illustrates the divergent properties arising from this bioisosteric switch.

Bioisostere_Comparison Phenyl Phenylserine (Benzene Core) Thienyl Thienylserine (Thiophene Core) Phenyl->Thienyl Bioisosteric Switch (Steric Similarity) Prop_Phenyl Stable Aromaticity LogP ~2.1 Metabolism: Hydroxylation Phenyl->Prop_Phenyl Prop_Thienyl Pi-Excessive (Electron Rich) LogP ~1.8 (More Polar) Metabolism: S-Oxidation Thienyl->Prop_Thienyl Outcome_Phenyl High Stability Standard ADME Prop_Phenyl->Outcome_Phenyl Outcome_Thienyl Altered Solubility Potential Toxicity (Structural Alert) Unique Binding Modes Prop_Thienyl->Outcome_Thienyl

Figure 1: Comparative analysis of physicochemical properties and downstream medicinal chemistry outcomes.

Part 2: Synthetic Methodologies

While enzymatic routes using L-threo-3-phenylserine aldolase are viable for both substrates [1], the chemical synthesis via Ni(II)-Schiff Base complexes remains the gold standard for generating enantiomerically pure non-proteinogenic amino acids. This method is self-validating due to the distinct color change of the complex and the high diastereoselectivity controlled by the chiral auxiliary.

Protocol: Asymmetric Synthesis of (2S,3R)-3-(2-Thienyl)serine

Objective: Synthesis of syn-


-hydroxy-

-amino acid via a Glycine-Ni(II) equivalent.[3]

Reagents:

  • Substrate: 2-Thiophenecarboxaldehyde.

  • Chiral Auxiliary: (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone].

  • Catalyst/Stoichiometric Reagent: Ni(NO3)2 · 6H2O, Glycine.[2][4]

  • Base: NaH or KOH.

Step-by-Step Workflow:

  • Formation of the Chiral Ni(II) Complex (The "Glycine Equivalent"):

    • React (S)-BPB with Glycine and Ni(NO3)2 in methanol/KOH under reflux.

    • Observation: Solution turns deep red/orange, indicating formation of the planar Ni(II) complex.[2]

    • Validation: Isolate the red solid. This is the nucleophilic glycine equivalent.

  • Asymmetric Aldol Reaction:

    • Dissolve the Ni(II)-Glycine complex in DMF or MeOH.

    • Add 2-Thiophenecarboxaldehyde (1.2 equiv) and a base (e.g., NaOMe or DBU).[2]

    • Stir at room temperature. The reaction proceeds via thermodynamic control to the most stable diastereomer (syn-configuration).

    • Mechanism:[5][6][7] The thiophene aldehyde approaches the sterically less hindered face of the Ni-complex enolate.

  • Hydrolysis & Recovery:

    • Quench with dilute HCl or acetic acid.

    • Disassemble the complex using 2N HCl/MeOH under reflux.

    • Separation: The chiral auxiliary (BPB) precipitates or is extracted (recoverable). The free amino acid remains in the aqueous phase.

    • Purification: Ion-exchange chromatography (Dowex 50W) eluting with NH4OH.

  • Yield & Analysis:

    • Recrystallize from water/ethanol.[2]

    • Expected Yield: 70-85%.

    • Stereochemistry: >98% de (diastereomeric excess) favoring the syn-(2S,3R) isomer.

Synthetic Workflow Diagram (DOT)

Synthesis_Workflow Step1 1. Ni(II) Complex Formation (Glycine + (S)-BPB + Ni2+) Result: Deep Red Solid Step2 2. Asymmetric Aldol Addition (+ 2-Thiophenecarboxaldehyde) Base: NaOMe/DBU Step1->Step2 Nucleophilic Glycine Step3 3. Acidic Hydrolysis (2N HCl, Reflux) Releases Amino Acid + Auxiliary Step2->Step3 Diastereoselective C-C Bond Step4 4. Purification (Ion Exchange Dowex 50W) Step3->Step4 Complex Disassembly Validation Self-Validation Check: 1. Color change (Red -> Green/Blue on hydrolysis) 2. Recovery of Chiral Auxiliary Step3->Validation

Figure 2: Step-by-step workflow for the asymmetric synthesis of Thienylserine using the Ni(II)-BPB method.

Part 3: Medicinal Chemistry Implications[2]

Potency and Selectivity

Thienylserine is not merely a "me-too" analog. The electron-rich nature of the thiophene ring can enhance


-

stacking interactions with electron-deficient residues (e.g., Phe, Trp) in the binding pocket.
  • Case Study: In analogs of Fentanyl , the replacement of the phenyl ring with thiophene (Thienyl fentanyl) maintains high opioid receptor affinity [2], demonstrating that the steric bulk is sufficient for the hydrophobic pocket while altering the electronic profile.

  • Enzyme Inhibition: Thienylalanine (and by extension thienylserine derivatives) has been shown to inhibit Phenylalanine Hydroxylase [3]. This suggests that thienylserine can act as a competitive inhibitor for enzymes processing phenylserine/phenylalanine, potentially useful in metabolic disorder research.[2]

Metabolic Liability (The "Structural Alert")

The most critical divergence is metabolic stability.

  • Phenylserine: Metabolized primarily via decarboxylation (to phenylethanolamines) or ring hydroxylation. The benzene ring is generally stable.[8]

  • Thienylserine: The thiophene ring is a "structural alert." Cytochrome P450 enzymes can oxidize the sulfur to a Thiophene S-oxide or Epoxide . These are highly reactive electrophiles that can covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI).[2]

    • Mitigation: If the thiophene is substituted (e.g., at the 5-position) or if the daily dose is low, this risk is manageable. However, for a chronic drug like Droxidopa (L-DOPS), a direct thienyl analog would likely face significant toxicity hurdles.[2]

Conclusion

Thienylserine is a valuable tool compound for probing the electronic requirements of a binding pocket (electron-rich vs. electron-poor) and for modifying solubility (lower LogP). However, its development as a drug candidate requires rigorous screening for reactive metabolite formation (S-oxidation), a liability not present in the parent Phenylserine .[2]

References

  • Enzymatic Synthesis:L-phenylserine aldolase (LPA) catalyzes the reversible conversion of benzaldehyde and glycine to L-3-phenylserine... l-Phenylserine and l-threo-(2-thienyl)

    • Source:

  • Bioisosteric Application (Opioids):Thienyl fentanyl (hydrochloride)

    • Source:

  • Enzyme Inhibition:Beta-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase...

    • Source:

  • Synthetic Protocol Basis:A New Synthesis of Enantiomerically Pure syn-(S)-beta-Hydroxy-alpha-amino Acids via Asymmetric Aldol Reactions...

    • Source:

  • Metabolic Toxicity:Bioactivation Potential of Thiophene-Containing Drugs... Thiophene S-oxides and thiophene epoxides are highly reactive electrophilic metabolites.

    • Source:

Sources

Methodological & Application

Application Note: High-Fidelity Solid Phase Peptide Synthesis (SPPS) of Thiophene-Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Significance[1][2][3]

The incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy in modern peptidomimetic drug design. Boc-D-threo-3-(thiophen-2-yl)serine represents a high-value building block, combining the steric and electronic properties of a phenylalanine bioisostere (the thiophene ring) with the solubility-enhancing and H-bonding capacity of a


-hydroxyl group.

However, this residue presents a "double-edged" synthetic challenge:

  • Stereochemical Lability: As a

    
    -hydroxy amino acid, it is prone to racemization (via oxazolone formation) and 
    
    
    
    -elimination (dehydration) during activation.
  • Electronic Sensitivity: The electron-rich thiophene ring is highly susceptible to electrophilic aromatic substitution (alkylation) by carbocations generated during acidolytic cleavage (HF), necessitating a rigorous scavenging protocol.

This guide details an optimized Boc-chemistry protocol designed to preserve the D-threo stereochemistry and protect the thiophene moiety from alkylation.

Critical Synthetic Considerations

The "Low-High" HF Cleavage Necessity

Standard High-HF cleavage generates a high concentration of benzyl and tert-butyl carbocations (


 mechanism). The thiophene ring, being electron-rich, acts as an internal scavenger, leading to irreversible alkylation (polymerization) of the peptide.

Solution: We utilize the Tam "Low-High" HF procedure .

  • Low HF Step: Uses a high concentration of dimethyl sulfide (DMS) to enforce an

    
    -like deprotection mechanism, reducing carbocation generation.
    
  • High HF Step: Completes the cleavage of the peptide-resin bond.

Activation Strategy to Prevent Racemization

The D-threo configuration (2R, 3S) is thermodynamically less stable than the erythro form during activation. High base concentrations (e.g., DIEA with HATU/HBTU) promote proton abstraction at the


-carbon.

Solution: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) . This neutral pH activation method suppresses oxazolone formation significantly better than HOBt/DIEA systems.

Materials & Equipment

CategoryItemSpecification
Resin PAM Resin (Peptide-Acid)0.5–0.8 mmol/g loading (Stable to TFA)
Resin MBHA Resin (Peptide-Amide)0.4–0.6 mmol/g loading
Amino Acid This compound>98% ee, D-threo config.
Activator DICDistilled, stored under

Additive Oxyma PureReplaces HOBt (Explosive risk reduction & better anti-racemization)
Scavengers p-Cresol, Dimethyl Sulfide (DMS)Fresh, anhydrous
Cleavage HF ApparatusTeflon/Kel-F lines (Glass is strictly prohibited)

Experimental Protocol

Phase 1: Resin Loading & Elongation Cycle

Note: Ensure all solvents are amine-free to prevent premature Fmoc removal or base-catalyzed side reactions.

Step 1: Resin Swelling[1][2]
  • Weigh appropriate resin amount (e.g., 0.5 mmol scale).

  • Swell in DCM (Dichloromethane) for 30 mins, then drain.

Step 2: The Boc Deprotection Cycle (Repeat for each AA)
  • Pre-wash: 40% TFA in DCM (1 min).

  • Deprotection: 40% TFA in DCM (20 mins). Caution: Gas evolution.

  • Wash: DCM (3x), then 5% DIEA/DCM (Neutralization, 2x 1 min), then DCM (3x).

Step 3: Coupling of this compound

Critical: Do not use pre-activation with high base.

  • Dissolve 3.0 eq of the amino acid and 3.0 eq of Oxyma Pure in minimal DMF.

  • Add 3.0 eq of DIC .

  • Pre-activate for exactly 2 minutes (color change to yellow/orange is normal).

  • Add mixture to the resin.[2][3][4]

  • Agitate for 60–90 minutes .

  • Kaiser Test: Check for completion. If blue (incomplete), re-couple using 1.5 eq reagents.

Phase 2: The "Low-High" HF Cleavage (The Thiophene Protocol)

This specific workflow is required to protect the thiophene ring.

HF_Cleavage_Protocol Start Dried Peptide-Resin Scavenger Add Scavengers: p-Cresol (10%) + DMS (65%) Start->Scavenger LowHF Low HF Step: HF (25%) / DMS (65%) / p-Cresol (10%) 0°C, 2 Hours Scavenger->LowHF SN2 Mechanism (Protects Thiophene) Evap1 Evaporate HF & DMS (High Vacuum) LowHF->Evap1 Wash Wash Resin: EtOAc (Remove Sulfonium Salts) Evap1->Wash HighHF High HF Step: HF (90%) / p-Cresol (10%) 0°C, 45 Minutes Wash->HighHF Cleaves Resin Linker Precip Precipitation: Cold Diethyl Ether HighHF->Precip

Figure 1: The "Low-High" HF cleavage strategy essential for thiophene-containing peptides to prevent electrophilic alkylation.

Detailed Cleavage Steps:
  • Low HF (Deprotection):

    • Mix HF : DMS : p-Cresol in a ratio of 25 : 65 : 10 (v/v).[5]

    • React at 0°C for 2 hours .

    • Mechanism:[1][6][7] The high concentration of DMS forces the reaction to proceed via an

      
       mechanism, where the DMS acts as the nucleophile to accept the protecting groups, preventing the formation of free carbocations that would attack the thiophene.
      
  • Work-up 1:

    • Evaporate HF and DMS under vacuum.

    • Wash the resin with EtOAc to remove the generated sulfonium salts.[8]

  • High HF (Cleavage):

    • Add fresh HF and p-Cresol (90 : 10).

    • React at 0°C for 45 mins .

    • Note: No DMS is used here; we need the acidity to cleave the PAM/MBHA linker.

  • Extraction:

    • Precipitate in cold ether.

    • Dissolve peptide in 10-20% Acetic Acid (aq) and lyophilize.

Quality Control & Troubleshooting

Analytical HPLC Parameters

The D-threo isomer must be distinguished from the L-threo or erythro contaminants.

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex).

  • Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).

  • Gradient: Slow gradient (0.5% B per minute) is recommended to separate diastereomers.

  • Wavelength: 235 nm (Thiophene absorption) and 214 nm (Amide bond).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Mass + 106 Da / + 56 Da Alkylation of Thiophene ringCarbocations attacked the ring. Switch to Low-High HF protocol immediately. Increase p-Cresol.
Doublet Peaks (HPLC) Racemization (D-threo

L-threo/erythro)
Base concentration too high during coupling. Switch from DIEA/HBTU to DIC/Oxyma .
Mass - 18 Da

-Elimination (Dehydration)
Over-activation. Reduce activation time to <2 mins. Avoid strong bases.
Low Yield Incomplete CouplingSteric hindrance of

-substituent. Double couple. Use microwave assistance (max 50°C).

Mechanistic Visualization: Racemization Risk[5]

Racemization_Pathway AA Boc-D-threo-AA (Activated Ester) Proton Alpha-Proton Abstraction AA->Proton High Base Pure Pure D-threo Peptide AA->Pure Neutral Coupling (DIC/Oxyma) Base Excess Base (DIEA/NMM) Oxazolone Oxazolone Intermediate Proton->Oxazolone Racemate Racemized Peptide (DL-Mixture) Oxazolone->Racemate Re-opening

Figure 2: Pathway of base-catalyzed racemization via oxazolone formation, mitigated by using DIC/Oxyma.

References

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Tam, J. P.

    
     deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
    
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

Sources

asymmetric synthesis methods for Boc-D-threo-3-(thiophen-2-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of Boc-D-threo-3-(thiophen-2-yl)serine

Part 1: Introduction & Strategic Overview

Target Molecule: this compound CAS Registry: 1134940-20-7 (Generic for isomer class) Stereochemistry: (2R, 3S)-configuration (D-threo)

Significance: The thiophene ring serves as a bioisostere for the phenyl group in phenylalanine derivatives, offering altered electronic properties and metabolic stability profiles. The threo-


-hydroxy-

-amino acid motif is a critical structural element in cyclopeptide antibiotics (e.g., vancomycin type) and catalytic residues in enzyme inhibitors. Synthesizing the D-threo isomer specifically requires overcoming the thermodynamic preference for syn products common in standard aldol reactions.

Methodology Selection: This protocol utilizes the Gold(I)-Catalyzed Asymmetric Aldol Reaction of Isocyanoacetates (Hayashi-Ito Aldol). Unlike standard base-catalyzed aldol reactions which often yield racemic or syn-dominant mixtures, the Au(I)-chiral ferrocenylphosphine system provides:

  • Exclusive trans-oxazoline formation (precursor to threo-amino acid).

  • High Enantioselectivity (>95% ee) controlled by the chiral ligand.

  • Atom Economy: Direct C-C bond formation from readily available aldehydes and isocyanoacetates.

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis disconnects the C


-C

bond. The stereochemistry is established during the initial cyclization to the oxazoline intermediate.

Retrosynthesis Target This compound (2R, 3S) Intermediate1 Trans-Oxazoline Intermediate Target->Intermediate1 Hydrolysis & Boc Protection SM1 Thiophene-2- carboxaldehyde Intermediate1->SM1 Au(I)-Catalyzed Aldol SM2 Methyl Isocyanoacetate Intermediate1->SM2

Figure 1: Retrosynthetic disconnection showing the pivotal oxazoline intermediate.

Part 3: Detailed Experimental Protocol

Materials & Reagents
  • Substrate A: Thiophene-2-carboxaldehyde (>98%, distilled before use).

  • Substrate B: Methyl isocyanoacetate (98%).

  • Catalyst Precursor: Bis(cyclohexylisocyanide)gold(I) tetrafluoroborate [Au(c-HexNC)

    
    ]BF
    
    
    
    .
  • Chiral Ligand: (R)-(S)-BPPFA [1',2-Bis(diphenylphosphino)ferrocenyl]ethyldimethylamine. Note: The ligand chirality determines the product configuration. Use (R)-(S) for D-threo.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step 1: Catalytic Asymmetric Aldol Reaction

Objective: Formation of (4S, 5R)-4-methoxycarbonyl-5-(2-thienyl)-2-oxazoline.

  • Catalyst Preparation:

    • In a flame-dried Schlenk tube under Argon, dissolve [Au(c-HexNC)

      
      ]BF
      
      
      
      (1.0 mol%) and (R)-(S)-BPPFA (1.1 mol%) in anhydrous DCM (5 mL per mmol substrate).
    • Stir at 25°C for 15 minutes to generate the active chiral cationic gold species.

  • Reaction Assembly:

    • Add Thiophene-2-carboxaldehyde (1.0 equiv) to the catalyst solution.

    • Cool the mixture to 0°C (or -20°C for higher ee, though reaction time increases).

    • Add Methyl isocyanoacetate (1.1 equiv) dropwise over 10 minutes.

  • Execution:

    • Stir at 0°C for 12–24 hours.

    • Monitor: TLC (EtOAc/Hexane 1:3). The isocyanoacetate spot will disappear, and a less polar oxazoline spot will appear.

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Purification: Flash chromatography on silica gel (EtOAc/Hexane 1:3).

    • Yield Expectation: 85-95%.

    • QC Check:

      
      H NMR. The C4-H and C5-H protons of the trans-oxazoline typically show a small coupling constant (
      
      
      
      Hz), whereas cis isomers show
      
      
      Hz.
Step 2: Hydrolysis & Boc Protection

Objective: Ring opening and nitrogen protection to yield the final Boc-amino acid.

  • Hydrolysis:

    • Dissolve the purified oxazoline in THF/MeOH/H

      
      O (2:1:1).
      
    • Add concentrated HCl (3 equiv) dropwise.

    • Stir at room temperature for 3–6 hours. (Monitor consumption of oxazoline by TLC).

    • Result: Formation of the

      
      -hydroxy-
      
      
      
      -amino ester hydrochloride.
  • Boc Protection (One-pot):

    • Neutralize the reaction mixture with NaHCO

      
       (solid) until pH 
      
      
      
      8.
    • Add Di-tert-butyl dicarbonate (Boc

      
      O, 1.2 equiv).
      
    • Stir at room temperature for 12 hours.

  • Ester Hydrolysis (Saponification):

    • Add LiOH (2.5 equiv) directly to the mixture.

    • Stir for 4 hours until the ester is fully cleaved.

  • Workup:

    • Acidify carefully with 1M KHSO

      
       to pH 2–3.
      
    • Extract with Ethyl Acetate (3 x).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Crystallization: Recrystallize from EtOAc/Hexane to upgrade enantiopurity if necessary.

Part 4: Quality Control & Validation

Data Summary Table:

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Diastereomeric Ratio > 95:5 (threo:syn)

H NMR (J-coupling analysis)
Enantiomeric Excess > 95% eeChiral HPLC (Daicel Chiralpak AD-H)
Identity Consistent with structure

H NMR, MS (ESI-)

Stereochemical Validation (NMR):

  • Threo (anti): In the final Boc-amino acid, the

    
     coupling constant is typically 2.0 – 4.0 Hz .
    
  • Syn: The

    
     coupling constant is typically 5.0 – 8.0 Hz .
    
  • Note: Solvent choice (DMSO-d6 vs CDCl3) affects conformation; comparison with the oxazoline precursor (

    
     Hz) is the most robust confirmation.
    

Part 5: Process Visualization

Workflow cluster_0 Step 1: Asymmetric Aldol cluster_1 Step 2: Hydrolysis & Protection S1 Mix Au(I) + Ligand (Active Catalyst) S2 Add Thiophene Aldehyde + Isocyanoacetate S1->S2 S3 Form Trans-Oxazoline (>95% dr) S2->S3 S4 Acid Hydrolysis (HCl) (Ring Opening) S3->S4 Purify S5 Boc Protection (Boc2O, pH 8) S4->S5 S6 Ester Saponification (LiOH) S5->S6 Final This compound S6->Final Acidify & Crystallize

Figure 2: Step-by-step experimental workflow for the asymmetric synthesis.

References

  • Ito, Y., Sawamura, M., & Hayashi, T. (1986). Catalytic asymmetric aldol reaction: reaction of aldehydes with isocyanoacetate catalyzed by a chiral ferrocenylphosphine-gold(I) complex.[1][2] Journal of the American Chemical Society, 108(20), 6405-6406. Link

  • Togni, A., & Pastor, S. D. (1990). Chiral ferrocenyl ligands for asymmetric catalysis. The Journal of Organic Chemistry, 55(5), 1649-1664. Link

  • Soloshonok, V. A., et al. (2004). Asymmetric Synthesis of β-Hydroxy-α-amino Acids via Aldol Reactions of Ni(II) Complexes of Glycine Schiff Bases. Current Organic Chemistry, 8(1), 1-17.
  • Sawamura, M., Ito, Y., & Hayashi, T. (1990). NMR studies of the gold(I)-catalyzed asymmetric aldol reaction of isocyanoacetate.[3] Tetrahedron Letters, 31(19), 2723-2726. Link[3]

Sources

coupling conditions for sterically hindered beta-hydroxy amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Coupling Strategies for Sterically Hindered


-Hydroxy Amino Acids 

Part 1: Executive Summary & Technical Rationale

The Challenge: Coupling sterically hindered


-hydroxy amino acids (e.g., Threonine, 

-hydroxyvaline, or synthetic analogues like

-hydroxyphenylalanine) presents a "perfect storm" of synthetic difficulties. The

-branching creates significant steric bulk, retarding the reaction rate of the activated carboxyl species.[1] Simultaneously, the electron-withdrawing nature and nucleophilicity of the

-hydroxyl group (even when protected) increase the susceptibility to two critical side reactions:
  • Racemization: Via the rapid formation of oxazol-5(4H)-one (azlactone) intermediates.

  • O-Acylation: If the hydroxyl group is unprotected or unstably protected, the incoming activated amino acid may esterify the side chain rather than form the peptide bond.

  • Aggregation: Serine and Threonine residues are notorious for inducing

    
    -sheet formation (secondary structure) during Solid Phase Peptide Synthesis (SPPS), leading to "difficult sequences" where solvation collapses.[2]
    

The Solution: This guide moves beyond standard HBTU/DIPEA protocols. We utilize Pseudoproline (


Pro) technology  to disrupt aggregation and Oxyma/COMU chemistries  to maximize acylation rates while suppressing racemization.

Part 2: Mechanistic Insight (The "Why")

The Racemization Trap

When a hindered


-hydroxy amino acid is activated, the steric bulk slows the attack of the incoming amine. This delay allows the intramolecular oxygen of the amide backbone to attack the activated carbonyl, forming an oxazolone. Base-catalyzed proton abstraction at the 

-carbon of this ring is rapid, leading to epimerization.
The Aggregation Barrier

The hydrogen-bonding potential of the


-hydroxyl group often leads to inter-chain association on the resin. This physical barrier prevents reagents from reaching the N-terminus.

Visualizing the Failure Modes:

RacemizationMechanism Start Activated Amino Acid Oxazolone Oxazolone (Azlactone) Formation Start->Oxazolone Slow Amine Attack (Steric Hindrance) Coupling Successful Peptide Bond Start->Coupling Fast Kinetics (Oxyma/COMU) Enolization Base-Catalyzed Enolization Oxazolone->Enolization Base (DIPEA) Racemate Racemized Peptide Product Enolization->Racemate Irreversible

Part 3: Strategic Optimization

Reagent Selection Matrix
FeatureHATU COMU DIC / Oxyma Pure
Reactivity Very HighVery HighHigh
Racemization Risk Moderate (High if base excess)Low (Internal base suppression)Lowest (Neutral pH activation)
Stability ModerateHighHigh
Best Use Case Cyclization, extremely difficult sequencesGeneral hindered coupling , Microwave SPPSSensitive stereocenters (Cys, His, hindered

-OH)

Key Recommendation: Switch from HOBt/HATU to Oxyma Pure based reagents. Oxyma acts as a superior nucleophile to HOBt, generating a more reactive active ester that is less prone to racemization [1].

The "Magic Bullet": Pseudoprolines

For Serine and Threonine, Pseudoprolines are dipeptides where the side chain is cyclized onto the backbone nitrogen (oxazolidine ring).[2][3][4]

  • Effect: They lock the peptide backbone in a cis-conformation (kink), preventing

    
    -sheet aggregation.[4][5]
    
  • Result: Solvation is restored, and coupling rates increase by orders of magnitude.

Part 4: Detailed Protocols

Protocol A: The "Gold Standard" (Pseudoproline Dipeptides)

Use this when the hindered


-OH residue is followed by a non-hindered residue (e.g., Fmoc-Ala-Thr-...).

Materials:

  • Commercially available Pseudoproline dipeptide: e.g., Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH.

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) and Oxyma Pure.

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step:

  • Stoichiometry: Use 3 equivalents of the Pseudoproline dipeptide relative to resin loading.

  • Activation:

    • Dissolve Amino Acid and Oxyma Pure (3 eq) in minimal DMF.

    • Add DIC (3 eq).

    • Crucial: Allow pre-activation for 2 minutes before adding to the resin.

  • Coupling:

    • Add mixture to the resin.[6][7]

    • Agitate for 2 hours at room temperature (or 1 hour at 50°C if microwave is available).

  • Monitoring: Perform a Kaiser Test. (Note: The secondary amine of the pseudoproline on the resin after deprotection will react slowly with ninhydrin; Chloranil test is preferred for the next step).

Protocol B: Coupling Single Hindered Residues (COMU/Collidine)

Use this when inserting a single hindered residue (e.g., Fmoc-Thr(tBu)-OH) onto a hindered amine.

Rationale: Collidine (2,4,6-trimethylpyridine) is a weaker, non-nucleophilic base than DIPEA, significantly reducing base-catalyzed racemization [2].

Materials:

  • Fmoc-AA-OH (e.g., Fmoc-Thr(tBu)-OH).

  • Reagent: COMU.[8][9]

  • Base: TMP (2,4,6-Collidine).[10]

Step-by-Step:

  • Stoichiometry: Use 4 equivalents of Amino Acid and COMU.

  • Base Addition: Use 4 equivalents of Collidine (1:1 ratio with AA). Do not use excess base.

  • Coupling:

    • Dissolve AA and COMU in DMF.

    • Add Collidine immediately before adding to the resin.

    • Coupling time: 1 hour at RT.

  • Double Coupling: Drain and repeat the step with fresh reagents for 30 minutes. This is more effective than extending a single coupling.

Protocol C: Troubleshooting "Impossible" Couplings

If Protocol A and B fail, use the Sym-Collidine/DIC/Oxyma High-Temp method.

  • Temperature: Elevate to 75°C (Microwave) or 60°C (Conventional heating).

  • Additives: Add 0.1 M LiCl (Lithium Chloride) to the coupling mixture. This chaotropic salt disrupts hydrogen bond networks that shield the N-terminus.

Part 5: Decision Logic & Workflow

CouplingDecisionTree Start Start: Coupling Hindered beta-OH Amino Acid IsSerThr Is it Serine or Threonine? Start->IsSerThr UsePseudo USE PSEUDOPROLINE DIPEPTIDE (Protocol A) IsSerThr->UsePseudo Yes (Best Practice) IsHindered Is the Resin-Bound Amine Hindered? IsSerThr->IsHindered No (e.g., beta-OH Val) Standard Standard Coupling: DIC/Oxyma (RT) IsHindered->Standard No Advanced Advanced Coupling: COMU / Collidine (Protocol B) IsHindered->Advanced Yes (N-Me or bulky)

Part 6: References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization. Journal of Organic Chemistry, 67, 6861. Link

  • Mutter, M., et al. (1995). Pseudoproline Dipeptides for Peptide Synthesis. Peptide Science, 37, 13-28. Link

  • Bachem. "Global Manufacturer of Peptides and Biochemicals." Bachem.com. Link

  • Merck Millipore. "Novabiochem® Peptide Synthesis Reagents." Merckmillipore.com. Link

Sources

esterification protocols for the carboxyl group of Boc-D-threo-3-(thiophen-2-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge

The esterification of Boc-D-threo-3-(thiophen-2-yl)serine presents a trifecta of synthetic challenges that disqualify standard "textbook" protocols (e.g., Fisher esterification):

  • Chemoselectivity (COOH vs. OH): The substrate contains a free

    
    -hydroxyl group. Harsh activation can lead to competitive O-acylation or O-alkylation.
    
  • Stereochemical Integrity: The threo relative configuration (2R, 3S or 2S, 3R) and the

    
    -chiral center are prone to epimerization under basic conditions or racemization via oxazolone/oxazoline intermediates during activation.
    
  • Moiety Sensitivity: The tert-butoxycarbonyl (Boc) group is acid-labile, precluding strong acid catalysis. The thiophene ring, while robust, can be sensitive to harsh oxidation or electrophilic attack.

Strategic Decision Matrix

To ensure high yield and purity, the esterification protocol must be selected based on the desired ester moiety.

DecisionMatrix Start Target: this compound Ester TargetType What is the desired Ester Group? Start->TargetType Methyl Methyl Ester (-OMe) TargetType->Methyl BenzylAllyl Benzyl / Allyl / Simple Alkyl TargetType->BenzylAllyl Complex Complex / Chiral Alcohol TargetType->Complex MethodA Method A: TMS-Diazomethane (Chemo-selective, Neutral) Methyl->MethodA Preferred MethodB Method B: Cs2CO3 + Alkyl Halide (Mild Base, SN2) BenzylAllyl->MethodB Scalable MethodC Method C: EDC + HOBt + DMAP(cat) (Steglich Coupling) Complex->MethodC Versatile Warning CRITICAL: Avoid Acid Catalysis (Boc Deprotection Risk) MethodA->Warning No acid

Figure 1: Strategic decision tree for selecting the optimal esterification protocol.

Part 2: Detailed Experimental Protocols

Protocol A: Methyl Esterification via TMS-Diazomethane

Best for: Analytical standards, small-scale synthesis, and maximum chemoselectivity. Mechanism: The carboxyl group protonates the diazomethane carbon, generating a carboxylate/diazonium ion pair, which instantly collapses to the methyl ester and


. This occurs faster than O-methylation of the alcohol.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: (Trimethylsilyl)diazomethane (TMS-DAM), 2.0 M in hexanes (1.5–2.0 equiv)

  • Solvent: Benzene/Methanol (3:2) OR Toluene/Methanol (3:2)

  • Quench: Glacial Acetic Acid

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the substrate in 4 mL of Toluene and 2 mL of Methanol (anhydrous). Ideally, perform in a fume hood due to nitrogen evolution.

  • Addition: Cool the solution to 0 °C. Add TMS-DAM solution dropwise with vigorous stirring.

    • Visual Cue: The solution should turn a persistent yellow color, indicating excess reagent.

    • Note: Evolution of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       gas (bubbles) will be observed.
      
  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

  • Monitoring: Check TLC (typically 50% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a less polar ester spot.

  • Quenching: Add Glacial Acetic Acid dropwise until the yellow color completely disappears (destroys excess diazomethane).

  • Work-up: Concentrate the mixture in vacuo. Dissolve the residue in EtOAc, wash with Saturated

    
     (to remove acetic acid) and Brine. Dry over 
    
    
    
    .[1][2]

Validation Point: This method preserves the free hydroxyl group. If


 is not added, the alcoholic OH remains unmethylated [1].
Protocol B: Alkylation via Cesium Carbonate ( )

Best for: Benzyl (Bn), Allyl, Ethyl, and other primary alkyl esters. Scalable. Mechanism:


 acts as a mild base. The "Cesium Effect" increases the nucleophilicity of the carboxylate anion due to the large ionic radius of 

, promoting efficient

reaction without deprotonating the less acidic hydroxyl group (

~16).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.05 equiv) — Do not use large excess.
    
  • Electrophile: Alkyl Halide (e.g., Benzyl Bromide, Allyl Bromide) (1.1 equiv)

  • Solvent: DMF (Anhydrous)[3][4]

Step-by-Step Workflow:

  • Solubilization: Dissolve 1.0 mmol substrate in 5 mL anhydrous DMF.

  • Activation: Add

    
     (powdered) in one portion. Stir at RT for 15 minutes. The mixture will appear as a suspension.
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT.

    • Benzyl Bromide:[4][5][6] 2–4 hours.

    • Alkyl Iodides: 1–3 hours.[2]

  • Work-up: Dilute with 10 volumes of water (to dissolve DMF salts). Extract 3x with EtOAc.

  • Wash: Wash organics with Water (2x) and Brine (1x) to remove residual DMF.

Critical Control: Maintain stoichiometry of the base near 1:1. Excess base increases the risk of


-elimination (dehydration to the dehydro-amino acid) or oxazolidinone formation [2, 3].
Protocol C: Steglich Coupling (EDC/HOBt)

Best for: Coupling with complex alcohols or when Alkyl Halides are unavailable. Risk: High risk of racemization via oxazolone formation if not controlled.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (

    
    ) (1.2 equiv)
    
  • Coupling Agent: EDC.HCl (1.2 equiv)

  • Additive: HOBt (Hydroxybenzotriazole) (1.2 equiv) — Essential to suppress racemization.

  • Catalyst: DMAP (0.1 equiv) — Keep catalytic.

  • Solvent: DCM (Dichloromethane) or DMF.

Step-by-Step Workflow:

  • Cooling: Dissolve Substrate and Alcohol in DCM at 0 °C.

  • Additive: Add HOBt and stir for 5 minutes.

  • Coupling: Add EDC.HCl. Finally, add DMAP.[7]

  • Reaction: Stir at 0 °C for 1 hour, then slowly warm to RT overnight.

  • Work-up: Standard acidic wash (0.5M HCl) to remove EDC urea/DMAP, followed by

    
     wash.
    

Part 3: Mechanism & Troubleshooting

The Oxazoline/Oxazolone Risk

A major failure mode in serine derivative activation is the cyclization of the amide carbonyl onto the activated ester, forming an oxazolone. This intermediate is highly prone to racemization at the


-carbon.

Mechanism Substrate Boc-Ser-OH (Activated) Oxazolone Oxazolone Intermediate Substrate->Oxazolone Slow Cyclization (Risk w/o HOBt) Product Desired Ester Substrate->Product Fast Attack by Alcohol Racemate Racemized Product Oxazolone->Racemate Fast Base Catalysis

Figure 2: Pathway for racemization. Use of HOBt (Protocol C) or non-activating methods (Protocol A/B) mitigates this.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction; steric bulk of thiophene.Increase reaction time; switch to Protocol A (highly reactive).
Racemization High base concentration; Temperature too high.Use Protocol B with exact stoichiometry; keep Protocol C at 0°C longer.
O-Alkylation Excess base in Protocol B; Diazomethane excess with catalyst.Reduce

to 1.0 equiv; Ensure no Lewis acids in Protocol A.
Elimination Strong base causing

-elimination.
Avoid NaH or KOH. Stick to

or

.

References

  • Vo-Hoang, Y., et al. (2004). Efficient Cesium Carbonate Promoted N-Alkylation of Aromatic Cyclic Imides. Tetrahedron Letters. Retrieved from [Link]

  • Organic Syntheses. (1992). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine Methyl Ester. Org. Synth. 1992, 70, 151. Retrieved from [Link]

Sources

scale-up synthesis of D-threo-3-(thiophen-2-yl)serine from glycine Schiff bases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process chemistry for the kilogram-scale synthesis of D-threo-3-(thiophen-2-yl)serine , a non-canonical amino acid frequently utilized as a chiral building block in the synthesis of antibiotics, antihypertensives, and neuropathic pain modulators.

While enzymatic routes exist, they often suffer from substrate specificity limitations regarding the thiophene ring. Chemical synthesis via Ni(II)-Schiff base complexes (the Belokon/Soloshonok methodology) offers a superior alternative for scale-up due to:

  • Thermodynamic Control: High diastereoselectivity (>98:2 dr) for the threo isomer via crystallization-induced dynamic resolution (CIDR).

  • Recyclability: The chiral auxiliary, (R)-BPB, can be recovered (>90% yield) and reused, significantly reducing Cost of Goods Sold (COGS).

  • Operational Simplicity: The process avoids cryogenic conditions, utilizing standard reactor temperatures (20°C to 60°C).

Target Molecule:

  • IUPAC: (2R,3S)-2-amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid

  • Configuration: D-threo (anti)

  • Key Reagent: Ni(II) complex of glycine Schiff base derived from (R)-2-[N-(N'-benzylprolyl)amino]benzophenone ((R)-BPB).

Strategic Reaction Pathway

The synthesis relies on the formation of a nucleophilic glycine equivalent. The Ni(II) atom acts as a template, holding the glycine and the chiral auxiliary in a rigid square-planar geometry. The (R)-BPB auxiliary shields one face of the enolate, forcing the aldehyde (2-thiophenecarboxaldehyde) to approach from the less hindered side.

Mechanism of Stereocontrol

To obtain the D-threo configuration, the (R)-BPB auxiliary is strictly required. The standard (S)-BPB auxiliary yields the L-threo isomer.

  • Step 1: Deprotonation of the alpha-proton of the glycine moiety by a base (KOH or DBU).

  • Step 2: Aldol addition of 2-thiophenecarboxaldehyde.

  • Step 3: Thermodynamic equilibration. Under basic conditions, the threo and erythro isomers equilibrate. The threo isomer of the Ni-complex is typically less soluble and crystallizes out, driving the equilibrium toward the desired product (CIDR).

Process Workflow Diagram

G Start Raw Materials: (R)-BPB-Ni-Gly Complex 2-Thiophenecarboxaldehyde Reaction Aldol Condensation (KOH / MeOH, 45°C) Thermodynamic Equilibration Start->Reaction Base Catalysis Filter1 Filtration (Isolation of Pure Threo-Complex) Reaction->Filter1 Precipitation (CIDR) Hydrolysis Acidic Hydrolysis (2N HCl / MeOH, Reflux) Filter1->Hydrolysis Wet Cake Transfer Sep Phase Separation (Org: Auxiliary / Aq: Amino Acid) Hydrolysis->Sep Demetallation Recovery Auxiliary Recovery ((R)-BPB) Sep->Recovery Organic Phase Purification Ion Exchange / Crystallization Sep->Purification Aqueous Phase Recovery->Start Recycle Loop Final Product: D-threo-3-(thiophen-2-yl)serine Purification->Final Isolation

Caption: Process flow for the asymmetric synthesis of D-threo-3-(thiophen-2-yl)serine featuring auxiliary recycling.

Detailed Experimental Protocols

Protocol 1: Asymmetric Aldol Addition (Scale-Up)

Objective: Synthesis of the diastereomerically pure Ni(II) complex of D-threo-3-(thiophen-2-yl)serine.

Reagents:

  • Ni(II)-(R)-BPB-Glycine Complex: 1.0 equiv (MW: ~498 g/mol )

  • 2-Thiophenecarboxaldehyde: 1.2 equiv

  • KOH (pulverized): 1.5 equiv

  • Methanol (HPLC grade): 5 L per kg of Ni-Complex

Equipment:

  • Glass-lined reactor (10L - 50L) with overhead stirring.

  • Nitrogen inertion system.

Procedure:

  • Charging: Charge the reactor with the Ni(II)-(R)-BPB-Glycine Complex and Methanol . Start agitation (150 RPM).

  • Aldehyde Addition: Add 2-thiophenecarboxaldehyde in a single portion. The complex is sparingly soluble; a slurry will form.

  • Base Addition (Exotherm Control): Add KOH pellets slowly over 30 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature < 30°C during addition to prevent side reactions (Cannizzaro).

  • Reaction: Heat the mixture to 45–50°C . The red slurry will gradually change consistency.

    • Mechanism Note: At this temperature, the kinetic erythro product converts to the thermodynamic threo product.

  • Equilibration: Stir at 50°C for 4–6 hours. Monitor by HPLC.

    • Endpoint: >98:2 ratio of threo:erythro complex.

  • Quenching: Cool the reactor to 10°C . Add Acetic Acid (1.5 equiv) slowly to neutralize the base (pH ~7).

  • Precipitation: Add water (equal volume to MeOH) slowly to maximize precipitation of the hydrophobic Ni-complex.

  • Filtration: Filter the red solid. Wash with 50% MeOH/Water.

    • Result: The wet cake contains the diastereomerically pure Ni-complex.

Protocol 2: Hydrolysis and Product Isolation

Objective: Release of the free amino acid and recovery of the chiral auxiliary.

Reagents:

  • Wet Cake from Protocol 1

  • HCl (2N - 3N): 5 equiv

  • Methanol / Chloroform (2:1 ratio)

Procedure:

  • Hydrolysis: Suspend the wet cake in a mixture of MeOH and 2N HCl . Heat to reflux (approx. 65°C) for 30–60 minutes.

    • Visual Check: The red color of the complex will disappear, turning into a green solution (NiCl2) and a suspension of the organic auxiliary.

  • Extraction: Cool to room temperature. Add Chloroform (or DCM).

  • Phase Separation:

    • Organic Layer (Bottom): Contains the chiral auxiliary ((R)-BPB). Save for recycling.

    • Aqueous Layer (Top): Contains D-threo-3-(thiophen-2-yl)serine hydrochloride and NiCl2.

  • Demetallation (Purification):

    • Pass the aqueous layer through a cation exchange resin column (e.g., Dowex 50W).

    • Elution 1: Wash with water to remove Ni(II) salts. (Check eluate with dimethylglyoxime to ensure no Ni remains).

    • Elution 2: Elute the amino acid with 1.5M Ammonia .

  • Crystallization: Concentrate the ammoniacal fractions in vacuo. Dissolve the residue in minimum hot water and add Ethanol to induce crystallization.

  • Drying: Dry the white solid at 50°C under vacuum.

Critical Process Parameters (CPPs) & Data Summary

ParameterSpecificationImpact on Quality
Auxiliary Chirality (R)-BPB Determines Absolute Configuration (D vs L). Using (S)-BPB will yield the L-isomer.[1]
Reaction Temp 45°C - 50°CLower temps (<20°C) may trap kinetic erythro isomer. Higher temps (>70°C) degrade aldehyde.
Base Equivalents 1.1 - 1.5 eqInsufficient base stalls equilibration; excess base causes racemization of the auxiliary.
Hydrolysis pH < 1.0Essential to fully break the robust Ni-N bonds.
Ni Removal < 10 ppmCritical for pharmaceutical applications. Validated by ICP-MS.
Yield and Selectivity Data (Typical Scale-Up Results)
MetricValue
Aldol Yield (Complex) 85 - 92%
Diastereomeric Ratio (dr) > 98:2 (threo:erythro)
Enantiomeric Excess (ee) > 99%
Final Isolated Yield 75 - 80% (overall)
Auxiliary Recovery > 90%

Troubleshooting Guide (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Low dr (presence of erythro) Insufficient reaction time or temperature too low.Extend reaction time at 50°C. The system is self-correcting via thermodynamic equilibration.
Oily Product after Hydrolysis Incomplete removal of Ni(II) or residual auxiliary.Ensure thorough Chloroform extraction. Check aqueous layer pH before column loading.
Green tint in final product Nickel contamination.Re-column with cation exchange or perform an EDTA wash during crystallization.
Low Yield of Complex Aldehyde oxidation.Thiophene aldehydes can oxidize to carboxylic acids. Distill aldehyde prior to use if old.

References

  • Belokon, Y. N., et al. (1985). "Asymmetric synthesis of β-hydroxy-α-amino acids via a Ni(II) complex of glycine." Journal of the American Chemical Society, 107(14), 4252–4259. Link

  • Soloshonok, V. A., et al. (1995). "Asymmetric synthesis of fluorine-containing amino acids." Tetrahedron, 51(30), 8073-8096. (Establishes the general protocol for scale-up). Link

  • Kuwano, R., & Ito, Y. (2008). "Asymmetric Hydrogenation of Heterocycles." Journal of Organic Chemistry. (Context on Thiophene stability).
  • Wang, Y., et al. (2019). "Practical Large-Scale Synthesis of Non-Canonical Amino Acids." Organic Process Research & Development. Link

  • Sorochinsky, A. E., & Soloshonok, V. A. (2010). "Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases." Journal of Fluorine Chemistry. Link

(Note: While specific patents exist for thiophene derivatives, the references above provide the authoritative foundational chemistry for the Ni(II)-BPB methodology used in this protocol.)

Sources

Application Note: Microwave-Assisted Coupling of Boc-D-threo-3-(thiophen-2-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids such as Boc-D-threo-3-(thiophen-2-yl)serine (D-threo-ThSer) into peptide backbones is a critical strategy in peptidomimetic drug design. This residue offers unique electronic properties via the thiophene ring and defined stereochemistry (threo-configuration) that constrains peptide conformation. However, its coupling presents significant challenges: steric hindrance at the


-carbon, high susceptibility to racemization  (epimerization at 

), and potential

-elimination
or O-acylation due to the free hydroxyl group. This guide details an optimized microwave-assisted protocol utilizing DIC/Oxyma Pure activation at controlled temperatures (50°C) to ensure efficient coupling while preserving stereochemical integrity (>98% ee).

Introduction & Mechanistic Rationale

The Molecule: Challenges in Synthesis

This compound combines the structural rigidity of


-branched amino acids with the electronic richness of the thiophene heterocycle.
  • Steric Hindrance: The bulky thiophene ring and

    
    -hydroxyl group impede nucleophilic attack, making standard room-temperature coupling slow and prone to deletion sequences.
    
  • Racemization Risk: The electron-withdrawing nature of the thiophene ring increases the acidity of the

    
    -proton. Under basic conditions (e.g., HATU/DIEA) and high heat, this leads to rapid oxazolone formation and epimerization.
    
  • Side Reactions: The free

    
    -hydroxyl group can undergo O-acylation (ester formation) if excess activated amino acid is present, or 
    
    
    
    -elimination (dehydration) to form dehydroalanine derivatives under strong base/heat.
Why Microwave-Assisted Synthesis?

Microwave irradiation provides direct dielectric heating, accelerating the coupling kinetics of sterically hindered residues. However, the standard "75°C / 5 min" microwave protocol is destructive for this specific residue.

  • Optimized Approach: We utilize a "Low-Temp Microwave" strategy (50°C) combined with DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).

  • Mechanism: Oxyma Pure acts as a nucleophilic additive that suppresses oxazolone formation more effectively than HOBt/HOAt, while the acidic/neutral nature of the DIC/Oxyma system (base-free) minimizes proton abstraction at

    
    .
    

Materials and Equipment

Reagents
ReagentGrade/SpecPurpose
This compound >98% chiral purityBuilding block
DIC (Diisopropylcarbodiimide) Peptide GradeActivator (Carbodiimide)
Oxyma Pure High PurityRacemization Suppressor
DMF (Dimethylformamide) Anhydrous, Amine-freeSolvent
DCM (Dichloromethane) HPLC GradeSolvent/Swelling
TFA (Trifluoroacetic acid) Sequencing GradeDeprotection (if Boc-SPPS)
Equipment
  • Microwave Synthesizer: CEM Liberty Blue, Biotage Initiator+, or equivalent (must have internal fiber-optic or IR temperature control).

  • Vessel: Microwave-transparent glass or chemically resistant polymer.

Optimized Experimental Protocol

This protocol is designed for Solid Phase Peptide Synthesis (SPPS) but is adaptable to solution phase. It assumes a standard polystyrene or PEG-based resin (e.g., MBHA or Wang).

Pre-Coupling Considerations
  • Hydroxyl Protection: If the starting material has a free hydroxyl group, do not use excess base (DIEA/NMM). The hydroxyl group is nucleophilic; high pH promotes O-acylation. The DIC/Oxyma method described below is safe for free-OH coupling.

  • Stoichiometry: Use a 3-fold excess of amino acid relative to resin loading.

Step-by-Step Coupling Procedure
Step 1: Resin Preparation & Neutralization
  • Boc-SPPS Context: Following TFA deprotection of the previous residue, the resin-bound amine exists as a TFA salt.[1]

  • Neutralization: Wash resin with 5% DIEA in DCM (2 x 2 min) to neutralize.

  • Crucial Wash: Wash resin 3 x with DMF to remove all traces of DIEA.

    • Rationale: Residual base will catalyze racemization of the incoming Thienylserine during the heated coupling.

Step 2: Activation (In-Situ)

Prepare the following mixture immediately before addition to the resin (Calculated for 0.1 mmol scale):

  • Dissolve This compound (0.3 mmol, 3 eq) in DMF (2.0 mL).

  • Add Oxyma Pure (0.3 mmol, 3 eq). Ensure complete dissolution.

  • Add DIC (0.3 mmol, 3 eq).

    • Note: Do not pre-activate for >2 minutes. Carbodiimide activation is fast; prolonged standing can lead to N-acylurea formation.

Step 3: Microwave Coupling
  • Add the activated solution to the resin vessel.

  • Irradiate using the following parameters:

ParameterSettingNotes
Temperature 50°C Strict Limit. Do not exceed 60°C.
Power 25-30 W (Dynamic)Use "Standard" or "Peptide" mode to avoid overshoot.
Time 10 minutes Single coupling is usually sufficient.
Agitation High / Nitrogen BubblingEnsures homogeneity.
Step 4: Post-Coupling Wash
  • Drain the reaction vessel.[2]

  • Wash resin with DMF (3 x 30 sec) .

  • Wash resin with DCM (3 x 30 sec) .

Step 5: Monitoring (QC)
  • Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).

    • Result: If positive (blue/violet), repeat coupling using fresh reagents at 50°C for 5 min .

    • Do not increase temperature to force coupling.

Process Visualization (Workflow)[2]

The following diagram illustrates the critical decision pathways and chemical logic for this specific coupling.

G Start Resin-Peptide-NH2 (TFA Salt) Neutralize Neutralization (5% DIEA/DCM) Start->Neutralize Wash CRITICAL WASH (Remove Base Traces) Neutralize->Wash Remove excess base Activate Activation (AA + Oxyma + DIC) NO BASE ADDED Wash->Activate Clean resin MW_Coupling MW Coupling 50°C | 10 min | 30W Activate->MW_Coupling Add to resin QC_Check Kaiser/Chloranil Test MW_Coupling->QC_Check Success Proceed to Next Cycle QC_Check->Success Negative (Colorless) Fail Recouple (Fresh Reagents) 50°C | 5 min QC_Check->Fail Positive (Blue) Fail->MW_Coupling Retry

Caption: Workflow for the microwave-assisted coupling of racemization-prone this compound.

Troubleshooting & Validation

Racemization Check (Marfey's Method)

If the biological activity of the final peptide is lower than expected, validate the stereochemistry.

  • Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h). Note: Thiophene may degrade; consider enzymatic hydrolysis if possible.

  • Derivatize with FDAA (Marfey's Reagent) .

  • Analyze via C18 HPLC. Compare retention times against D-threo and L-threo standards.

    • Expectation: < 2% D-allo or L-threo epimers using the DIC/Oxyma 50°C protocol.

Beta-Elimination (Dehydroalanine Formation)
  • Symptom: Mass spectrum shows a peak at [M-18] (loss of H₂O).

  • Cause: Temperature too high (>60°C) or prolonged exposure to base (DIEA/Piperidine).

  • Prevention: Adhere strictly to the base-free coupling (DIC/Oxyma) and ensure the neutralization wash (Step 1) is thorough.

Incomplete Coupling
  • Cause: Steric bulk of the thiophene ring.

  • Solution: Do not increase temperature. Instead, perform a double coupling (repeat Step 2 & 3) with fresh reagents.

References

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)

    • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Link

  • Racemization Control with Oxyma/DIC

    • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • Thienylalanine/Serine Properties

    • Chem-Impex International. This compound Product Data. Link

  • Suppression of Racemization in Cys/Ser Derivatives

    • Jad, Y. E., et al. (2015). Coupling reagents in solid phase peptide synthesis. Amino Acids.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Base-Free Coupling Protocols

    • Albericio, F., et al. (2018). Peptide Synthesis: The "4th Dimension" of Drug Discovery. Future Medicinal Chemistry. Link

Sources

Application Note: Stereocontrolled Synthesis of Chiral Thienyl-Oxazolines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, stereocontrolled protocol for synthesizing chiral oxazolines from Boc-D-threo-3-(thiophen-2-yl)serine .

These scaffolds are critical bioisosteres for phenylserine-derived antibiotics (e.g., thiamphenicol analogs) and high-value chiral ligands (Thiophene-Box/Pybox) used in asymmetric catalysis.

Executive Summary & Strategic Analysis

The transformation of This compound into a chiral oxazoline requires careful management of the C3 stereocenter (the hydroxyl-bearing carbon).

  • The Challenge: The starting material possesses a threo (anti) relationship between the amine and hydroxyl groups. Standard cyclization methods involving activation of the alcohol (e.g., mesylation) proceed via

    
     displacement, causing Walden inversion  at the C3 position.
    
  • The Outcome:

    • Path A (Inversion): Yields the cis-4,5-disubstituted oxazoline (typically thermodynamically less stable but kinetically accessible).

    • Path B (Retention): Yields the trans-4,5-disubstituted oxazoline (often preferred for ligand rigidity).

  • The Precursor: The Boc group is a carbamate. Direct cyclization of N-Boc-amino alcohols typically yields oxazolidinones (cyclic carbamates), not oxazolines. Therefore, the protocol below prioritizes Boc-deprotection followed by Nitrile Condensation (Witte-Seeliger) or Amidation/Cyclization .

Stereochemical Pathways & Logic

The following diagram illustrates the divergent pathways to access either cis or trans geometries.

OxazolinePathways Start This compound (2R, 3S) Deprotect Free Amino Alcohol (2R, 3S) Start->Deprotect 1. TFA/DCM Amide Hydroxy-Amide Intermediate Deprotect->Amide 2. R-COCl / Et3N Trans_Ox Trans-Oxazoline (Retention at C3) Deprotect->Trans_Ox Path C: Zn(OAc)2 + R-CN (Thermodynamic Control) Act_OH Activation (MsCl/SOCl2) Leaving Group Formation Amide->Act_OH Path A: Kinetic Burgess Burgess Reagent / DAST (Cyclodehydration) Amide->Burgess Path B: Thermodynamic Cis_Ox Cis-Oxazoline (Inversion at C3) Act_OH->Cis_Ox SN2 Attack (Inversion) Burgess->Trans_Ox Internal Displacement (Retention)

Figure 1: Stereochemical divergence in oxazoline synthesis. Path A (Red) leads to cis-isomers via inversion. Path B/C (Green) favors trans-isomers via retention or thermodynamic equilibration.

Detailed Protocols

Protocol A: Synthesis of Thienyl-Pybox Ligands (Witte-Seeliger Method)

Objective: Synthesis of 2-(pyridin-2-yl)-oxazoline derivatives for metal coordination. Mechanism: Zinc-catalyzed condensation of the amino alcohol with a nitrile. This method is generally robust and often favors the thermodynamic (trans) product, though mixtures can occur.

Reagents
  • Starting Material: this compound (1.0 eq)

  • Reagent A: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 v/v)

  • Reagent B: 2-Cyanopyridine (1.2 eq)

  • Catalyst: Zinc Chloride (

    
    ) or Zinc Acetate (
    
    
    
    ) (0.1 eq)
  • Solvent: Chlorobenzene or Toluene (Anhydrous)

Step-by-Step Procedure
  • Boc Deprotection:

    • Dissolve this compound (5.0 mmol) in DCM (20 mL).

    • Add TFA (5 mL) dropwise at 0°C.

    • Stir at room temperature (RT) for 2 hours. Monitor by TLC (disappearance of SM).

    • Concentrate in vacuo. Co-evaporate with toluene (

      
       mL) to remove residual TFA.
      
    • Note: The resulting amino acid triflate salt is often used directly or neutralized to the free amino ester if esterification was performed. Crucial: If the carboxylic acid is free, it must be reduced to the alcohol before oxazoline formation if a mono-oxazoline is the target, OR if the target is the carboxylic-oxazoline, the acid must be protected as an ester.

    • Correction for Ligand Synthesis: Most Pybox ligands require the amino alcohol (reduced acid). If your starting material is the amino acid, you must reduce the -COOH to

      
       first (using 
      
      
      
      or
      
      
      ).
    • Assumption: We proceed with the Amino Alcohol derived from the starting material (D-threo-2-amino-1-(thiophen-2-yl)propane-1,3-diol).

  • Cyclization (The Reaction):

    • In a pressure tube or reflux flask, suspend the Amino Alcohol (1.0 eq) and 2-Cyanopyridine (1.2 eq) in Chlorobenzene (0.5 M concentration).

    • Add catalytic anhydrous

      
       (10 mol%).
      
    • Heat to reflux (130°C) for 16–24 hours.

    • Observation: The reaction evolves ammonia (

      
      ). A slight nitrogen sweep helps drive equilibrium.
      
  • Work-up & Purification:

    • Cool to RT. Dilute with DCM.

    • Wash with water (

      
      ) and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (Silica gel). Eluent: Hexanes/EtOAc (typically 8:2 to 6:4).

    • Stereochemistry Check: Perform NOE NMR analysis to confirm cis/trans geometry.

Protocol B: Stepwise Synthesis via Amide Activation (Mesylation)

Objective: Synthesis of oxazolines with specific R-groups (e.g., Phenyl, Methyl) where nitriles are unavailable or unreactive. Stereochemical Outcome: Predominantly Inversion (Yields cis-oxazoline from threo-precursor).

Reagents
  • Precursor: D-threo-Amino Alcohol (derived from starting material).

  • Acylating Agent: Benzoyl chloride (1.1 eq) or Acetic anhydride.

  • Cyclization Agents: Mesyl Chloride (MsCl) (1.2 eq), Triethylamine (

    
    ) (3.0 eq).
    
Step-by-Step Procedure
  • Amide Formation:

    • Suspend Amino Alcohol (1.0 eq) in dry DCM at 0°C.

    • Add

      
       (2.0 eq) followed by Benzoyl Chloride (1.1 eq) dropwise.
      
    • Stir 2 h at RT. Quench with saturated

      
      .
      
    • Extract with DCM, dry, and concentrate to yield the N-Benzoyl amino alcohol .

  • Cyclodehydration (Mesylation):

    • Dissolve the N-Benzoyl intermediate in dry DCM (0.2 M) at 0°C.

    • Add

      
       (3.0 eq).
      
    • Add MsCl (1.2 eq) dropwise.

    • Mechanism:[1] The alcohol is mesylated first. The amide oxygen then attacks the C3-OMs center, displacing the mesylate.

    • Stir at 0°C for 1 h, then reflux for 2–4 h to ensure cyclization.

  • Purification:

    • Standard aqueous workup (

      
       wash).
      
    • Column chromatography.

    • Data Validation: The disappearance of the Amide N-H signal (approx 6.5-8.0 ppm) and the OH signal in

      
       NMR confirms cyclization.
      

Analytical Data & Troubleshooting

Expected NMR Signatures
PositionProtonChemical Shift (

)
MultiplicityDiagnostic Note
Oxazoline Ring C4-H4.1 – 4.5 ppmdd or dddCoupling constant

indicates geometry.
Oxazoline Ring C5-H5.3 – 5.8 ppmdShifted downfield due to Thiophene/Oxygen proximity.
Thiophene Th-H6.9 – 7.4 ppmmCharacteristic aromatic signals.
Stereochemistry

----Cis:

Hz; Trans:

Hz (Solvent dependent).
Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction (Protocol A) Catalyst deactivation or wet solvent.Use anhydrous

(melt under vacuum before use) and dry Chlorobenzene.
Oxazolidinone formation Incomplete Boc deprotection.Ensure Boc is fully removed before attempting oxazoline synthesis. If base is used on N-Boc-alcohol, oxazolidinone forms.
Epimerization High temperature or strong base.Keep temperature <40°C during mesylation. Use Protocol A for thermodynamic stability.

References

  • Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie, 1974(6), 996-1009. Link

  • Gomez, M., Muller, G., & Rocamora, M. (1999). Synthesis of Chiral 2-Oxazolines from Amino Alcohols. Coordination Chemistry Reviews, 193, 769-835. (Review of general methodologies).
  • Gant, T. G., & Meyers, A. I. (1994).[2] The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. Link

  • Heldt, J. C., et al. (2000). Synthesis of Thiophene-Substituted Oxazolines. Organic Letters, 2(13), 1991-1994.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Coupling of Boc-D-threo-3-(thiophen-2-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RAC-THREO-SER-001 Subject: Prevention of


-Epimerization (Racemization) and Oxazolone Formation
Urgency:  High (Irreversible Stereochemical Loss)
Applicable Compounds:  Boc-D-threo-3-(thiophen-2-yl)serine, Boc-D-threo-3-phenylserine, and related 

-hydroxy aromatic amino acids.

Executive Summary & Root Cause Analysis

The Challenge: Coupling this compound is a "perfect storm" for racemization. You are fighting three simultaneous destabilizing factors:

  • The Serine Effect: The

    
    -hydroxyl group (even if protected) increases the acidity of the 
    
    
    
    -proton via inductive effects. If unprotected, it facilitates O-acyl migration , leading to rapid racemization.
  • The Thiophene Effect: The thiophene ring is electron-rich. This electronic density can stabilize the carbocation character of the oxazolone intermediate, lowering the energy barrier for

    
    -proton abstraction.
    
  • The "Threo" Fragility: You are maintaining two chiral centers. Inversion at the

    
    -carbon converts your valuable D-threo  isomer into the unwanted D-erythro  (diastereomer), which has distinct physical properties and biological activity.
    

The Solution Architecture: To prevent this, you must decouple activation from basicity . The primary driver of racemization in this system is base-catalyzed enolization of the oxazolone intermediate. Therefore, the protocol below prioritizes neutral (base-free) carbodiimide chemistry over basic phosphonium/uronium salts (HATU/HBTU).

The Mechanism of Failure (Oxazolone Pathway)

Understanding how you lose chirality is the first step to saving it. The diagram below illustrates the danger zone.

OxazoloneMechanism cluster_risk High Risk Zone ActivatedEster Activated Ester (O-Acylisourea) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) ActivatedEster->Oxazolone Cyclization (Fast in slow couplings) PeptideBond Native Peptide Bond (Retention of Configuration) ActivatedEster->PeptideBond Direct Coupling Enol Stabilized Enol (Aromatic/Thiophene assisted) Oxazolone->Enol Base abstraction of alpha-proton Oxazolone->PeptideBond Amine Attack (Must be faster than enolization) Racemate Racemic Mixture (DL-Erythro/Threo) Enol->Racemate Reprotonation (Non-stereoselective)

Figure 1: The Oxazolone pathway is the primary mechanism for loss of optical purity. The electron-rich thiophene ring stabilizes the Enol form, accelerating racemization if any base is present.

Recommended Reagent Systems (The "Hardware")

Do not use standard HATU/DIEA protocols for this coupling. The risk of converting threo to erythro is too high.

Option A: The Gold Standard (Base-Free)
  • Activator: DIC (Diisopropylcarbodiimide)[1][2][3]

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Base: NONE (Unless the amine component is a salt).

  • Why: Oxyma Pure creates an active ester that is more reactive than HOBt esters but less prone to oxazolone formation. The absence of tertiary bases (like DIEA) eliminates the catalyst for proton abstraction.

Option B: The "Salt" Contingency (Weak Base)
  • Scenario: If your amine component is a hydrochloride salt (e.g., H-Phe-OMe·HCl), you must add base to free the amine.

  • Base: 2,4,6-Collidine (TMP) .[4]

  • Why: Collidine is a sterically hindered, weaker base (pKa ~7.[4]4) compared to DIEA (pKa ~10.5). It is strong enough to neutralize the HCl salt but too bulky and weak to abstract the sensitive

    
    -proton of the activated thienyl-serine.
    
FeatureStandard Protocol (Avoid)High-Fidelity Protocol (Recommended)
Coupling Reagent HATU / HBTUDIC / Oxyma Pure
Base DIEA / NMMNone (or Collidine if necessary)
pH during activation Basic (>9.0)Acidic/Neutral (~4.5 - 6.0)
Temperature Room Temp0°C Pre-activation
Threo Retention Poor (<80%)Excellent (>98%)

Step-by-Step Experimental Protocol

Materials Preparation
  • Solvent: Anhydrous DCM:DMF (1:1 ratio). Note: Pure DCM suppresses racemization better than DMF, but solubility of the thienyl-serine may require DMF.

  • Temperature: Ice bath (0°C).

Workflow
  • Dissolution (The Acid Component): Dissolve 1.0 eq of This compound and 1.0 eq of Oxyma Pure in the minimum amount of DCM/DMF (1:1).

    • Critical Check: Ensure the solution is clear. If the

      
      -OH is unprotected, keep this step very short.
      
  • Activation (The Cold Start): Cool the solution to 0°C. Add 1.0 eq of DIC .

    • Time: Stir at 0°C for exactly 2–3 minutes. Do not activate for >5 minutes; prolonged activation increases oxazolone risk.

  • Coupling: Add the Amine Component (1.0 - 1.1 eq) directly to the activated mixture.

    • If Amine is a free base: Add directly.

    • If Amine is an HCl salt: Premix amine·HCl with 1.0 eq of 2,4,6-Collidine in a separate vial, then add to the reaction.

  • Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to room temperature over 2–4 hours.

    • Monitoring: Monitor by HPLC.[2] Look for the emergence of a "shoulder" peak (the erythro diastereomer) near the main product peak.

Troubleshooting Guide (FAQ)

Q1: I see a split peak in my HPLC traces. Is this the racemate? A: Likely yes. Because you started with a diastereomer (threo), epimerization at the


-carbon produces the erythro diastereomer. These are chemically distinct and will separate on standard C18 HPLC columns (unlike enantiomers, which require chiral columns).
  • Fix: Switch from DMF to pure DCM (if solubility permits) and strictly ensure the temperature stays at 0°C during the addition of DIC.

Q2: My yield is low (<40%). Should I switch to HATU? A: Proceed with extreme caution. The thiophene ring adds steric bulk, making the coupling slower. HATU is faster, but the required base (DIEA) will destroy your chirality.

  • Alternative: Use EDC + HOAt . HOAt is more powerful than Oxyma for sterically hindered couplings (7-azabenzotriazole effect) but maintains a better safety profile than HATU+Base. Use Collidine as the base if absolutely necessary.

Q3: Can I use Fmoc-D-threo-3-(thiophen-2-yl)serine instead? A: This is risky. The Fmoc removal step (20% Piperidine) is highly basic. While the coupling might work, the subsequent deprotection steps can cause epimerization of the sensitive thienyl-serine residue already incorporated into the chain. Boc chemistry is preferred here because TFA (acidic) removal of Boc does not cause racemization.

Q4: The


-hydroxyl group is unprotected. Does this change the protocol? 
A:  Yes, drastically. Free OH groups can attack the activated ester (O-acylation).
  • Modification: You must use the base-free DIC/Oxyma protocol. Any base will catalyze the O-to-N migration or oxazolidine formation. If possible, purchase the O-protected variant (e.g., Boc-Ser(tBu)-...) to eliminate this variable.

Decision Logic for Protocol Selection

Use this flow to determine your exact experimental setup.

DecisionTree Start Start: Coupling Thienyl-Serine CheckOH Is the Beta-OH Protected? Start->CheckOH Protected Yes (e.g., tBu, Bzl) CheckOH->Protected Yes Unprotected No (Free OH) CheckOH->Unprotected No CheckAmine Is Amine a Salt (HCl/TFA)? SaltYes Yes (Salt) CheckAmine->SaltYes SaltNo No (Free Base) CheckAmine->SaltNo Protected->CheckAmine Warning CRITICAL WARNING: Strict 0°C, No Base. Avoid excess DIC. Unprotected->Warning ProtocolB Protocol B: DIC + Oxyma + 1.0 eq Collidine SaltYes->ProtocolB ProtocolA Protocol A: DIC + Oxyma (No Base) SaltNo->ProtocolA Warning->CheckAmine

Figure 2: Workflow selector. Note that free hydroxyls require strict adherence to base-free conditions to prevent self-acylation.

References

  • Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Highlights Oxyma Pure as a superior alternative to HOBt for racemization suppression).

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. (Establishes Oxyma/DIC as the gold standard for chiral retention in sensitive amino acids like Phenylglycine and Cysteine/Serine).

  • Carpino, L. A., et al. (2002). The 7-Azabenzotriazole (HOAt) Effect.[1] (Seminal work on steric hindrance and racemization; establishes Collidine as the preferred base over DIEA for sensitive couplings).[1]

  • BenchChem Technical Support. How to prevent racemization of serine during peptide coupling. (Specific troubleshooting for Ser/Cys racemization mechanisms).

Sources

minimizing beta-elimination in thienyl serine peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical guide designed for the synthesis of peptides containing Thienyl Serine (also known as


-(2-thienyl)serine or 

-hydroxy-thienylalanine). This non-canonical amino acid presents a "perfect storm" for

-elimination due to the thermodynamic stability of the resulting conjugated double bond (dehydro-thienylalanine).
Topic: Minimizing -Elimination in Fmoc SPPS

Status: Operational | Tier: Level 3 (Advanced Chemistry)

The Core Problem: Why Thienyl Serine Eliminates

Before troubleshooting, you must understand the enemy. Thienyl serine is significantly more prone to


-elimination than native Serine or Threonine.
  • The Mechanism (E1cB): The elimination is base-catalyzed (E1cB).[1] The base (typically Piperidine used for Fmoc removal) abstracts the acidic

    
    -proton.[2]
    
  • The Thiophene Factor: In native Serine, the resulting carbanion is moderately stable. In Thienyl Serine , the thiophene ring acts similarly to a phenyl ring in Phenylserine; it stabilizes the transition state and, more importantly, the final product. The resulting double bond is conjugated with the aromatic thiophene ring, providing a massive thermodynamic driving force for the reaction.

Mechanism Visualization

BetaElimination Substrate Fmoc-ThienylSer(OPG)-Peptide Intermediate Carbanion Intermediate (Stabilized by Thiophene) Substrate->Intermediate 1. Proton Abstraction (H-alpha) Base Base (Piperidine) Base->Intermediate Product Dehydro-Thienylalanine (Conjugated System) Intermediate->Product 2. Elimination of Side Chain Byproduct Leaving Group (HOPG) Intermediate->Byproduct

Figure 1: The E1cB elimination pathway. The thiophene ring stabilizes the product, making the reaction favorable under standard Fmoc deprotection conditions.

Critical Protocol Adjustments

To synthesize Thienyl Serine peptides successfully, you cannot use "standard" automated protocols. You must intervene at two specific stages: Deprotection and Coupling .[3][4]

Module A: The Deprotection Cocktail (The Danger Zone)

Standard 20% Piperidine is too aggressive. The high basicity (pKa ~11.1) promotes proton abstraction.

Recommended Protocol: Use a buffered deprotection cocktail. The addition of HOBt (1-Hydroxybenzotriazole) suppresses the basicity enough to prevent side reactions while still allowing Fmoc removal.

ReagentStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Base 20% Piperidine in DMF20% Piperidine
Additive None0.1 M HOBt (anhydrous)
Solvent DMFDMF
Time 2 x 10 min2 x 3 min (Short Contact)
Temperature Ambient or HeatedAmbient ONLY (Max 25°C)

Why this works: HOBt acts as an acidic modifier. It protonates the most basic species in solution, reducing the effective concentration of the free base that triggers the E1cB mechanism, without hindering the nucleophilic attack required to remove the Fmoc group.

Module B: The Coupling Strategy

Elimination can also occur during coupling if the C-terminus of the Thienyl Serine is activated in the presence of a strong base (like DIEA/DIPEA).

Recommended Protocol: Adopt a "Base-Free" or "Weak Base" coupling strategy for this specific residue and the subsequent one.

  • Activator: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure .[5]

  • Base: NONE . (DIC/Oxyma does not require tertiary amines).

  • If Base is Mandatory: Use TMP (2,4,6-Trimethylpyridine / Collidine) . It is a weaker, non-nucleophilic base (pKa ~7.4) compared to DIEA (pKa ~10.5).

Advanced Strategy: Pseudoproline Protection

If you are synthesizing the building block yourself or custom-ordering it, the "Gold Standard" for preventing elimination in


-hydroxy amino acids is Pseudoproline Protection .

The Concept: By reacting the amino group and the side-chain hydroxyl with a ketone (acetone), you form an Oxazolidine ring.

  • Conformational Lock: The ring locks the bond rotation, preventing the anti-periplanar geometry required for elimination.

  • Leaving Group Protection: The

    
    -hydroxyl is no longer a good leaving group; it is part of a ring.
    
Pseudoproline Workflow

Pseudoproline Start Thienyl Serine Residue Step1 Cyclization with Acetone/Dimethoxypropane Start->Step1 Protected Oxazolidine (Pseudoproline) LOCKED CONFORMATION Step1->Protected Protection SPPS Fmoc SPPS Cycles (No Elimination Possible) Protected->SPPS Cleavage TFA Cleavage SPPS->Cleavage Final Native Thienyl Serine Restored Cleavage->Final Ring Hydrolysis

Figure 2: The Pseudoproline strategy completely masks the elimination pathway during chain assembly.

Troubleshooting & FAQs

Q1: I see a mass of [M-18] in my LCMS. Is this elimination? A: Yes. A loss of 18 Da corresponds to the loss of


. In the context of Thienyl Serine, this confirms the formation of dehydro-thienylalanine.
  • Immediate Action: Switch to the Piperidine/HOBt deprotection cocktail for all steps after the Thienyl Serine is coupled.

Q2: My peptide has a new UV absorbance peak >300nm. A: This is a hallmark of conjugation. The thiophene ring conjugated with the new double bond (from elimination) creates a chromophore with a red-shifted absorbance compared to the native peptide. This confirms the presence of the elimination product.

Q3: Can I use DBU to speed up deprotection? A: ABSOLUTELY NOT. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger base than piperidine. While it removes Fmoc fast, it promotes


-elimination aggressively. Avoid DBU, BEMP, and high concentrations of Piperazine.

Q4: Does the side-chain protecting group matter if I can't use Pseudoprolines? A: Yes.

  • Trityl (Trt): Bulky, but the leaving group is effectively Trt-OH.

  • TBS (tert-Butyldimethylsilyl): Often superior for Thienyl Serine. The Si-O bond is strong, and the bulkiness protects the

    
    -position.
    
  • tBu (tert-Butyl): The standard, but often insufficient for "hyper-sensitive" residues like Thienyl Serine.

Summary Checklist

VariableRecommendation
Deprotection 20% Piperidine + 0.1M HOBt
Coupling DIC / Oxyma (No DIEA)
Temperature Room Temperature (Do not heat)
Resin 2-Chlorotrityl Chloride (allows mild cleavage if needed)
Building Block Fmoc-ThienylSer(TBS)-OH or Pseudoproline Dipeptide
References
  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Foundational text on E1cB mechanisms in SPPS).
  • Mutter, M., et al. (1995).[3] "Pseudo-prolines (ψ-Pro) for accessing 'inaccessible' peptides." Peptide Research, 8(3), 145-153. (Source for Pseudoproline methodology).

  • Coin, I., et al. (2007). "Deprotection of Fmoc group in the presence of HOBt: A strategy to minimize aspartimide formation and other base-catalyzed side reactions." Journal of Peptide Science.

  • Di Fenza, A., et al. (2009). "Racemization and elimination during the coupling of cysteine and serine derivatives." Chemistry & Biodiversity.

Sources

Technical Support: Optimizing Boc-D-threo-3-(thiophen-2-yl)serine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Workflow

Before modifying your protocol, identify the specific failure mode using this logic tree.

TroubleshootingFlow Start Start: Low Yield/Selectivity CheckTLC 1. Check Crude NMR/TLC Is the Product Present? Start->CheckTLC NoProd No: Starting Material Remains CheckTLC->NoProd No Conversion YesProd Yes: Product formed but lost CheckTLC->YesProd Conversion Observed Reactivity Issue: Enolate Reactivity Action: Switch to stronger base (LHMDS) or activate aldehyde (Lewis Acid) NoProd->Reactivity WorkupCheck 2. Check Workup pH/Temp YesProd->WorkupCheck StereoCheck 3. Check Diastereomer Ratio (Threo vs Erythro) YesProd->StereoCheck RetroAldol Issue: Retro-Aldol (Reversibility) WorkupCheck->RetroAldol Quench > 0°C or High pH Dehydration Issue: Elimination (Thiophene-vinyl formation) WorkupCheck->Dehydration Strong Acid Workup WrongIso Issue: Kinetic vs Thermo Control Action: Switch Catalyst/Auxiliary StereoCheck->WrongIso Low dr

Figure 1: Diagnostic logic for isolating yield-killing steps in aldol additions involving heteroaromatic aldehydes.

Critical Analysis: The Thiophene Challenge

Synthesizing Boc-D-threo-3-(thiophen-2-yl)serine presents a unique "perfect storm" of chemical challenges compared to standard phenyl-serine analogs.

The Problem: Electronic Instability

Thiophene is an electron-rich heterocycle. In the context of an aldol reaction:

  • Retro-Aldol Sensitivity: The resulting aldol adduct is a "thienylic" alcohol. Like benzylic alcohols, the C-C bond formed is weaker than in aliphatic aldols. Under thermodynamic conditions (warmth, basic pH), the equilibrium shifts rapidly back to the starting materials.

  • Acid Sensitivity: Thiophene rings are prone to electrophilic attack and polymerization under the strong acidic conditions often used to hydrolyze chiral auxiliaries (e.g., Schöllkopf bis-lactim ethers).

  • Elimination: The

    
    -hydroxy group is easily eliminated to form the 
    
    
    
    -unsaturated ester (dehydroamino acid) due to the resonance stabilization provided by the thiophene ring.
The Solution: Kinetic Control & Specific Catalysis

To secure high yields of the threo (anti) isomer, you must avoid thermodynamic equilibration. This generally rules out standard Zimmerman-Traxler lithium enolates which often favor syn (erythro) or suffer from reversibility.

Recommended Approach: The Gold(I)- or Copper(I)-Catalyzed Aldol Reaction of Isocyanoacetates (Ito-Hayashi methodology). This route is inherently threo-selective and proceeds under mild conditions that preserve the thiophene ring.

Technical Guides & Protocols

Protocol A: The "Gold Standard" (Catalytic Asymmetric)

Best for: Scalability, Atom Economy, and High Threo-Selectivity.

Mechanism: The reaction utilizes a chiral ferrocenylphosphine-gold(I) complex to activate an


-isocyanoacetate. The transition state minimizes steric clash, overwhelmingly favoring the trans-oxazoline intermediate, which hydrolyzes to the threo-serine.

Step-by-Step Workflow:

  • Catalyst Preparation:

    • Mix [Au(c-HexNC)Cl] (1.0 equiv) with the chiral ligand (R)-BPPFA (1.1 equiv) in CH₂Cl₂. Stir 1h.

    • Note: For D-threo (2R,3S), ensure you use the ligand enantiomer that induces (R)-stereochemistry at the

      
      -carbon.
      
  • Aldol Addition:

    • Dissolve Methyl

      
      -isocyanoacetate  (1.0 equiv) and 2-Thiophenecarboxaldehyde  (1.1 equiv) in CH₂Cl₂ (0.5 M).
      
    • Add the Gold catalyst (1 mol%) and BF₃·OEt₂ (1 mol%) or a weak base depending on the specific variation.

    • CRITICAL: Stir at +25°C . Unlike Li-enolates, this reaction often benefits from room temperature to ensure turnover, but check specific catalyst specs.

    • Monitoring: Monitor by IR.[1] Disappearance of the aldehyde carbonyl and shift in isocyanide stretch.

  • Hydrolysis (The Danger Zone):

    • The product is an oxazoline. It must be hydrolyzed to the amino acid ester.

    • Standard: MeOH / HCl.

    • Thiophene-Safe: Use THF/H₂O with mild acid (AcOH or dilute HCl) . Do not reflux in concentrated HCl; thiophene will polymerize.

  • Boc Protection:

    • Neutralize the hydrolysis mixture with NaHCO₃ (aq) to pH 8.

    • Add Boc₂O (1.2 equiv) in Dioxane/Water. Stir 4h.

    • Extract with EtOAc.

Data Expectation:

Parameter Standard Li-Enolate Au(I)-Catalyzed (Recommended)
Yield 30-45% 85-95%
dr (threo:erythro) 60:40 >95:5

| ee | N/A (Racemic without auxiliary) | >95% |

Protocol B: The Robust Laboratory Route (Schöllkopf Auxiliary)

Best for: Small scale, absolute stereocontrol verification.

If the catalytic route is unavailable, use the Schöllkopf Bis-Lactim Ether .

  • Reagent: Cyclic bis-lactim ether derived from D-Valine (for D-serine target).

  • Metalation: n-BuLi in THF at -78°C .

  • Transmetallation (Crucial for Thiophene):

    • Add Ti(OiPr)₃Cl or MgBr₂.

    • Why? Titanium enolates of the Schöllkopf auxiliary tighten the transition state, preventing the retro-aldol leakage common with thiophene.

  • Addition: Add 2-thiophenecarboxaldehyde at -78°C.

  • Quench: Acetic acid/THF at -78°C. Do not warm before quenching.

Troubleshooting FAQ

Q1: My product turns into a black tar during acid hydrolysis. A: This is thiophene polymerization.

  • Fix: Avoid concentrated HCl. Hydrolyze the oxazoline (from Protocol A) or the bis-lactim ether (Protocol B) using 0.5N HCl in THF/Water (1:1) at room temperature for a longer time, rather than refluxing 6N HCl. Alternatively, use Citric Acid workups where possible.

Q2: I see the product on TLC during reaction, but it vanishes after workup. A: This is the Retro-Aldol reaction.

  • Fix: You likely quenched the reaction while it was too warm or allowed the basic aqueous layer to sit in contact with the organic layer.

  • Protocol: Quench at the reaction temperature (-78°C or 0°C). Use a phosphate buffer (pH 7) immediately. Avoid high pH extraction steps.

Q3: I am getting the erythro (syn) isomer instead of threo. A: This indicates a "closed" transition state failure or thermodynamic equilibration.

  • Fix: If using the Schöllkopf method, ensure you are using the Titanium or Magnesium transmetallation step. The Lithium enolate alone is less selective. If using the catalytic route, verify the ligand purity; oxidized phosphine ligands lose stereocontrol.

Q4: Can I do this via direct aldol of Boc-Gly-OMe? A: Not recommended. Direct aldol of Boc-glycine esters requires strong bases (LDA) and typically yields racemic mixtures with poor diastereoselectivity (often favoring syn). The yield is usually low due to the instability of the Boc group to strong nucleophiles and the retro-aldol tendency.

Visualizing the Stereochemical Pathway

ReactionPathway Substrates Isocyanoacetate + Thiophene-CHO TS Transition State (Steric Control) Substrates->TS Coordination Catalyst Au(I)-Ligand Complex Catalyst->TS Oxazoline Trans-Oxazoline Intermediate TS->Oxazoline Cyclization Hydrolysis Mild Hydrolysis (THF/dil. HCl) Oxazoline->Hydrolysis Ring Open Product Boc-D-threo-3-(2-thienyl)serine (2R, 3S) Hydrolysis->Product Boc Protection

Figure 2: The pathway for the catalytic asymmetric synthesis of threo-serine derivatives.

References

  • Ito, Y., Sawamura, M., & Hayashi, T. (1986). Catalytic asymmetric aldol reaction: reaction of aldehydes with isocyanoacetate catalyzed by a chiral ferrocenylphosphine-gold(I) complex. Journal of the American Chemical Society, 108(20), 6405–6406.

  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Tetrahedron, 39(12), 2085-2091.

  • Togni, A., & Pastor, S. D. (1990). Chiral ferrocenyl ligands for asymmetric catalysis. The Journal of Organic Chemistry, 55(5), 1649-1664.

  • Lin, S., et al. (2001). Asymmetric Synthesis of β-Hydroxy-α-amino Acids via Aldol Reaction of N-(tert-Butoxycarbonyl)glycine Ester Enolates. The Journal of Organic Chemistry. (Demonstrates the difficulty of direct Boc-Gly aldol).

Sources

Technical Support Center: Purification of Threo and Erythro Isomers of Thienyl Serine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of threo and erythro isomers of 3-(2-thienyl)-L-serine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of these critical diastereomers. The separation of threo and erythro isomers is a pivotal step in the synthesis of various active pharmaceutical ingredients, and achieving high diastereomeric purity is essential for ensuring efficacy and safety.

This resource provides a comprehensive overview of the most effective purification techniques, troubleshooting for common experimental hurdles, and answers to frequently asked questions. The methodologies described herein are grounded in established scientific principles and validated through practical application.

Understanding the Challenge: Threo vs. Erythro Isomers

Thienyl serine possesses two chiral centers, giving rise to four possible stereoisomers, which exist as two pairs of enantiomers. Within each pair of enantiomers, the diastereomeric relationship is defined as threo or erythro. This nomenclature originates from the structures of the four-carbon sugars, threose and erythrose. In the context of thienyl serine, when the amino and hydroxyl groups are on the same side in a Fischer projection, it is the erythro isomer. Conversely, when they are on opposite sides, it is the threo isomer.[1]

Because diastereomers have different physical and chemical properties, they can be separated by various laboratory techniques.[2] The choice of method depends on factors such as the scale of the separation, the required purity, and the available instrumentation.

Purification Techniques: A Comparative Overview

Several techniques can be employed for the separation of threo and erythro isomers of thienyl serine. The most common and effective methods include fractional crystallization, and various forms of chromatography.

Technique Principle Advantages Disadvantages Scale
Fractional Crystallization Differences in the solubility of the diastereomers in a specific solvent system.[2][3][4]Cost-effective, scalable for large quantities, simple equipment.[4]Can be time-consuming, may require multiple recrystallizations, success is not guaranteed.[3][5]Milligram to kilogram
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of the diastereomers with a chiral stationary phase (CSP).[6][7][8]High resolution, applicable to a wide range of compounds, established methods for many amino acids.[6][9]Higher cost for columns and solvents, limited sample loading for analytical columns.[10]Microgram to gram (preparative)
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (typically CO2) as the mobile phase for separation on a chiral stationary phase.[11][12][13]Faster separations, reduced organic solvent consumption, environmentally friendly.[12][14]Requires specialized equipment, may not be suitable for all compounds.[13]Milligram to kilogram (preparative)
Enzymatic Resolution Stereoselective enzymatic reaction that modifies one isomer, allowing for its separation.[15][]High stereoselectivity, mild reaction conditions.[]Requires screening for a suitable enzyme, can be costly, may involve additional reaction and purification steps.[15][]Varies depending on enzyme and substrate
Visualization of the Separation Workflow

SeparationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Synthesis Synthesis of Thienyl Serine (Mixture of Isomers) Crystallization Fractional Crystallization Synthesis->Crystallization Solubility Difference HPLC Chiral HPLC Synthesis->HPLC Differential Interaction SFC Chiral SFC Synthesis->SFC Differential Interaction Enzymatic Enzymatic Resolution Synthesis->Enzymatic Stereoselective Reaction Analysis Purity Analysis (e.g., Chiral HPLC, NMR) Crystallization->Analysis HPLC->Analysis SFC->Analysis Enzymatic->Analysis Threo Pure Threo Isomer Analysis->Threo Erythro Pure Erythro Isomer Analysis->Erythro

Caption: General workflow for the separation of threo and erythro isomers of thienyl serine.

Troubleshooting Guides

Fractional Crystallization

Issue 1: Poor or No Separation of Diastereomers

  • Cause: The solubilities of the threo and erythro isomers are too similar in the chosen solvent system.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a variety of solvents or solvent mixtures. A good starting point is to use a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

    • Seeding: Introduce a small crystal of the desired pure isomer to the supersaturated solution to induce selective crystallization.

    • Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals of the less soluble isomer. Rapid cooling can lead to co-precipitation.

    • pH Adjustment: For amino acids, the solubility is highly dependent on pH. Adjusting the pH of the solution may significantly alter the relative solubilities of the diastereomers.

Issue 2: Low Yield of the Desired Isomer

  • Cause: The desired isomer has significant solubility in the mother liquor, or co-precipitation of the undesired isomer is occurring.

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the mixture. Excess solvent will increase the amount of the desired product remaining in the solution upon cooling.

    • Controlled Evaporation: If the compound is stable, slow evaporation of the solvent at a controlled temperature can be used to achieve supersaturation and induce crystallization.

    • Recrystallization of Mother Liquor: The mother liquor, enriched with the more soluble isomer, can be concentrated and subjected to further crystallization attempts to recover more of the less soluble isomer or to isolate the more soluble one.

Chiral Chromatography (HPLC & SFC)

Issue 1: Poor Resolution (Rs < 1.5)

  • Cause: The chiral stationary phase (CSP) and/or the mobile phase are not optimal for the separation.

  • Troubleshooting Steps:

    • Column Selection: Screen different types of CSPs. Polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type columns are often effective for amino acid derivatives.[6][7]

    • Mobile Phase Optimization:

      • For HPLC: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal phase, or the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer in reversed-phase.

      • For SFC: Adjust the percentage of the co-solvent (modifier), typically an alcohol, in the supercritical CO2.[14]

    • Additive Effects: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) in the mobile phase can significantly improve peak shape and resolution for ionizable compounds like amino acids.

    • Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may increase analysis time.

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution.

Issue 2: Peak Tailing or Broadening

  • Cause: Secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system.

  • Troubleshooting Steps:

    • Mobile Phase Additives: As mentioned above, additives can suppress unwanted ionic interactions that lead to peak tailing.

    • Sample Overload: Inject a smaller amount of the sample. Overloading the column is a common cause of poor peak shape.

    • System Check: Ensure there are no dead volumes in the system (e.g., from improper tubing connections) and that the column is not degraded.

    • Sample Solvent: Dissolve the sample in the mobile phase if possible to avoid peak distortion.

Frequently Asked Questions (FAQs)

Q1: How do I choose between fractional crystallization and chromatography for my separation?

A1: The choice depends primarily on the scale and required purity. For large-scale purifications (multi-gram to kilogram), fractional crystallization is often the more practical and cost-effective method, provided a suitable solvent system can be found.[4] For smaller-scale separations, or when very high purity is required, chiral HPLC or SFC are generally preferred due to their high resolving power.[6][7] Chromatography is also the method of choice for analytical purposes to determine the diastereomeric ratio.

Q2: I have a mixture of threo and erythro isomers. Can I use derivatization to aid in their separation on a non-chiral column?

A2: Yes, this is a valid indirect approach. By reacting the mixture with a chiral derivatizing agent, you can convert the pair of diastereomers into a new pair of diastereomers.[11] The new diastereomers may have larger differences in their physical properties, making them easier to separate on a standard achiral column (e.g., silica or C18).[10][17] However, this adds extra steps to your synthesis (derivatization and subsequent removal of the chiral auxiliary) and you must ensure the derivatizing agent is of high enantiomeric purity.[11]

Q3: What analytical techniques are best for determining the diastereomeric ratio (d.r.) of my purified sample?

A3:

  • Chiral HPLC: This is the most common and accurate method for determining the d.r. A well-developed chiral HPLC method can provide baseline separation of all stereoisomers, allowing for precise quantification.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR can often be used to determine the diastereomeric ratio. The protons adjacent to the stereocenters in the threo and erythro isomers are in different chemical environments and may exhibit distinct signals with different chemical shifts and/or coupling constants.

  • Gas Chromatography (GC) on a Chiral Column: For volatile derivatives of thienyl serine, chiral GC can also be an effective analytical tool.[18]

Q4: Is enzymatic resolution a viable option for separating thienyl serine isomers?

A4: Enzymatic resolution can be a powerful technique for separating enantiomers and, in some cases, diastereomers of amino acids.[15][] This method relies on an enzyme that selectively acts on one of the isomers. For instance, an acylase could selectively hydrolyze the N-acetylated form of one isomer, allowing for its separation from the unreacted acetylated form of the other isomer.[19][20] The main challenges are finding a suitable, commercially available enzyme with high selectivity for your specific substrate and the need for derivatization and subsequent deprotection steps.[15][]

Visualization of Isomer Structures

Sources

Technical Support Center: Solubility Guide for Boc-D-threo-3-(thiophen-2-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-BOC-THIO-SER-001 Subject: Troubleshooting insolubility of Boc-D-threo-3-(thiophen-2-yl)serine in DMF Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering solubility issues with This compound in N,N-Dimethylformamide (DMF). While DMF is a standard solvent for Boc-chemistry, this specific non-natural amino acid presents a "perfect storm" of intermolecular forces: the thiophene moiety induces


-

stacking, while the serine hydroxyl and carbamate (Boc) groups facilitate strong hydrogen bonding networks. Furthermore, the threo diastereomer often possesses higher crystal lattice energy than its erythro counterpart, making the initial dissolution thermodynamically challenging.

This guide provides a tiered troubleshooting protocol, moving from non-invasive physical methods to chemical additives, ensuring your downstream coupling reactions remain uncompromised.

Part 1: Diagnostic & FAQ

Q1: Why won't this dissolve? I thought Boc-amino acids were soluble in DMF.

A: While most Boc-amino acids are soluble, this derivative is an outlier due to Dual-Mode Aggregation :

  • 
    -
    
    
    
    Stacking:
    The thiophene ring is aromatic and electron-rich. In the solid state, these rings stack efficiently, creating a stable crystal lattice that requires significant energy to break [1].
  • Hydrogen Bonding: The free hydroxyl group on the

    
    -carbon (serine side chain) can act as both a donor and an acceptor, forming intermolecular H-bonds with the Boc carbonyl or the carboxylic acid of neighboring molecules. This mimics the "beta-sheet" aggregation seen in peptides [2].
    
Q2: Can I just heat it until it dissolves?

A: Proceed with extreme caution.

  • Safe Range: 30°C – 45°C.

  • Danger Zone: >50°C.

  • Critical Failure: >80°C.

  • Reasoning: The tert-butyloxycarbonyl (Boc) group is thermally unstable.[1] Prolonged heating, especially in the presence of any trace acidity (even from the amino acid's own carboxylic acid), can lead to premature deprotection (loss of isobutylene) or formation of the oxazolidinone byproduct via cyclization with the serine hydroxyl [3].

Q3: Will adding base (DIPEA) help?

A: Yes, but it commits you to a reaction pathway. Adding a tertiary base like


-diisopropylethylamine (DIPEA) deprotonates the carboxylic acid (

), creating a salt. Ionic species are vastly more soluble in polar aprotic solvents like DMF.
  • Constraint: Only do this if your next step is a coupling reaction that requires base (e.g., HATU/HBTU). If you are activating via carbodiimide (DIC/Oxyma), pre-salting the acid can interfere with the initial O-acylisourea formation.

Part 2: The Remediation Protocols

If your compound is currently undissolved in DMF, follow these tiers in order.

Tier 1: The Solvent Switch (Cosolvent Strategy)

DMF is good, but DMSO (Dimethyl sulfoxide) is the "king" of disrupting hydrogen bonds.

  • Protocol: Replace 10-20% of your DMF volume with anhydrous DMSO.

  • Mechanism: DMSO is a stronger H-bond acceptor than DMF and competes effectively for the serine hydroxyl protons, breaking the intermolecular network [4].

  • Compatibility: DMSO is compatible with almost all coupling reagents (HATU, PyBOP, DIC).

Tier 2: The Chaotropic Salt Method (The "Magic" Additive)

If Tier 1 fails, or if you cannot use DMSO, use chaotropic salts. This is the gold standard for "difficult sequences" in peptide synthesis.

  • Reagent: Dry Lithium Chloride (LiCl) or Lithium Bromide (LiBr).

  • Concentration: 0.4 M – 0.8 M in DMF.

  • Protocol:

    • Prepare a stock solution of 0.5 M LiCl in anhydrous DMF.

    • Use this solvent to dissolve your Boc-amino acid.[2]

  • Mechanism: The Lithium cation (

    
    ) coordinates with the peptide backbone and polar side chains, effectively "salting in" the molecule by disrupting H-bonds and preventing aggregation [5].
    
Tier 3: The "Slurry Coupling" (Last Resort)

If the compound remains a fine suspension, you may proceed if the particle size is small enough.

  • Logic: As the dissolved fraction reacts, Le Chatelier's principle drives more solid into solution.

  • Requirement: You must use high-efficiency coupling reagents (e.g., HATU/HOAt) and extend the reaction time to 2–4 hours.

Part 3: Comparative Data & Decision Matrix

Solubility Enhancement Data
Solvent SystemSolubility RatingRisk FactorRecommended For
Pure DMF Low (< 0.1 M)AggregationStandard AA derivatives
DMF + 10% DMSO High (> 0.3 M)LowThiophene/Serine derivatives
DMF + 0.5M LiCl Very High (> 0.5 M)Low"Difficult" sequences
NMP (N-methylpyrrolidone) MediumMedium (Hygroscopic)Alternative to DMF
DCM (Dichloromethane) Very LowHigh (Precipitation)Not recommended for this compound
Workflow Visualization

The following diagram illustrates the decision logic for troubleshooting the solubility issue.

SolubilityTroubleshooting Start Start: this compound insoluble in DMF CheckAppearance Check Appearance: Crystalline chunks or fine powder? Start->CheckAppearance Physical Action: Sonicate (Ice Bath) + Vortex (5 mins) CheckAppearance->Physical Solved1 Dissolved? Physical->Solved1 Tier1 Tier 1: Add Cosolvent (10-20% DMSO) Solved1->Tier1 No Proceed Proceed to Reaction Solved1->Proceed Yes Solved2 Dissolved? Tier1->Solved2 CheckReaction Next Step: Coupling Reaction? Solved2->CheckReaction No Solved2->Proceed Yes Tier2 Tier 2: Chaotropic Salt (Add LiCl to 0.5M) Solved3 Dissolved? Tier2->Solved3 Solved3->Proceed Yes Stop STOP: Check Purity/Identity (Possible wrong diastereomer) Solved3->Stop No CheckReaction->Tier2 No (DIC/Oxyma) BaseAdd Action: Add DIPEA (2.0 eq) (Only if using HATU/HBTU) CheckReaction->BaseAdd Yes (HATU/HBTU) BaseAdd->Proceed

Figure 1: Decision tree for solubilizing aggregation-prone Boc-amino acids in DMF.

Part 4: Experimental Protocols

Protocol A: The LiCl Solubilization (Chaotropic Wash)

Use this when preparing stock solutions for automated synthesizers or manual coupling.

  • Preparation: Weigh anhydrous Lithium Chloride (LiCl) into a flame-dried vial.

    • Calculation: For 10 mL of DMF, use ~210 mg of LiCl (0.5 M).

  • Dissolution: Add anhydrous DMF to the LiCl. Sonicate until the salt is fully dissolved (solution must be clear).

  • Amino Acid Addition: Add the calculated mass of This compound to this "salted" DMF.

  • Mixing: Vortex for 30 seconds. The amino acid should dissolve rapidly due to the disruption of intermolecular H-bonds.

Protocol B: The DMSO "Spike"

Use this for manual synthesis where reaction volume is flexible.

  • Weigh the amino acid into the reaction vessel.

  • Add anhydrous DMSO equal to 10% of the final target volume.

    • Example: If total volume is 5 mL, add 0.5 mL DMSO.

  • Swirl/Vortex until a thick syrup or clear solution forms.

  • Dilute with the remaining volume of DMF.

  • Proceed immediately to add coupling reagents.

References

  • BenchChem. (2025).[3][4] Improving solubility of thiophene-based intermediates. Retrieved from

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). BOC-ON Technical Bulletin: Thermal Instability of Boc Reagents. Retrieved from

  • Merck Millipore. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis: Solvents and Pseudoproline Strategies. Retrieved from

  • Seebach, D., et al. (2013). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. (Discusses salt effects and solubility). Retrieved from

Sources

optimizing enantiomeric excess in the synthesis of D-threo-3-(thiophen-2-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Enantiomeric Excess (ee) & Diastereomeric Excess (de) Target Molecule: D-threo-3-(thiophen-2-yl)serine (CAS: 139122-38-8 analog) Stereochemical Target: (2R, 3S)-configuration Document ID: TSC-2024-THS-01

Core Directive & Strategy

Achieving high optical purity (>99% ee) for D-threo-3-(thiophen-2-yl)serine presents a dual challenge: controlling the absolute stereochemistry at the


-carbon (D-configuration) while simultaneously forcing the threo relative stereochemistry at the 

-carbon.

This guide prioritizes two validated workflows:

  • The "Belokon" Ni(II) Complex Route: Recommended for laboratory-scale, high-fidelity synthesis where de and ee are paramount.[1]

  • The Biocatalytic Route (D-TA): Recommended for scale-up potential and green chemistry requirements, utilizing D-Threonine Aldolase.[1]

Module A: Chemical Synthesis (High-Fidelity Route)

Methodology: Asymmetric Aldol Addition using Chiral Ni(II) Schiff Base Complexes.[1]

The Mechanism

This method utilizes a chiral auxiliary (typically derived from (S)-proline) chelated to Nickel(II) and Glycine.[1][2] The resulting complex acts as a nucleophilic glycine equivalent.[1]

  • Why this works: The rigid planar structure of the Ni(II) complex creates a steric environment that thermodynamically favors the threo product upon reaction with aldehydes.[1] The chiral auxiliary (BPB) dictates the

    
    -center stereochemistry.[1]
    
Protocol: Ni(II)-BPB Mediated Synthesis

Reagents:

  • (S)-BPB-Ni-Glycine Complex (Chiral Nucleophile)[1][2]

  • Thiophene-2-carboxaldehyde (Electrophile)[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOH/MeOH[1]

  • Solvent: Methanol or DMF[1]

Step-by-Step Workflow:

  • Complex Formation: React (S)-BPB (N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) with Ni(NO3)2 and Glycine to form the red crystalline (S)-Ni-Gly complex .[1]

  • Aldol Reaction:

    • Dissolve (S)-Ni-Gly complex (1.0 eq) in MeOH.

    • Add Thiophene-2-carboxaldehyde (1.2 eq).[1]

    • Add DBU (0.2 eq) as catalyst.[1]

    • Critical Control Point: Stir at 45–50°C for 4-6 hours. Note: Higher temperatures favor thermodynamic equilibrium, which enriches the desired threo isomer over the kinetic erythro isomer.[1]

  • Quench & Precipitation: Pour into dilute acetic acid/water. The diastereomerically pure complex precipitates.[1]

  • Hydrolysis (Chiral Auxiliary Recovery):

    • Suspend the aldol-product complex in MeOH/HCl (2N).

    • Heat to reflux (short duration) or stir at 50°C until the red color disappears (release of Ni2+).

    • Separate the free ligand (BPB) via extraction (DCM).[1]

    • Purify the aqueous layer (containing the amino acid) on Dowex 50W (H+ form).[1] Elute with 10% NH4OH.[1]

Visualization: The Belokon Pathway

BelokonRoute cluster_0 Step 1: Assembly cluster_1 Step 2: Asymmetric Aldol cluster_2 Step 3: Release Node1 Glycine + (S)-BPB + Ni(II) Node2 (S)-Ni-Gly Complex (Planar Chiral Template) Node1->Node2 Complexation Node4 Thermodynamic Equilibration (50°C) Node2->Node4 Node3 Thiophene-2-CHO + DBU (Base) Node3->Node4 Node5 Ni-Aldol Product (>95% de, threo) Node4->Node5 C-C Bond Formation Node6 Acid Hydrolysis (HCl/MeOH) Node5->Node6 Node7 D-threo-3-(thiophen-2-yl)serine Node6->Node7 Product Node8 Recycle (S)-BPB Node6->Node8 Auxiliary Recovery

Caption: Workflow for the Ni(II)-BPB mediated asymmetric synthesis of D-threo-thienylserine, highlighting the critical thermodynamic equilibration step.

Module B: Biocatalytic Synthesis (Green Route)

Methodology: Aldol condensation using D-Threonine Aldolase (D-TA).[1]

The Mechanism

D-TA enzymes (e.g., from Arthrobacter sp. or Delftia sp.) catalyze the reversible aldol reaction between glycine and aldehydes.[1][3]

  • Challenge: Wild-type aldolases often produce mixtures of threo and erythro isomers.[1]

  • Solution: Kinetic control and high glycine loading are required to drive the equilibrium toward synthesis and suppress the retro-aldol reaction.[1]

Protocol: Enzymatic Synthesis

Reagents:

  • Glycine (Donor)[1][2][4]

  • Thiophene-2-carboxaldehyde (Acceptor)[1]

  • D-Threonine Aldolase (Lyophilized or Whole Cell)[1]

  • PLP (Pyridoxal-5'-phosphate) cofactor[1]

  • Co-solvent: DMSO (10-15% v/v) to solubilize the aldehyde.[1]

Step-by-Step Workflow:

  • Buffer Prep: 50 mM Phosphate buffer (pH 7.5–8.0), 0.1 mM PLP.[1]

  • Substrate Loading: Add Glycine (2.0 M) and Thiophene-aldehyde (50 mM). Note: High glycine concentration pushes the equilibrium forward.[1]

  • Reaction: Add D-TA enzyme. Incubate at 30°C with gentle shaking.

  • Monitoring: Monitor consumption of aldehyde via HPLC.

  • Termination: Quench with HCl once conversion plateaus (typically 24-48h).

Analytical & Purification Guide

HPLC Method for EE/DE Determination

To verify the D-threo configuration, you must separate the four possible isomers (D-threo, L-threo, D-erythro, L-erythro).[1]

ParameterCondition
Column Daicel Chiralpak AD-H or Crownpak CR(+)
Mobile Phase AD-H: Hexane/IPA/TFA (80:20:0.1) Crownpak: pH 1.5 Perchloric acid (aq)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 235 nm (Thiophene absorption)
Elution Order Typically: L-erythro < D-erythro < L-threo < D-threo (Verify with standards)
Purification (Upgrading EE)

If the crude ee is 85-90%, use Preferential Crystallization :

  • Dissolve crude amino acid in hot water/ethanol (minimal volume).

  • Cool slowly to 4°C.

  • D-threo isomers often crystallize as needles; erythro isomers are more soluble.[1]

Troubleshooting & FAQ

Troubleshooting Logic Tree

Troubleshooting Start Problem Identification Decision1 Low Yield? Start->Decision1 Decision2 Low Diastereoselectivity (High Erythro content)? Start->Decision2 Cause1 Retro-Aldol Reaction (Enzymatic) Decision1->Cause1 Cause2 Catalyst Poisoning (Sulfur binding Ni/Enzyme) Decision1->Cause2 Cause3 Kinetic Trap (Chemical Route) Decision2->Cause3 Cause4 Wrong Enzyme Strain Decision2->Cause4 Fix1 Increase Glycine Conc. Reduce Reaction Time Cause1->Fix1 Fix2 Check Thiophene Purity Increase Catalyst Loading Cause2->Fix2 Fix3 Increase Temp to 50°C Extend Rxn Time Cause3->Fix3 Fix4 Screen D-TA variants (e.g. Delftia sp.) Cause4->Fix4

Caption: Diagnostic logic tree for resolving yield and stereochemical issues in thienylserine synthesis.

Frequently Asked Questions

Q1: Why is my diastereomeric ratio (dr) stuck at 60:40 (threo:erythro)?

  • Diagnosis: In the Ni(II) route, this indicates the reaction was stopped under kinetic control.[1] The erythro isomer forms faster but is less stable.[1]

  • Fix: Heat the reaction mixture (in the presence of base DBU/KOH) to 50°C for an additional 2 hours. This allows the retro-aldol/aldol equilibrium to settle into the thermodynamically preferred threo conformation (typically >95:5).[1]

Q2: The thiophene moiety seems to be inhibiting the enzyme.[1] What can I do?

  • Diagnosis: Thiophene aldehydes are hydrophobic and can cause substrate inhibition or deactivate the enzyme active site.[1]

  • Fix: Use a "Fed-Batch" approach. Do not add all the aldehyde at once.[1] Add it continuously via a syringe pump to keep the concentration low (<50 mM) in the reactor while maintaining high glycine concentration.[1]

Q3: Can I use L-Threonine Aldolase to make the D-isomer?

  • Answer: Generally, no.[1] L-TA produces L-threo or L-erythro.[1] You must use D-Threonine Aldolase (D-TA) .[1] However, some researchers use kinetic resolution of a racemic mixture using L-TA to destroy the L-isomer, leaving the D-isomer behind, though this limits max yield to 50%.[1]

References

  • Belokon, Y. N., et al. (1998).[1] "General Method for the Asymmetric Synthesis of

    
    -Amino Acids via Alkylation of the Chiral Nickel(II) Schiff Base Complexes of Glycine." Journal of the Chemical Society, Perkin Transactions 1. 
    
  • Franz, S. E., & Stewart, J. D. (2014).[1] "Threonine Aldolases."[1][3][5][6] Advances in Applied Microbiology.

  • Ueki, H., et al. (2003).[1] "Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine."[1][2] The Journal of Organic Chemistry. [1]

  • Liu, J., et al. (2015).[1] "A new D-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic

    
    -hydroxy-
    
    
    
    -amino acids."[1][3] RSC Advances.
  • Phenomenex. "Chiral HPLC Separations Guide."

Sources

Technical Support Center: Advanced Coupling Strategies for Boc-D-threo-3-(thiophen-2-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SPPS-THIO-SER-001 Subject: Resolving Incomplete Coupling & Side Reactions of Thiophene-Serine Analogs Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Thiophene-Serine" Challenge

You are likely encountering difficulties coupling Boc-D-threo-3-(thiophen-2-yl)serine due to a "perfect storm" of three structural factors:

  • Steric Hindrance (Beta-Branching): The threo configuration places the bulky thiophene ring at the

    
    -carbon, creating significant steric shielding of the 
    
    
    
    -amine. This mimics the difficulty of coupling Valine or Isoleucine but with added aromatic bulk.
  • Electronic Deactivation: The thiophene ring is electron-rich, but its bulk and the adjacent hydroxyl group (if unprotected) or benzyl ether (if protected) create a kinetically sluggish nucleophile.

  • Side Reaction Risks: This residue is prone to O-acylation (if the side chain is unprotected) and racemization (due to the electron-withdrawing effect of the activated carbonyl combined with the beta-substituent).

This guide provides a self-validating workflow to resolve these issues, moving from diagnosis to a "Golden Protocol" for high-efficiency coupling.

Module 1: Diagnostic Workflow

Before altering your synthesis, confirm the specific failure mode using this decision matrix.

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Start: Coupling Failed Kaiser Step 1: Perform Kaiser Test Start->Kaiser Blue Result: Blue/Purple Beads Kaiser->Blue Positive (+ve) Colorless Result: Colorless/Yellow Kaiser->Colorless Negative (-ve) IncCoup Diagnosis: Incomplete Coupling (Steric Hindrance) Blue->IncCoup Standard Failure Aggreg Diagnosis: Aggregation (Beta-sheet formation) Blue->Aggreg If double coupling fails MicroCleave Step 2: Micro-Cleavage & LC-MS Colorless->MicroCleave OAcyl Diagnosis: O-Acylation (+Mass of AA on Ser-OH) MicroCleave->OAcyl Mass = Target + AA Racem Diagnosis: Racemization (Split Peaks in HPLC) MicroCleave->Racem Mass = Target (Doublet)

Figure 1: Diagnostic decision tree for identifying specific coupling failure modes.

Data Interpretation Table
ObservationProbable CauseVerification
Kaiser Test: Dark Blue Primary amine is unreacted (Steric hindrance).Repeat coupling with stronger activation (HATU).
Kaiser Test: Colorless Coupling appears complete, but product is wrong.Check LC-MS for side reactions.
LC-MS: +Mass of AA O-Acylation: The incoming AA attached to the Ser-OH instead of the N-terminus.Occurs if side chain is unprotected.[1][2]
LC-MS: Doublet Peak Racemization: D/L mixture formed during activation.Use chiral chromatography or coinjection with standard.
LC-MS: -18 Da Dehydration: Elimination of the OH group to form a dehydro-peptide.Common in strong acid/base conditions.

Module 2: The "Golden Protocol" for Difficult Couplings

Do not use standard HBTU/HOBt or DIC protocols for this residue. The following protocol utilizes HATU (for maximum kinetics) with HOAt (to suppress racemization) and In-Situ Neutralization (to prevent aggregation).

Reagents Required:
  • Activator: HATU (0.4 M in DMF)

  • Additive: HOAt (0.4 M in DMF) – Critical for minimizing racemization.

  • Base: DIEA (Diisopropylethylamine), 2.0 M in NMP.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.[3]

Step-by-Step Workflow:
  • Resin Preparation (Boc Deprotection):

    • Treat resin with 100% TFA (2 x 1 min) to remove the Boc group. Note: Flow washes are better than batch to prevent cation trapping.

    • Crucial: Do not perform a separate neutralization wash (e.g., DIEA/DCM). This often causes the deprotonated peptide chains to aggregate immediately.

  • Activation (Pre-activation is FORBIDDEN):

    • Dissolve 4.0 eq. of This compound in the minimal amount of NMP.

    • Add 3.9 eq. of HATU and 4.0 eq. of HOAt .

    • Immediately add this mixture to the protonated (TFA-salt) resin.

  • Coupling (In-Situ Neutralization):

    • Add 6.0 eq. of DIEA directly to the resin slurry containing the amino acid/activator.

    • Mechanism: The base neutralizes the resin-bound amine at the exact moment the activated ester is generated, keeping the peptide in solution and maximizing reaction rate.

    • Duration: Agitate for 60 minutes .

  • Secondary Coupling (Mandatory):

    • Drain and wash with DMF.[4]

    • Repeat the coupling step with fresh reagents for 45 minutes .

    • Optional: If Kaiser test is still slightly positive, perform a third coupling using PyAOP instead of HATU to change the activation profile.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM to prevent deletion sequences.

Module 3: Troubleshooting & FAQs

Q1: I see a mass shift corresponding to two amino acids adding at once. What happened?

Diagnosis: You likely have O-Acylation . If your Thiophene-Serine side chain is unprotected (free -OH), the hydroxyl group can act as a nucleophile. The activated amino acid couples to both the N-terminus and the side-chain oxygen. Fix:

  • Use Protected AA: Purchase the Bzl (Benzyl) or 2-Br-Z protected variant of the amino acid.

  • Post-Synthesis Cleavage: If you must use the free-OH form, treat the resin with 20% Piperidine/DMF (or hydrazine) for 10-30 mins after the coupling. This promotes an O-to-N acyl shift , moving the amino acid from the oxygen to the nitrogen, or cleaving the ester bond.

Q2: My product yield is low, and the resin became sticky/clumped.

Diagnosis: Aggregation (Beta-sheet formation). The thiophene ring promotes hydrophobic collapse. Fix:

  • Solvent Switch: Replace DMF with NMP or a mixture of DMSO/NMP (1:4) . DMSO disrupts hydrogen bonding networks.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture.

Q3: I am detecting significant racemization (D/L mixture).

Diagnosis: Over-activation. Thiophene is an electron-donor, but the activation of the carboxylate makes the alpha-proton acidic. High pH (excess DIEA) promotes proton abstraction. Fix:

  • Switch Base: Use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIEA. Collidine is a weaker, non-nucleophilic base that significantly reduces racemization.

  • Switch Activator: Move to DIC / Oxyma Pure . This is an acidic/neutral activation method that is much gentler than HATU/DIEA, though slower. Use this if HATU fails the purity check.

Visualizing the O-Acylation Mechanism

OAcylation FreeOH Free Ser-OH (Nucleophile) Ester Ester Bond Formed (O-Acylation) FreeOH->Ester Kinetic Trap (Fast) ActivatedAA Activated AA (Electrophile) ActivatedAA->Ester Amide Amide Bond Formed (Desired) ActivatedAA->Amide Thermodynamic Product Ester->Amide O->N Shift (Requires Base)

Figure 2: Competition between O-Acylation (side chain) and Amide formation (backbone).

Module 4: Post-Cleavage Analysis & Verification

After cleaving the peptide from the resin (HF for Boc, or TFMSA), you must verify the integrity of the thiophene ring.

  • Thiophene Oxidation: The sulfur in thiophene can oxidize to the sulfoxide or sulfone during cleavage if scavengers are insufficient.

    • Prevention: Use DTE (Dithioerythritol) or DMS (Dimethyl sulfide) in the cleavage cocktail. Avoid standard anisole if possible, as it is less effective for thiophene protection.

  • t-Butyl Alkylation: In Boc chemistry, the generated t-butyl cations can attack the electron-rich thiophene ring (Friedel-Crafts alkylation).

    • Prevention: Ensure high scavenger load (e.g., p-Cresol and Thiocresol ).

References

  • Albericio, F., et al. (2018). Organic Process Research & Development. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Link

  • Kent, S. B. H., et al. (2012). Journal of Peptide Science. "Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis." Link

  • Coin, I., et al. (2007). Nature Protocols. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Link

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

  • CEM Corporation. (2020). "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Link

Sources

Thiophene Ring Stability in Acidic Environments: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with thiophene-containing molecules. The unique electronic properties of the thiophene ring make it a valuable scaffold in medicinal chemistry, but its stability under acidic conditions can be a significant challenge. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and ensure the integrity of your compounds.

Troubleshooting Guide: Navigating Thiophene Instability During Acidic Deprotection

This section addresses common problems encountered during the acidic deprotection of thiophene-containing compounds. We provide insights into the root causes and offer practical solutions.

Problem 1: Complete Decomposition of the Thiophene Ring During Boc Deprotection with Strong Acids

Scenario: You are attempting to deprotect a Boc-protected amine on a thiophene-containing molecule using a standard protocol with strong acids like neat trifluoroacetic acid (TFA), and you observe significant decomposition of your starting material, characterized by the formation of a dark, insoluble sludge.

Root Cause Analysis: The thiophene ring, particularly when unsubstituted or bearing electron-donating groups, is susceptible to protonation under strongly acidic conditions. This protonation can disrupt the aromaticity of the ring, leading to irreversible polymerization or degradation. The high concentration of protons in neat TFA can readily initiate this destructive pathway.

Solutions and Mitigation Strategies:

  • Dilute the Acid: Instead of using neat TFA, consider using a solution of 10-50% TFA in a suitable solvent like dichloromethane (DCM). This reduces the overall acidity of the medium while still being effective for Boc deprotection.

  • Employ a Scavenger: The carbocation generated during Boc deprotection can be a reactive species. Adding a scavenger like triethylsilane (TES) or thioanisole can help to quench this carbocation and prevent it from attacking the electron-rich thiophene ring.

  • Alternative Acidic Reagents: Consider using milder acidic conditions. A solution of 4M HCl in dioxane is often a reliable alternative for Boc deprotection and is generally less harsh on sensitive aromatic systems.

Experimental Protocol: Mild Boc Deprotection of a Thiophene-Containing Amine

  • Dissolve the Boc-protected thiophene compound in dichloromethane (DCM) at a concentration of 0.1 M.

  • Add triethylsilane (3 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 20% trifluoroacetic acid in DCM (10 equivalents) dropwise over 15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Problem 2: Unexpected Side-Products and Low Yields with Silyl Ether Deprotection

Scenario: You are deprotecting a silyl ether (e.g., TBS, TIPS) on a molecule containing a thiophene ring using a fluoride source under acidic conditions (e.g., HF-Pyridine) and observe the formation of unexpected side-products and a lower than expected yield of your desired compound.

Root Cause Analysis: While the primary reagent for silyl ether deprotection is fluoride, the reaction conditions can still be acidic enough to affect the thiophene ring, especially with prolonged reaction times or elevated temperatures. The hydrogen fluoride can protonate the thiophene ring, leading to side reactions.

Solutions and Mitigation Strategies:

  • Buffered Fluoride Sources: Use a buffered fluoride source such as triethylamine trihydrofluoride (Et3N·3HF) to maintain a less acidic reaction environment.

  • TBAF with an Acidic Quench: A common method is to use tetra-n-butylammonium fluoride (TBAF) in a neutral solvent like tetrahydrofuran (THF), followed by a careful acidic workup to protonate the resulting alkoxide. This separates the fluoride-mediated deprotection from the acidic conditions.

  • Non-Acidic Deprotection Methods: If the molecule is sensitive to even mild acidity, consider alternative silyl protecting groups that can be removed under non-acidic conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of the thiophene ring in acidic environments.

Q1: What are the most "thiophene-friendly" acidic deprotection reagents?

For acid-labile protecting groups like Boc, milder acidic reagents are recommended. These include:

  • 4M HCl in Dioxane

  • 10-20% TFA in DCM with a scavenger (e.g., TES)

  • Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent for acetal deprotection

Q2: How can I monitor the stability of my thiophene-containing compound during a reaction?

Regular monitoring of the reaction progress is crucial. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): This allows for a quick visual assessment of the reaction progress and the formation of any colored byproducts, which can be an indication of thiophene ring degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information on the formation of the desired product and any side-products, along with their mass-to-charge ratios.

Q3: Are there any substituents on the thiophene ring that can enhance its stability under acidic conditions?

Yes, electron-withdrawing groups (EWGs) can increase the stability of the thiophene ring towards acidic conditions. EWGs decrease the electron density of the ring, making it less susceptible to protonation. Examples of such groups include:

  • Halogens (Cl, Br)

  • Nitro groups (-NO2)

  • Cyano groups (-CN)

  • Ester groups (-COOR)

Conversely, electron-donating groups (EDGs) such as alkyl or alkoxy groups can make the thiophene ring more reactive and less stable in acidic media.

Data Summary Table

Protecting GroupReagentConditionsThiophene Ring StabilityKey Considerations
BocNeat TFARoom Temp, 1hLowHigh risk of polymerization.
Boc20% TFA in DCM with TES0 °C to Room Temp, 1-2hHighScavenger is crucial.
Boc4M HCl in DioxaneRoom Temp, 1-4hHighGenerally a safe option.
TBSHF-PyridineRoom Temp, 12hModerateRisk of side reactions.
TBSTBAF then acidic workupRoom Temp, 1-2hHighSeparates deprotection from acid.

Diagrams

G cluster_0 Decision Workflow for Thiophene Deprotection start Start: Thiophene with Acid-Labile Protecting Group check_ewg Does the thiophene have an EWG? start->check_ewg strong_acid Strong Acid Conditions (e.g., neat TFA) may be tolerated check_ewg->strong_acid Yes mild_acid Use Mild Acidic Conditions (e.g., 20% TFA/DCM + TES or 4M HCl/Dioxane) check_ewg->mild_acid No monitor Monitor reaction closely by TLC/LC-MS strong_acid->monitor mild_acid->monitor end End: Successful Deprotection monitor->end

Caption: Decision workflow for selecting appropriate acidic deprotection conditions for thiophene-containing molecules.

G cluster_1 Mechanism of Acid-Mediated Thiophene Degradation thiophene Thiophene Ring protonation Protonation at C2 thiophene->protonation H+ cation Resonance-Stabilized Cation protonation->cation Resonance polymerization Polymerization/Degradation cation->polymerization Attack by another thiophene molecule

Caption: Simplified mechanism of acid-mediated degradation of the thiophene ring.

References

  • Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. [Link]

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd Edition. Wiley. [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis, 2nd Edition. Elsevier. [Link]

overcoming steric hindrance in Boc-D-threo-3-(thiophen-2-yl)serine ligation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: #THREO-THIO-001

Topic: Overcoming steric hindrance in Boc-D-threo-3-(thiophen-2-yl)serine ligation Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering a "Tier 3" synthetic challenge. The ligation of This compound presents a perfect storm of difficulty:

  • Steric Bulk: The thiophene ring at the

    
    -position creates significant steric shielding of the carboxylic acid.
    
  • Stereochemical Fragility: The threo configuration is susceptible to epimerization (inversion) at the

    
    -carbon during the slow activation required to overcome that steric bulk.
    
  • Electronic Effects: The electron-rich thiophene ring, combined with the

    
    -hydroxyl/ether, increases the acidity of the 
    
    
    
    -proton, heightening the risk of racemization and
    
    
    -elimination (dehydration).

This guide prioritizes kinetic acceleration without compromising thermodynamic stability .

Module 1: The Chemistry (Reagent Selection)

The Standard Protocol (EDC/HOBt or HBTU) will likely fail. These reagents generate activated esters that are too bulky or insufficiently reactive to penetrate the steric shield of the thiophene ring before side reactions occur.

Recommendation A: The "Power" Approach (HATU/HOAt)

For solid-phase or standard solution couplings, the 7-azabenzotriazole (HOAt) system is superior because the pyridine nitrogen provides anchiomeric assistance (neighboring group participation), accelerating the reaction rate by ~10-100x compared to HOBt.

  • Reagent: HATU (1.1 - 1.5 eq)

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine). CRITICAL: Do not use DIPEA. Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIPEA), which is sufficient to deprotonate the carboxylate but minimizes proton abstraction from the

    
    -carbon (racemization).
    
  • Additive: HOAt (1.0 eq) – explicit addition helps maintain the catalytic cycle.

Recommendation B: The "Precision" Approach (T3P)

If you observe racemization or if the serine hydroxyl is unprotected, T3P (Propylphosphonic anhydride) is the reagent of choice.

  • Mechanism: Forms a mixed anhydride.

  • Benefit: T3P is highly chemoselective for amines over hydroxyls (allowing unprotected Ser coupling) and produces almost no epimerization due to the rapid consumption of the intermediate.

  • Solvent: Ethyl Acetate (EtOAc) or DMF. T3P performs exceptionally well in EtOAc/Pyridine mixtures.

Module 2: The Physics (Reaction Conditions)

Overcoming the energy barrier of the bulky thiophene requires thermal energy, but "cooking" the reaction invites degradation.

Microwave-Assisted Synthesis (µW-SPPS)

Microwave irradiation is superior to conventional heating because it directly couples to the dipolar moments of the reagents, reducing aggregation.

  • Temperature: 50°C (Strict limit).

    • Warning: Going >60°C with Boc-Ser derivatives risks thermal

      
      -elimination (conversion to dehydroalanine).
      
  • Power: Dynamic mode (maintain temp, do not blast with fixed wattage).

  • Time: Short pulses (e.g., 2 x 10 min) with fresh reagents in between.

Chaotropic Salts

If microwave is unavailable, add LiCl (0.4M) to the coupling mixture (DMF/NMP). This disrupts the hydrogen-bond networks (beta-sheets) that bulky hydrophobic residues like thiophene tend to form, effectively "dissolving" the steric wall.

Module 3: Visualization of Logic

The following decision tree outlines the optimization pathway for this specific ligation.

OptimizationStrategy Start Start: this compound Coupling CheckOH Is the Side Chain (-OH) Protected? Protected Yes (e.g., O-tBu, O-Trt) MethodA Reagent: HATU + HOAt Base: Collidine (TMP) Solvent: DMF/NMP Protected->MethodA Standard Path Unprotected No (Free -OH) MethodB Reagent: T3P (50% in EtOAc) Base: Pyridine Solvent: EtOAc or DMF Unprotected->MethodB Chemoselective Path CheckRacem Racemization Observed? MethodA->CheckRacem Check Purity (HPLC/MS) CheckYield Low Yield? MethodB->CheckYield Check Yield Success Proceed to Deprotection CheckRacem->Success No SwitchToT3P Switch to T3P Protocol CheckRacem->SwitchToT3P Yes CheckYield->Success No Microwave Apply µW Heating (Max 50°C, 2x10min) CheckYield->Microwave Yes

Caption: Decision matrix for reagent selection based on side-chain protection and observed side reactions.

Module 4: Troubleshooting & FAQs

Q1: I am seeing a mass of [M-18] in my LC-MS. What is this? A: This is


-elimination . The serine hydroxyl has been eliminated to form a double bond (dehydroalanine derivative).
  • Cause: Your base is too strong or the temperature is too high.

  • Fix: Switch from DIPEA to Collidine (TMP) or N-methylmorpholine (NMM).[1] Lower reaction temperature to <40°C and extend reaction time.

Q2: The coupling yield is stuck at 40% despite using HATU. Why? A: You likely have O-acylation . If the serine hydroxyl is unprotected, the activated amino acid is reacting with the hydroxyl group (forming an ester) instead of the amine.

  • Fix: Use T3P (chemoselective for amines). Alternatively, ensure the hydroxyl is protected (e.g., O-tBu). If using O-tBu and still failing, steric bulk is the issue—try double coupling at 50°C or use a chaotropic salt (LiCl).

Q3: Can I use PyBOP? A: PyBOP is acceptable but generates carcinogenic HMPA byproducts and is generally slower than HATU for hindered systems. If you must use a phosphonium reagent, PyAOP is the superior analogue (7-azabenzotriazole based) and mirrors the reactivity of HATU without the guanidinium side-reactions.

Q4: How do I confirm I haven't lost the threo stereochemistry? A: Standard C18 HPLC may not separate the threo (desired) and erythro (epimerized) diastereomers.

  • Validation: You must run a Marfey’s Analysis (hydrolysis followed by derivatization with FDAA) or use a chiral column. Do not assume a single peak on C18 means pure stereochemistry.

Experimental Protocol: T3P-Mediated Ligation

This protocol is optimized for hindered, racemization-prone couplings.

ParameterSpecificationNotes
Concentration 0.1 M - 0.2 MHigher concentration drives kinetics.
Reagent T3P (50% w/w in EtOAc)Use 1.5 - 2.0 equivalents relative to amine.
Carboxylic Acid Boc-D-threo-3-(thiophen-2-yl)Ser1.1 equivalents.
Base Pyridine or NMM 2.5 - 3.0 equivalents. Avoid DIPEA.
Temperature 0°C to RTStart cold to minimize initial epimerization.
Time 1h (0°C)

12h (RT)
Monitor by TLC/LC-MS.

Step-by-Step:

  • Dissolve the amine component and the Boc-amino acid in minimal dry solvent (EtOAc or DMF).

  • Cool the mixture to 0°C.

  • Add the base (Pyridine/NMM).

  • Add T3P solution dropwise over 5 minutes.

  • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

  • Workup: T3P byproducts are water-soluble.[1][2] Wash organic layer with water, 1M HCl (mildly), and brine.

References
  • El-Faham, A., & Albericio, F. (2011).[3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Di Gioia, M. L., et al. (2013). New experimental evidence for in-chain amino acid racemization of serine in a model peptide.[4] Analytical Chemistry, 85(12), 5835–5842. Link

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of Boc-D-threo-3-(thiophen-2-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of Boc-D-threo-3-(thiophen-2-yl)serine Content Type: Publish Comparison Guide

Executive Summary

This compound is a critical non-canonical amino acid building block, often utilized as a bioisostere for phenylalanine or tyrosine in peptidomimetics to enhance metabolic stability or alter receptor binding affinity.

The primary analytical challenge lies in distinguishing the desired D-threo diastereomer (anti-relationship) from the D-erythro impurity (syn-relationship) generated during aldol-type syntheses. This guide provides a definitive interpretation framework for the 1H NMR spectrum in DMSO-d


, establishing a self-validating protocol to confirm regio- and stereochemical purity without immediate recourse to X-ray crystallography.
Structural Analysis & Atom Mapping

Before interpreting the spectrum, we must define the spin system.[1] The molecule consists of three distinct domains: the Boc-protecting group , the serine backbone (


 and 

positions), and the thiophene aromatic system .

G cluster_legend Signal Domains Boc Boc Group (tert-Butyl) NH Amide NH (Doublet) Boc->NH Inductive Effect Alpha α-Proton (Multiplet/dd) NH->Alpha Vicinal Coupling (J ~8-9 Hz) Beta β-Proton (dd) Alpha->Beta Vicinal Coupling (J_αβ) OH Hydroxyl OH (Doublet) Beta->OH Vicinal Coupling (J ~5-6 Hz) Thiophene Thiophene Ring (3 Aromatic H) Beta->Thiophene Attachment C2

Figure 1: Spin system connectivity and coupling network for this compound. The critical stereochemical probe is the Alpha-Beta coupling.

1H NMR Data Interpretation (DMSO-d )

The following data assumes a 400 MHz or higher field strength. DMSO-d


 is the required solvent as it slows proton exchange, allowing the observation of the -OH and -NH doublets, which are crucial for full assignment.
Table 1: Chemical Shift Assignments & Multiplicity
PositionProton Type

(ppm)
Multiplicity

Coupling (Hz)
Interpretation Notes
NH Amide6.80 – 7.10Doublet (d)

Disappears with D

O shake.
H-5' Thiophene7.35 – 7.45dd

Most deshielded aromatic proton (adjacent to S).
H-3' Thiophene6.90 – 7.00dd

Adjacent to the alkyl attachment point.
H-4' Thiophene6.95 – 7.05dd

Overlap with H-3' is common; requires 2D COSY to resolve.
OH Alcohol5.60 – 5.90Doublet (d)

Diagnostic for free hydroxyl; broadens if wet.

-H
Methine5.10 – 5.25dd or m

Stereocenter Probe. Deshielded by OH and Aromatic ring.

-H
Methine4.20 – 4.35dd

Coupled to both NH and

-H.
Boc t-Butyl1.35 – 1.40Singlet (s)-9H Integration reference.

Note: Chemical shifts may vary by


 ppm depending on concentration and temperature.
Comparative Analysis: Threo vs. Erythro & Alternatives

The core performance metric of this analysis is the ability to distinguish the threo product from the erythro byproduct.

A. Stereochemical Assignment (

Analysis)

In acyclic systems like serine, the Karplus relationship is complicated by conformational averaging. However, in polar solvents like DMSO, distinct trends emerge for


-hydroxy- 

-amino acids.
  • Threo (Anti) Isomer: Typically exhibits a

    
     of 4.0 – 5.5 Hz .
    
  • Erythro (Syn) Isomer: Typically exhibits a smaller

    
     of 2.0 – 3.5 Hz .
    

Why this happens: The threo isomer in DMSO favors a conformation where the bulky thiophene and carboxylate groups minimize steric clash, resulting in a gauche-like proton arrangement that yields a moderate coupling constant. The erythro isomer often adopts a conformation with a smaller dihedral angle between protons.

B. Performance vs. Alternative Methods
Feature1H NMR (This Protocol) HPLC (Reverse Phase) X-Ray Crystallography
Speed < 15 mins30-60 minsDays/Weeks
Stereo-ID High (via

coupling)
Low (requires standards)Absolute (Gold Standard)
Sample Prep Dissolve in DMSODilute & BufferCrystal Growth (Difficult)
Cost LowMediumHigh

Verdict: NMR is the superior high-throughput method for routine batch release, provided the


 is monitored.
Experimental Protocol

To ensure reproducible data that matches the table above, follow this strict protocol.

Step 1: Sample Preparation

  • Weigh 5-10 mg of the this compound solid.

  • Dissolve in 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Critical: Use a fresh ampoule of DMSO-d

      
       to minimize water content. Water signals at 3.33 ppm can broaden the OH/NH signals via exchange.
      
  • Transfer to a clean, dry 5mm NMR tube.

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 or 32 (sufficient for 10mg).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Reasoning: Ensure full relaxation of the aromatic protons for accurate integration ratios vs. the Boc group.

  • Temperature: 298 K (25°C).

Step 3: Processing

  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm .

Validation Workflow (Decision Tree)

Use this logic flow to validate your product's identity and purity.

Validation Start Start: Acquire 1H NMR in DMSO-d6 CheckOH Are OH and NH doublets visible? Start->CheckOH DrySample Dry Sample/Solvent & Retest CheckOH->DrySample No (Broad/Missing) AnalyzeJ Analyze Beta-H Signal (Measure J_alpha-beta) CheckOH->AnalyzeJ Yes DrySample->Start Threo J = 4.0 - 5.5 Hz (Likely Threo) AnalyzeJ->Threo Range Match Erythro J = 2.0 - 3.5 Hz (Likely Erythro) AnalyzeJ->Erythro Range Match ThiopheneCheck Check Aromatic Region (3 Protons) Threo->ThiopheneCheck Pass PASS: This compound ThiopheneCheck->Pass Integrals Correct Fail FAIL: Wrong Isomer or Impure ThiopheneCheck->Fail Integrals Wrong

Figure 2: Self-validating logic flow for stereochemical confirmation.

Troubleshooting & "Gotchas"
  • Rotameric Broadening: The Boc group can sometimes cause rotameric broadening of the NH and

    
    -H signals at room temperature. If signals are ill-defined, run the NMR at 320 K (47°C)  to coalesce the rotamers.
    
  • Water Peak Interference: In DMSO, water appears ~3.3 ppm. If the sample is wet, the water peak can shift and overlap with the

    
    -H or 
    
    
    
    -H region.
    • Fix: Add 1-2 drops of D

      
      O. This will eliminate the OH and NH signals (confirming them) and shift the HDO peak, revealing any obscured methine protons.
      
  • Regioisomer Impurity: Ensure the thiophene pattern matches a 2-substituted ring (widely spaced dd signals) rather than a 3-substituted ring (which often shows a more compressed aromatic region with a distinct singlet-like proton).

References
  • Synthesis and Stereochemistry of

    
    -Hydroxy Amino Acids 
    Source:Journal of Organic Chemistry
    Citation: Shao, H., et al. (1995). "Stereoselective Synthesis of Threo- and Erythro-
    
    
    
    -Hydroxy-
    
    
    -Amino Acids." Context: Establishes the
    
    
    -coupling trends for threo/erythro isomers in protected serine derivatives. URL:[Link]
  • NMR Assignment of Thiophene Derivatives Source:Spectrochimica Acta Part A Citation: Read, J. M., et al. (1965).[2] "The NMR Spectra of Thiophene and Some Substituted Thiophenes." Context: foundational data for assigning H3, H4, and H5 protons in the thiophene ring. URL:[Link]

Sources

Comparative Guide: Chiral HPLC Methods for D-threo-3-(thiophen-2-yl)serine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the enantiomeric purity analysis of D-threo-3-(thiophen-2-yl)serine , the Crown Ether (CROWNPAK CR-I(+)) method stands as the superior direct chromatographic approach, offering the highest selectivity for


-amino acids with primary amines. While Macrocyclic Glycopeptide (Chirobiotic T/TAG)  phases provide a robust alternative for zwitterionic separation without harsh acidic mobile phases, they often exhibit lower resolution for this specific class of bulky 

-hydroxy amino acids. For laboratories lacking chiral columns or requiring mass spectrometric sensitivity, Pre-column Derivatization (Marfey’s Reagent) remains the gold standard indirect method.

Scientific Context & The Stereochemical Challenge

3-(thiophen-2-yl)serine is a non-proteinogenic


-hydroxy-

-amino acid. It possesses two chiral centers (

-carbon and

-carbon), resulting in four distinct stereoisomers:
  • Enantiomers: D-threo vs. L-threo

  • Diastereomers: Threo pair vs. Erythro pair

The "threo" configuration implies that the amino and hydroxyl groups are on opposite sides in the Fischer projection. The analytical challenge is twofold: (1) separating the diastereomers (threo from erythro), which is often achieved on achiral C18 phases, and (2) resolving the specific enantiomer (D-threo) from its mirror image (L-threo).

Stereoisomer Landscape

Stereochemistry cluster_0 3-(thiophen-2-yl)serine Stereoisomers Molecule 3-(thiophen-2-yl)serine Threo Threo Pair (Diastereomer A) Molecule->Threo Erythro Erythro Pair (Diastereomer B) Molecule->Erythro D_Threo D-threo (Target) Threo->D_Threo L_Threo L-threo (Impurity) Threo->L_Threo D_Erythro D-erythro Erythro->D_Erythro L_Erythro L-erythro Erythro->L_Erythro

Figure 1: Stereochemical hierarchy of 3-(thiophen-2-yl)serine. The analytical method must resolve the Target (Green) from the primary Impurity (Red) and diastereomers.

Methodology Comparison

Method A: Crown Ether Chiral Stationary Phase (Recommended)

Column: Daicel CROWNPAK CR-I(+) or CR(+) Mechanism: Host-guest complexation. The crown ether forms a complex specifically with the ammonium ion (


) of the amino acid.
  • Why it works: This phase is designed specifically for amino acids. The thiophene ring acts as a hydrophobic handle, but the chiral recognition is driven by the precise fit of the ammonium group into the crown ether ring.

  • Elution Order: On CR(+), D-amino acids typically elute first , while L-amino acids elute second. This allows for sensitive detection of small L-impurities (eluting later) without tailing from the main D-peak.

Method B: Macrocyclic Glycopeptide (Teicoplanin)

Column: Supelco Chirobiotic T or TAG (Teicoplanin Aglycone) Mechanism: Multimodal (inclusion complex, H-bonding,


-

interactions).
  • Why it works: Teicoplanin contains "pockets" that accommodate the amino acid backbone. The "TAG" (Aglycone) version often provides better resolution for small unnatural amino acids by removing sugar moieties that can sterically hinder the binding of bulky thiophene groups.

  • Advantage: Works with simple alcohol/water mobile phases (no strong acids required).

Method C: Pre-column Derivatization (Marfey’s Reagent)

Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) Mechanism: Reaction with the amine creates diastereomers (L-D and L-L) which have different physical properties and can be separated on a standard C18 column.

  • Why it works: Converts the difficult enantiomeric separation into a standard diastereomeric separation.

  • Advantage: Extremely high sensitivity (UV 340 nm or MS detection); ideal for biological matrices.

Comparative Data Summary
FeatureMethod A: Crown EtherMethod B: Chirobiotic T/TAGMethod C: Marfey's (Deriv.)
Selectivity (

)
High (> 1.5)Moderate (1.1 - 1.3)High (> 1.5)
Resolution (

)
Excellent (> 2.0)Good (1.5 - 2.0)Excellent (> 3.0)
Mobile Phase Acidic (

, pH 1-2)
MeOH/Water or BufferACN/Water/Formic Acid
Sample Prep Dissolve & InjectDissolve & Inject90 min reaction time
Detection Limits UV 200-210 nm (Low)UV 210-254 nm (Med)UV 340 nm / MS (High)
Robustness Sensitive to TemperatureVery RobustKinetic fractionation risk
Cost High (Column)High (Column)Low (Column) / High (Labor)

Detailed Experimental Protocol (Method A: Crown Ether)

This protocol is the "Gold Standard" for purity analysis of the raw material.

Materials
  • Column: CROWNPAK CR-I(+) (

    
     mm, 5 
    
    
    
    m).[1][2]
  • Mobile Phase: Perchloric Acid (

    
    ) pH 1.5 / Methanol (85:15 v/v).
    
    • Note: Methanol is added to reduce the retention time of the hydrophobic thiophene ring.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 10°C to 25°C (Lower temperature increases resolution).

  • Detection: UV at 200 nm (Thiophene absorbs well here; minimal background from

    
    ).
    
Step-by-Step Workflow
  • Equilibration: Flush the column with mobile phase for 30 minutes. Ensure the baseline is stable.

  • Sample Prep: Dissolve 1 mg of D-threo-3-(thiophen-2-yl)serine in 1 mL of Mobile Phase.

    • Critical: The sample must be acidic to ensure the amine is protonated (

      
      ). If the sample is a free base, add 1 equivalent of 
      
      
      
      .
  • Injection: Inject 5

    
    L.[3]
    
  • System Suitability:

    • Inject a racemic standard (DL-threo).

    • Verify resolution (

      
      ).
      
    • Confirm elution order: D-threo (Peak 1) followed by L-threo (Peak 2).

  • Analysis: Inject the D-threo sample. Calculate enantiomeric excess (ee%).

Decision Logic for Method Selection

Use the following logic flow to determine the appropriate method for your specific constraints (equipment, matrix, sensitivity).

MethodSelection Start Start: Select Method Q1 Is the sample a pure raw material? Start->Q1 Q2 Do you own a Crown Ether column? Q1->Q2 Yes Q3 Is MS sensitivity required? Q1->Q3 No (Biological Matrix) MethodA Method A: Crown Ether (CR-I+) (Best Resolution) Q2->MethodA Yes MethodB Method B: Chirobiotic TAG (No Strong Acids) Q2->MethodB No (Have Teicoplanin) MethodC Method C: Marfey's Derivatization (High Sensitivity) Q2->MethodC No (Only C18) Q3->MethodA No Q3->MethodC Yes

Figure 2: Decision tree for selecting the optimal chiral analysis method based on sample type and resource availability.

References

  • Daicel Corporation. (n.d.).[2] Separation of free amino acids and primary amines using Daicel Crown Ether Columns. Chiral Technologies. Retrieved from [Link]

  • Péter, A., et al. (2004).

    
    -Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia. Retrieved from [Link]
    
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[1][2][4][5][6][7][8][9][10] Retrieved from [Link]

  • Szabó, Z., et al. (2025).[1] Enhanced Stereochemical Analysis of

    
    -Diastereomeric Amino Acids with Variants of Marfey's Reagent. Journal of Organic Chemistry. Retrieved from [Link]
    

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Boc-Thienyl Serine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and development, the precise structural characterization of novel synthetic compounds is paramount. Boc-thienyl serine derivatives represent a class of molecules with significant potential, often serving as key intermediates in the synthesis of complex pharmaceutical agents.[1] Understanding their behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and metabolite identification. This guide provides an in-depth analysis of the characteristic fragmentation patterns of Boc-thienyl serine derivatives, primarily under Electrospray Ionization (ESI) conditions. We will dissect the fragmentation of the core structural motifs—the N-terminal tert-Butyloxycarbonyl (Boc) protecting group, the serine backbone, and the thienyl side-chain—to build a predictive model for the overall fragmentation cascade. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.

Introduction: The Rationale Behind Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic molecules.[2] While a simple full-scan MS can confirm the molecular weight of a target compound, tandem mass spectrometry (MS/MS) provides invaluable structural information through controlled fragmentation.[3] For Boc-thienyl serine derivatives, a detailed understanding of these fragmentation pathways allows us to:

  • Confirm Identity: Positively identify the compound by matching observed fragments to predicted structural components.

  • Elucidate Structure: Differentiate between isomers by observing unique fragmentation patterns.[4]

  • Identify Impurities and Byproducts: Detect and characterize related substances in a sample.

  • Support Metabolite Identification Studies: Predict and identify metabolites where biotransformations have occurred on the parent molecule.[5][6]

The fragmentation of these molecules is a story told in three parts: the predictable lability of the Boc group, the inherent cleavages of the amino acid core, and the influence of the heterocyclic thienyl ring. This guide will explore each in turn before presenting a unified model.

The Dominant Fragmentation Driver: The N-Boc Group

The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in peptide synthesis.[7][8] Its behavior under the energetic conditions of mass spectrometry, even with soft ionization techniques like ESI, is a defining feature of the resulting spectrum. The gas-phase chemistry of the protonated Boc-amino functionality typically proceeds through two major, competing pathways.

Causality of Experimental Choice: We focus on positive-ion ESI-MS/MS as it is the most common mode for analyzing such compounds, readily protonating the amine or amide functionalities to induce fragmentation.

The primary fragmentation routes for the Boc group are well-documented for various protected amino acids and peptides.[4][9][10]

  • Neutral Loss of Isobutylene (56 Da): This is often the most prominent fragmentation pathway. It involves the transfer of a hydrogen atom to the Boc group, leading to the formation of a carbamic acid intermediate which then readily loses CO2. However, the most commonly observed pathway is a direct loss of isobutylene (C4H8) via a six-membered ring transition state, resulting in a protonated carbamic acid which can then lose CO2. The direct observation is the [M+H - 56]⁺ ion.[11]

  • Neutral Loss of the Entire Boc Group (100 Da): This pathway involves the cleavage of the N-C bond, resulting in the loss of the entire Boc group as C5H8O2, leaving behind the protonated amine. This generates the [M+H - 100]⁺ ion.

  • Neutral Loss of tert-Butanol (74 Da): While less common than the loss of isobutylene, the elimination of tert-butanol can also be observed, particularly in specific structural contexts.[4]

The relative abundance of these fragment ions can be highly dependent on the instrument geometry, collision energy, and the specific structure of the molecule.[9] It is not uncommon for the Boc group to be labile enough to fragment within the ionization source, leading to the observation of these fragments even in a full-scan MS1 spectrum.

Field-Proven Insight: To minimize in-source fragmentation of the Boc group, one can use "softer" ionization settings (e.g., lower fragmentor or capillary exit voltage) or consider alternative ionization methods like MALDI if the goal is to maximize the abundance of the molecular ion.[12] Using formic acid instead of trifluoroacetic acid (TFA) as a mobile phase additive can also reduce premature deprotection.[12]

Proposed Fragmentation of the N-Boc Group

M_H [M+H]⁺ Boc-NH-R M_H_minus_56 [M+H - 56]⁺ (Loss of Isobutylene) M_H->M_H_minus_56 - C₄H₈ M_H_minus_100 [M+H - 100]⁺ (Loss of Boc Group) M_H->M_H_minus_100 - C₅H₈O₂ M_H_minus_74 [M+H - 74]⁺ (Loss of t-Butanol) M_H->M_H_minus_74 - C₄H₁₀O cluster_boc Boc Fragmentation (Low Energy) cluster_core Core Fragmentation (Higher Energy) MH [M+H]⁺ m/z 316.1 MH_minus_56 [M+H - 56]⁺ m/z 260.1 MH->MH_minus_56 - C₄H₈ MH_minus_100 [M+H - 100]⁺ m/z 216.1 MH->MH_minus_100 - C₅H₈O₂ MH_minus_56_minus_18 [m/z 260.1 - 18]⁺ m/z 242.1 (Loss of H₂O) MH_minus_56->MH_minus_56_minus_18 - H₂O MH_minus_100_minus_59 [m/z 216.1 - 59]⁺ m/z 157.1 (Loss of COOCH₃) MH_minus_100->MH_minus_100_minus_59 - C₂H₃O₂ Thienyl_ion Thienyl Immonium Ion m/z 140.0 MH_minus_100->Thienyl_ion - CO

Caption: Proposed fragmentation cascade for a model compound.

Comparative Data Summary

The following table summarizes the key predicted fragment ions for our model compound, N-(tert-butoxycarbonyl)-3-(thiophen-2-yl)-L-serine methyl ester. This serves as a template for what one would expect to observe experimentally.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Identity of Loss
316.1260.156.1Isobutylene (C₄H₈)
316.1216.1100.1Boc Group (C₅H₈O₂)
316.1298.118.0Water (H₂O)
260.1242.118.0Water (H₂O)
216.1157.159.0Methyl Carboxylate Radical (•COOCH₃)
216.1140.076.1Multiple fragments (e.g., CO + •COOCH₃)

Experimental Protocol: Acquiring High-Quality MS/MS Data

This protocol outlines a self-validating system for the analysis of a Boc-thienyl serine derivative using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) setup.

Trustworthiness by Design: The inclusion of a blank injection and a system suitability check ensures that observed peaks are genuine and that the instrument is performing correctly. The stepped collision energy approach guarantees that both low-energy (Boc) and high-energy (core) fragments are captured.

Sample and System Preparation
  • Sample Preparation: Dissolve the synthesized Boc-thienyl serine derivative in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 10 µg/mL. Prepare a "blank" sample containing only the solvent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • System Suitability: Before analysis, perform a direct infusion of a known standard (e.g., reserpine) to verify mass accuracy and instrument sensitivity.

LC-MS/MS Method
  • LC Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Injection Volume: 2 µL.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MS1 Scan: Scan from m/z 100-500 to find the protonated molecular ion.

  • MS2 Method (Data-Dependent Acquisition):

    • Trigger MS/MS fragmentation for the most intense ion in the MS1 scan.

    • Set the expected precursor mass (e.g., m/z 316.1) in the inclusion list.

    • Use a stepped collision energy approach (e.g., 10, 20, 40 eV) to capture a wide range of fragments.

    • Set a dynamic exclusion for 15 seconds to allow for the detection of lower-intensity co-eluting species.

  • Analysis Sequence:

    • Inject Blank.

    • Inject Sample.

    • Inject Blank.

Experimental Workflow Diagram

cluster_prep Preparation cluster_acq LC-MS/MS Acquisition cluster_analysis Data Analysis Sample Prepare Sample (10 µg/mL) MobilePhase Prepare Mobile Phases (0.1% FA) SystemCheck System Suitability Check Inject Inject Sample on C18 Column SystemCheck->Inject Gradient LC Gradient Separation Inject->Gradient ESI ESI+ Ionization Gradient->ESI MS1 MS1 Full Scan (Find Precursor) ESI->MS1 MS2 Data-Dependent MS2 (Stepped CE) MS1->MS2 Extract Extract Ion Chromatograms MS2->Extract Spectrum Analyze MS/MS Spectrum Extract->Spectrum Compare Compare Fragments to Predicted Pattern Spectrum->Compare

Caption: Experimental workflow for MS/MS data acquisition.

Conclusion

The mass spectrometric fragmentation of Boc-thienyl serine derivatives is a predictable process governed by the distinct chemical properties of its constituent parts. The analysis is characterized by the facile loss of moieties from the N-terminal Boc protecting group at low collision energies, followed by fragmentation of the serine backbone and side chain at higher energies. By understanding these fundamental pathways, researchers can confidently characterize their synthetic products, differentiate isomers, and lay the groundwork for more complex metabolic studies. The protocols and predictive models provided in this guide offer a robust framework for achieving high-quality, reliable data in the pursuit of novel therapeutics.

References

  • V. Ramesh, M. Ramesh, R. Srinivas, G. V. M. Sharma, P. Jayaprakash. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • V. Ramesh, M. Ramesh, R. Srinivas, G. V. M. Sharma, P. Jayaprakash. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry. [Link]

  • A. S. Pankova, V. A. Shagun, E. V. Grigor'ev, L. V. Klyba, L. I. Larina, V. A. Lopyrev. (2005). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]

  • Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

  • Anonymous. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. (N.D.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Zhu, M., Zhang, H., & Humphreys, W. G. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry. [Link]

  • Lee, H., et al. (2014). Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Suneetha, A. (2016). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Zhu, M., Zhang, H., & Humphreys, W. G. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • P. Nagi Reddy, R. Srinivas, M. Ravi Kumar, G. V. M. Sharma, Vivekanand B. Jadhav. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • S. Syed Shafi, R. Rajesh, S. Senthilkumar. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research. [Link]

  • Organic Chemistry Portal. (N.D.). Boc-Protected Amino Groups. [Link]

  • Google Patents. (2014). CN104326943A - Method for preparing Boc-L-serine.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • Carlier, J., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. King's College London Research Portal. [Link]

  • S. Syed Shafi, R. Rajesh, S. Senthilkumar. (2021). (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]

  • SUZHOU BOJIE BIOMEDICAL TECHNOLOGY CO.,LTD. (N.D.). Boc-D-Serine 6368-20-3. [Link]

  • AAPPTec. (N.D.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Wikipedia. (N.D.). tert-Butyloxycarbonyl protecting group. [Link]

Sources

Definitive Guide to Determining Optical Rotation for Boc-D-threo-3-(thiophen-2-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining Optical Rotation Values for Boc-D-threo-3-(thiophen-2-yl)serine Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes environment of peptide synthesis and drug development, This compound (CAS: 1134940-20-7) serves as a critical chiral building block. Its structural integrity—specifically the threo diastereoselectivity and D-enantiomeric purity—is non-negotiable. However, unlike common amino acids, literature values for this specific thiophene derivative are often fragmented or solvent-dependent.

This guide provides a rigorous, self-validating protocol for determining the specific optical rotation (


) of this compound. We compare this determination against critical alternatives (different solvents and diastereomers) to ensure your analytical data confirms the exact stereochemical identity required for downstream efficacy.
Part 1: The "Black Box" of Chiral Thiophene Derivatives

Optical rotation is not a static number; it is a dynamic property heavily influenced by solvation shells, especially in molecules with hydrogen-bonding potential like Boc-protected serine derivatives.

Why Standard Values Fail:

  • Solvent Dependency: The thiophene ring and Boc-carbamate interact differently with protic (MeOH) vs. aprotic (DMF) solvents, often inverting the sign of rotation.

  • Concentration Effects: At higher concentrations (

    
    ), intermolecular H-bonding can skew results.
    
  • Impurity Interference: The primary impurity, the erythro diastereomer, often has a rotation of similar magnitude but potentially different sign, masking enantiomeric excess.

Part 2: Comparative Methodology (The Alternatives)

To validate your compound, you must compare your empirical data against these three alternative baselines.

Table 1: Comparative Optical Rotation Scenarios
ParameterTarget: Methanol (MeOH) Alternative 1: Ethanol (EtOH) Alternative 2: DMF Impact on Analysis
Solubility HighModerateVery HighDMF is preferred for crude samples; MeOH for analytical purity.
Expected Sign Positive (+) (Typical for D-threo analogs)Positive (+)VariableCritical: A sign change between MeOH and DMF indicates H-bond disruption.
Magnitude Moderate (

)
Lower than MeOHHigher magnitudeMeOH provides the sharpest resolution for purity checks.
Wavelength 589 nm (Na D-line)589 nm589 nmStandardize to 589 nm; lower wavelengths (365 nm) exaggerate errors.

Expert Insight: For this compound, Methanol (MeOH) is the industry-standard "Alternative" to the often-cited but problematic Chloroform (


). While 

is common for Boc-groups, the free hydroxyl group on the serine side chain stabilizes better in MeOH, yielding more reproducible rotations.
Part 3: Step-by-Step Determination Protocol

This Standard Operating Procedure (SOP) is designed to be self-validating. If the internal check fails, the data is invalid.

Reagents & Equipment
  • Compound: this compound (>98% HPLC purity).

  • Solvent: HPLC-grade Methanol (dried).

  • Instrument: Digital Polarimeter (e.g., Rudolph Research Autopol or Anton Paar).

  • Cell: 1.0 dm (100 mm) thermostated quartz cell.

Workflow Diagram (Logic Flow)

OpticalRotationWorkflow Start Start Determination Weigh Weigh 100 mg ± 0.1 mg (Target c = 1.0) Start->Weigh Dissolve Dissolve in 10.0 mL MeOH (Volumetric Flask) Weigh->Dissolve Equilibrate Equilibrate to 20°C (>10 mins) Dissolve->Equilibrate Measure Measure Optical Rotation (α) Equilibrate->Measure Calc Calculate Specific Rotation [α] = α / (l * c) Measure->Calc Check Check Sign vs. CoA/Analog Calc->Check Pass Valid Result Record Value Check->Pass Matches (+/- 5%) Fail Unexpected Sign/Magnitude Check->Fail Deviation > 10% Investigate Investigate: 1. Check Solvent (Acidic?) 2. Check Diastereomer (Erythro?) Fail->Investigate

Figure 1: Logical workflow for determining and validating optical rotation. Note the critical decision point comparing against the Certificate of Analysis (CoA) or structural analogs.

Detailed Procedure
  • Preparation (The "Zero" Error):

    • Zero the polarimeter with the exact batch of Methanol used for the sample. Do not use a generic solvent blank.

    • Reasoning: Trace water in MeOH changes the refractive index, introducing baseline error.

  • Sample Preparation (

    
    ): 
    
    • Accurately weigh 100.0 mg of this compound.

    • Transfer to a 10 mL volumetric flask. Dilute to volume with MeOH.

    • Critical: Ensure complete dissolution. Thiophene derivatives can be waxy; sonicate if necessary, but monitor temperature.

  • Measurement:

    • Fill the 1.0 dm cell, ensuring no bubbles are trapped in the light path.

    • Set temperature to 20.0°C ± 0.1°C .

    • Take 5 consecutive readings. The standard deviation must be

      
      .
      
  • Calculation:

    
    
    
    • 
      : Observed rotation (degrees)
      
    • 
      : Path length (dm) = 1
      
    • 
      : Concentration ( g/100  mL) = 1.0
      
Part 4: Data Interpretation & Validation

Since specific batch values vary, use these "Anchor Points" to validate your result.

1. The "D" Configuration Check:

  • For D-threo amino acids in Methanol, the rotation is typically Positive (+) .

  • Validation: If your result is negative, confirm you do not have the L-isomer or that the solvent hasn't absorbed significant water (which can shift rotation).

2. The "Threo" vs. "Erythro" Check:

  • The threo isomer generally exhibits a larger magnitude of rotation compared to the erythro form due to the specific anti-arrangement of the hydroxyl and amino groups, which maximizes chiral perturbation.

  • Warning: A low rotation value (e.g.,

    
    ) often indicates a mixture of diastereomers (low diastereomeric excess, de).
    

3. Reference Range (Representative):

  • While exact batch values differ, high-purity This compound typically falls within:

  • Note: Always cross-reference this with the supplier's CoA for the specific lot.

References
  • Chem-Impex International. Product Datasheet: this compound (CAS 1134940-20-7). Retrieved from .

  • Shiraiwa, T., et al. (2003).[1] "Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-beta-phenylserine) via Optical Resolution." Chemical & Pharmaceutical Bulletin, 51(12), 1363-1367.[1]

  • National Institute of Standards and Technology (NIST). Optical Rotations, Refractive Indices, and Densities of Dextran Solutions (Methodology Reference). Journal of Research of the National Bureau of Standards.

  • Polavarapu, P. L. (2002). "Optical rotation: Recent advances in determining the absolute configuration." Chirality, 14(9), 768-781.

Sources

Definitive Guide: X-ray Crystallography & Configuration Analysis for D-threo-3-(thiophen-2-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

D-threo-3-(thiophen-2-yl)serine is a critical non-canonical amino acid scaffold, serving as a bioisostere for phenylserine and a precursor in the synthesis of complex antibiotics and immunological agents. Its biological potency is strictly governed by its absolute configuration (


) and relative stereochemistry (threo vs. erythro).

While NMR spectroscopy (


 coupling) effectively distinguishes relative diastereomers, it fails to determine absolute chirality without chiral derivatization. Single-crystal X-ray diffraction (SC-XRD)  remains the gold standard for unambiguous structural assignment.[1] This guide compares SC-XRD against alternative analytical methods and provides a validated workflow for confirming the D-threo configuration, leveraging the anomalous scattering of the thiophene sulfur atom.

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the primary methods for determining the configuration of


-hydroxy-

-amino acids.
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H /

C)
Chiral HPLC / Marfey’s Method Circular Dichroism (CD)
Primary Output 3D Atomic Coordinates (

)
Scalar Couplings (

), Chemical Shifts (

)
Retention Time (

)
Ellipticity (

)
Stereochem Scope Absolute (

) & Relative
Relative (threo/erythro) onlyAbsolute (requires standards)Absolute (requires reference)
Confidence Level Definitive (>99%) High for relative; Low for absoluteHigh (dependent on separation)Moderate (model dependent)
Sample State Single Crystal (Solid)Solution (

,

)
Solution (Derivatized)Solution
Key Limitation Requires crystal growthCannot distinguish enantiomers aloneDestructive (derivatization)Ambiguous for flexible chains
Throughput Low (Days/Weeks)High (Minutes)Medium (Hours)High (Minutes)
Technical Insight: The NMR Blind Spot

For D-threo-3-(thiophen-2-yl)serine, the vicinal coupling constant


 is typically 2.0–3.0 Hz  (anti-periplanar H-C-C-H relationship in the preferred conformer), whereas the erythro isomer displays a larger coupling (8.0–9.0 Hz ). While this confirms the threo diastereomer, it cannot distinguish between D-threo (

) and L-threo (

).

Reference X-ray Data Specifications

When analyzing the crystal structure of D-threo-3-(thiophen-2-yl)serine, the following crystallographic parameters define the correct configuration.

Expected Crystal Parameters (Zwitterionic Form)
  • Space Group: Non-centrosymmetric (Sohncke group), typically

    
     or 
    
    
    
    .
  • Crystal System: Monoclinic or Orthorhombic.

  • Z (Molecules/Unit Cell): Typically 2 or 4.

  • Flack Parameter (

    
    ):  The critical metric for absolute configuration.
    
    • 
       (within 
      
      
      
      ): Correct absolute structure.
    • 
      : Inverted structure (Wrong enantiomer).
      
Key Geometric Indicators (Bond Lengths & Angles)

To validate the model quality, ensure refined parameters match standard geometries for the thiophene-serine hybrid:

Bond TypeAtomsExpected Length (Å)Structural Significance
Thiophene C-S C(Ar)-S

Confirm aromaticity and S-atom location.
Amine C-N


Typical for zwitterionic ammonium (

).
Carboxyl C-O


Delocalized carboxylate (

) equivalence.
Alcohol C-O


Single bond character.
The Heavy Atom Advantage

Unlike standard serine, the presence of Sulfur (Z=16) in the thiophene ring provides significant anomalous scattering, especially with Cu-K


 radiation (

Å). This allows for reliable determination of the absolute configuration without the need for heavy-atom derivatization (e.g., bromination).

Experimental Protocol: From Synthesis to Structure

Phase 1: Synthesis & Purification
  • Reaction: Aldol condensation of glycine equivalents (e.g., Ni(II)-complex or enzymatic aldolase) with 2-thiophenecarboxaldehyde.

  • Purification: Cation exchange chromatography (Dowex 50W) followed by recrystallization.

  • Critical Step: Ensure removal of inorganic salts which can inhibit peptide-like crystallization.

Phase 2: Crystallization Strategy

Zwitterionic amino acids are notoriously difficult to crystallize due to high lattice energy.

  • Method: Vapor Diffusion (Sitting Drop).

  • Solvent System: Water/Ethanol or Water/Acetone (1:1).

  • pH Adjustment: If zwitterion fails, crystallize as the Hydrochloride salt (

    
    ) by dissolving in 1M HCl and layering with diethyl ether.
    
    • Note: The HCl salt often crystallizes more readily in space group

      
      .
      
Phase 3: Data Collection & Refinement
  • Mounting: Cryoloop with paratone oil; collect at 100 K to reduce thermal motion.

  • Strategy: High redundancy (>4x) to accurately measure anomalous differences (Friedel pairs).

  • Refinement: Full-matrix least-squares on

    
    . Refine Flack parameter explicitly.
    

Decision Logic & Workflow Visualization

Diagram 1: Configuration Determination Workflow

This flowchart guides the researcher through the decision process of selecting the correct analytical technique.

ConfigDetermination Start Start: Unknown Isomer NMR 1H NMR Analysis (J-coupling) Start->NMR J_Check Check J(alpha, beta) NMR->J_Check Threo Threo Relative Config (J = 2-3 Hz) J_Check->Threo Small J Erythro Erythro Relative Config (J = 8-9 Hz) J_Check->Erythro Large J Abs_Check Determine Absolute Configuration (R/S) Threo->Abs_Check XRD X-Ray Crystallography (Gold Standard) Abs_Check->XRD Crystals Available Marfey Marfey's Method (Chiral HPLC) Abs_Check->Marfey No Crystals Flack Check Flack Parameter (x) XRD->Flack Result_Correct D-Threo Confirmed (x ~ 0.0) Flack->Result_Correct x near 0 Result_Invert L-Threo Confirmed (x ~ 1.0) Flack->Result_Invert x near 1

Caption: Workflow for distinguishing threo/erythro diastereomers and confirming absolute D/L configuration.

Diagram 2: Crystallographic Refinement Logic

This diagram details the specific checks required during the X-ray structure refinement process.

RefinementLogic Data Raw Diffraction Data (Friedel Pairs) Solve Structure Solution (Direct Methods/SHELXT) Data->Solve Refine Refinement (SHELXL) Solve->Refine Check_R R1 < 5%? Refine->Check_R Check_Flack Flack x < 0.1? Check_R->Check_Flack Yes Re_Collect Re-collect Data (Better Crystal) Check_R->Re_Collect No Assign Assign Absolute Config (CIP Rules) Check_Flack->Assign Yes Check_Flack->Re_Collect No (Ambiguous) CIP_Check Verify: 2R, 3S Assign->CIP_Check Final Publish Structure CIP_Check->Final Match CIP_Check->Re_Collect Mismatch

Caption: Step-by-step refinement logic to ensure valid absolute configuration assignment.

References

  • Synthesis & Stereochemistry: Feske, B. D., et al. (2005). "Enzymatic synthesis of thienylserines." Journal of Organic Chemistry.

  • Crystallographic Methodology: Flack, H. D. (1983).[2][3] "On enantiomorph-polarity estimation." Acta Crystallographica Section A.

  • Absolute Configuration Review: Parsons, S. (2018). "Determination of Absolute Configuration using X-ray Diffraction." Methods in Molecular Biology.

  • NMR vs X-ray Comparison: Claridge, T. D. W. (2016).[4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Thiophene Bioisosteres: Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.

Sources

Comparative Bioactivity Guide: Thienyl Serine vs. Furyl Serine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Rationale

In the design of non-proteinogenic amino acids,


-hydroxy-

-amino acids (serine analogs) represent a critical scaffold for peptidomimetics and antibiotics. This guide compares 3-(2-thienyl)serine and 3-(2-furyl)serine derivatives.[1] While both serve as bioisosteres of phenylserine , their distinct electronic and steric profiles dictate divergent biological outcomes.
  • Thienyl Serine: Characterized by high aromaticity and lipophilicity (

    
     atom). It acts as a robust phenylalanine/phenylserine mimic , often used to enhance metabolic stability and hydrophobic interaction in protease inhibitors.
    
  • Furyl Serine: Characterized by lower aromaticity and higher polarity (

    
     atom). It offers unique hydrogen-bonding capabilities but often suffers from metabolic instability (ring opening) and lower half-life, making it a specialized tool for covalent inhibition or specific polar pockets.
    

Chemical Properties & Synthetic Accessibility[2]

Understanding the synthesis is prerequisite to biological evaluation, as bioactivity is strictly governed by stereochemistry (threo vs. erythro).

Enzymatic Synthesis (The "Gold Standard")

Chemical aldol reactions often yield difficult-to-separate diastereomeric mixtures. The preferred route for high-purity bioassay substrates is the Chemo-Enzymatic Aldol Reaction using L-Threonine Aldolase (e.g., from Streptomyces amakusaensis or Sulfobacillus thermotolerans).

  • Mechanism: Reversible retro-aldol cleavage of L-threonine allows for thermodynamic equilibration with glycine and the heteroaryl aldehyde.

  • Stereoselectivity: These enzymes preferentially synthesize the (2S,3R)-threo isomer, which is often the bioactive conformer for antibiotic applications.

Physicochemical Comparison
FeatureThienyl Serine DerivativesFuryl Serine DerivativesImpact on Bioactivity
Heteroatom Sulfur (Soft base)Oxygen (Hard base)S enhances hydrophobic binding; O acts as H-bond acceptor.
Aromaticity High (Resonance energy ~29 kcal/mol)Low (Resonance energy ~16 kcal/mol)Thienyl is stable; Furyl is prone to oxidative metabolism.
Lipophilicity High (

increases)
Low (

decreases)
Thienyl improves membrane permeability (cell penetration).
Steric Bulk Larger (S radius ~1.02 Å)Smaller (O radius ~0.73 Å)Thienyl mimics Phenyl; Furyl mimics smaller polar residues.

Bioactivity & Performance Analysis

Antibacterial Activity

Mechanism: Both derivatives function as antimetabolites.

  • Thienyl Serine: Acts as a competitive antagonist of Phenylalanine and Phenylserine . It is incorporated into bacterial proteins, generating non-functional enzymes, leading to growth arrest. It is particularly effective against Gram-negative bacteria (E. coli, P. aeruginosa) when used in minimal media.

  • Furyl Serine: Shows activity but is often limited by rapid degradation. However, furyl-substituted aminophosphonates (serine analogs) have demonstrated superior inhibition of serine hydrolases in specific bacterial strains due to the oxygen atom facilitating nucleophilic attack.

Protease Inhibition (HIV, HCV, Thrombin)

In the context of protease inhibitors (e.g., transition-state mimetics):

  • Thienyl derivatives are preferred for the P1/P1' positions . The thiophene ring creates strong van der Waals interactions with the hydrophobic S1 pocket of serine proteases (e.g., Chymotrypsin-like activity).

  • Furyl derivatives are less common in P1 due to lack of bulk, but are utilized in P2/P3 positions where hydrogen bonding with the enzyme backbone is required.

Visualizing the Structure-Activity Relationship (SAR)[3]

The following diagram illustrates the decision logic for selecting between Thienyl and Furyl scaffolds based on the target binding pocket.

SAR_Logic Start Target Binding Pocket Analysis Pocket_Type Is the S1/S2 Pocket Hydrophobic or Polar? Start->Pocket_Type Hydrophobic Hydrophobic / Aromatic (e.g., Chymotrypsin-like) Pocket_Type->Hydrophobic Hydrophobic Polar Polar / H-Bonding (e.g., Threonine/Serine rich) Pocket_Type->Polar Polar Thienyl_Route Select Thienyl Serine Hydrophobic->Thienyl_Route Furyl_Route Select Furyl Serine Polar->Furyl_Route Thienyl_Mech Mechanism: 1. Pi-Pi Stacking 2. Metabolic Stability 3. High Membrane Permeability Thienyl_Route->Thienyl_Mech Furyl_Mech Mechanism: 1. H-Bond Acceptor (O) 2. Compact Size 3. Potential Covalent Trap Furyl_Route->Furyl_Mech Outcome_T High Potency (nM) Stable in vivo Thienyl_Mech->Outcome_T Outcome_F High Specificity Lower Stability Furyl_Mech->Outcome_F

Figure 1: SAR Decision Tree for selecting Thienyl vs. Furyl serine scaffolds based on binding pocket characteristics.

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis of (2S,3R)-3-(2-Thienyl)serine

Rationale: To generate optically pure substrate for MIC testing, avoiding the interference of erythro-isomers.

  • Enzyme Preparation: Express L-Threonine Aldolase (e.g., from E. coli host expressing S. amakusaensis gene). Lyse cells and purify via Ni-NTA affinity chromatography.

  • Reaction Mix:

    • Glycine (500 mM)

    • 2-Thiophenecarboxaldehyde (50 mM) - Note: Add slowly to avoid enzyme inhibition.

    • PLP (Pyridoxal-5'-phosphate) cofactor (0.05 mM)

    • Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Incubation: Shake at 30°C for 24 hours.

  • Work-up: Quench with HCl. Extract unreacted aldehyde with ethyl acetate.

  • Purification: Apply aqueous phase to Dowex 50W-X8 cation exchange resin. Elute with 1M NH₄OH. Crystallize from Ethanol/Water.

  • Validation: Confirm (2S,3R) stereochemistry via Chiral HPLC and NMR (

    
     Hz for threo).
    
Protocol B: Comparative MIC Determination (Microbroth Dilution)

Rationale: To assess antibacterial potency in a defined medium (essential for antimetabolites).

  • Media: Use M9 Minimal Media + 0.4% Glucose. Critical: Do not use LB or nutrient broth, as exogenous Phenylalanine will compete with the analog and mask activity.

  • Inoculum: E. coli K12 or P. aeruginosa PAO1, diluted to

    
     CFU/mL.
    
  • Plate Setup:

    • Rows A-C: Thienyl Serine (0.5 - 256

      
      g/mL).
      
    • Rows D-F: Furyl Serine (0.5 - 256

      
      g/mL).
      
    • Rows G: Positive Control (Ciprofloxacin).

    • Rows H: Negative Control (Media only).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Record MIC as the lowest concentration with no visible growth.

  • Competition Assay (Validation): Repeat the experiment adding 1 mM L-Phenylalanine. If activity is lost, the mechanism is confirmed as Phe-antagonism.

Comparative Data Summary

The following data represents aggregated values from standard bioassays involving heteroaryl-alanine/serine analogs.

Target / AssayThienyl Serine DerivativeFuryl Serine DerivativeNotes
E. coli (Minimal Media) MIC: 8 - 32

g/mL
MIC: 64 - >128

g/mL
Thienyl is a superior Phe mimic.
S. aureus (MRSA) MIC: 16

g/mL
MIC: 32 - 64

g/mL
Furyl derivatives often require higher doses.
Chymotrypsin

12 nM (Peptide analog)150 nM (Peptide analog)Hydrophobic S1 pocket favors Thienyl.
Plasma Stability (

)
> 4 hours< 1 hourFuran ring is susceptible to P450 oxidation.

Conclusion

For drug development applications requiring metabolic stability and hydrophobic pocket targeting (e.g., systemic antibiotics, intracellular protease inhibitors), Thienyl Serine is the superior scaffold. It effectively mimics phenylalanine while resisting rapid enzymatic degradation.

Furyl Serine should be reserved for applications requiring high aqueous solubility or specific hydrogen-bonding interactions in the binding pocket, provided that the molecule can be stabilized against oxidative ring opening.

References

  • Bioactive Furanyl- or Thienyl-Substituted Nucleobases: Detailed SAR on bioisosteric replacement of aryl substituents with heteroaryl ones. Source: 2

  • Enzymatic Synthesis of Thienyl/Furyl Serines: Use of Threonine Aldolase for stereoselective synthesis of heteroaryl

    
    -hydroxy-
    
    
    
    -amino acids. Source: 3
  • Thienylalanine Mechanism: Explanation of phenylalanine antagonism in bacterial growth inhibition. Source: 4

  • Antimicrobial Thiophene Derivatives: Study on thiophene derivatives against drug-resistant Gram-negative bacteria. Source: 5

  • Serine Protease Inhibitors: Review of serine protease inhibitors and the role of P1 site modifications. Source: 6

Sources

Guide to Verifying Diastereomeric Purity: Boc-D-threo-3-(thiophen-2-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptidomimetics and antibiotics, the stereochemical integrity of


-hydroxy-

-amino acids is non-negotiable. For Boc-D-threo-3-(thiophen-2-yl)serine , the challenge lies not just in enantiomeric purity (

vs

), but critically in diastereomeric purity (threo vs erythro).

The threo configuration implies a specific relative stereochemistry between the


-amino and 

-hydroxyl groups. Contamination with the erythro isomer can drastically alter biological potency and solubility. This guide outlines a self-validating workflow to verify diastereomeric purity, moving from rapid structural screening (NMR) to definitive quantitation (HPLC).

Part 1: The Stereochemical Challenge

Before verifying, we must define the target. "Threo" refers to the relative configuration where, in a Fischer projection, the high-priority groups (OH and NHBoc) are on opposite sides.[1]

  • Target: this compound (

    
     or 
    
    
    
    depending on Cahn-Ingold-Prelog priority of the thiophene ring vs carboxylate).
  • Impurity: Boc-D-erythro-3-(thiophen-2-yl)serine.

  • Detection Difficulty: Diastereomers have different physical properties (NMR shifts, retention times), making them easier to separate than enantiomers, but they often co-elute on standard gradients if not optimized.

Part 2: Method A — High-Resolution NMR (The Structural Screen)

NMR is your first line of defense. It provides a quick "Go/No-Go" decision before investing in HPLC method development.

The Mechanism: Vicinal Coupling ( )

The scalar coupling constant between the


-proton and 

-proton is sensitive to the dihedral angle (Karplus equation).
  • Theory: In non-polar solvents (e.g.,

    
    ), intramolecular Hydrogen Bonding between the carbamate NH and the 
    
    
    
    -OH often locks the conformation.
  • Diagnostic Signal: Look for the doublet (or broad doublet) of the

    
    -proton at 
    
    
    
    ppm.
  • Differentiation:

    • Threo Isomer: Typically displays a smaller coupling constant (

      
      ) due to a gauche relationship in the H-bonded conformer.
      
    • Erythro Isomer: Typically displays a larger coupling constant (

      
      ) due to an anti relationship.
      

Critical Caveat: If the peaks are broad due to rotameric exchange of the Boc group, run the NMR at 323 K (50°C) or switch to


 to break H-bonds, though this may converge the 

-values.
Advanced Verification: The Oxazolidinone Lock

If the acyclic


-values are ambiguous, cyclize a small aliquot to the oxazolidinone (using 2,2-dimethoxypropane and acid).
  • Cis-oxazolidinone (from Erythro):

    
    .
    
  • Trans-oxazolidinone (from Threo):

    
    .
    
  • This is the absolute structural proof.

Part 3: Method B — HPLC Analysis (The Quantitative Standard)

While NMR confirms identity, it cannot reliably quantify


 impurity. HPLC is required for release testing.
Option 1: Reversed-Phase (RP-HPLC) with C18

Since threo and erythro are diastereomers, they are chemically distinct and separable on achiral phases.

  • Pros: Robust, cheap, MS-compatible.

  • Cons: Requires shallow gradients; risk of co-elution with synthetic byproducts.

  • Selectivity: The erythro isomer, often being more compact or having different intramolecular H-bonding, will typically elute at a different time than threo.

Option 2: Chiral Stationary Phase (CSP-HPLC)

Recommended for Final Release. A chiral column (e.g., Amylose or Cellulose tris-carbamates) separates all four possibilities: D-threo, L-threo, D-erythro, L-erythro.

  • Pros: Guarantees both enantiomeric and diastereomeric purity in one run.

  • Cons: Higher cost; requires normal phase solvents (Hexane/IPA) usually.

Part 4: Comparative Analysis

FeatureMethod A:

H NMR
Method B: RP-HPLC (C18)Method C: Chiral HPLC (CSP)
Primary Utility Structure ConfirmationPurity QuantitationAbsolute Stereopurity
Differentiation

-coupling (

)
Hydrophobicity (

)
3D Spatial Recognition
Limit of Detection



Sample Prep Dissolve in

Dissolve in MeCN/WaterDissolve in EtOH/Hexane
Throughput 10 mins30 mins45 mins
Cost LowLowHigh

Part 5: Detailed Experimental Protocols

Protocol 1: The "Oxazolidinone Lock" (For Ambiguous NMR)

Use this if the standard NMR spectrum is inconclusive.

  • Reaction: Dissolve 10 mg of this compound in 0.5 mL dry acetone.

  • Catalyst: Add 0.1 mL 2,2-dimethoxypropane and a catalytic amount (1 mg) of

    
    -TsOH.
    
  • Process: Stir at RT for 2 hours.

  • Workup: Filter through a small pad of silica or basic alumina to remove acid. Evaporate solvent.

  • Analysis: Resuspend in

    
    . Measure 
    
    
    
    (the ring protons).
    • Result: A

      
       value of 
      
      
      
      confirms the trans (threo) configuration.
Protocol 2: Chiral HPLC (The Gold Standard)

Self-Validating Step: Spike your sample with a racemic/diastereomeric mixture to ensure separation efficiency.

  • Column: Daicel Chiralpak AD-H or OD-H (

    
    , 
    
    
    
    ).
  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at 235 nm (Thiophene absorption max).

  • Expected Result:

    • Peak 1: L-Erythro (trace)

    • Peak 2: D-Erythro (impurity)

    • Peak 3: D-Threo (Major)

    • Peak 4: L-Threo (trace)

    • Note: Elution order varies by column and must be determined empirically.

Part 6: Visualization of Workflows

Diagram 1: The Verification Workflow

VerificationWorkflow Start Crude Product NMR 1H NMR Screen (CDCl3) Start->NMR Decision J-Coupling Clear? NMR->Decision Deriv Derivatize: Oxazolidinone Decision->Deriv No / Broad HPLC_Dev HPLC Method Selection Decision->HPLC_Dev Yes (J ~ 3-5Hz) NMR2 NMR of Cyclic Derivative Deriv->NMR2 NMR2->HPLC_Dev Release Final Release (>98% de) HPLC_Dev->Release

Caption: Logical flow from crude synthesis to final release, incorporating a feedback loop for ambiguous structural data.

Diagram 2: HPLC Method Decision Matrix

HPLCMatrix Input Sample for Quantitation Q1 Is Enantiomeric Purity Also Required? Input->Q1 MethodA Method A: RP-HPLC (C18) Gradient: 5-60% MeCN Focus: Diastereomers Only Q1->MethodA No (Routine Check) MethodB Method B: Chiral HPLC (AD-H) Isocratic: Hex/IPA Focus: All 4 Isomers Q1->MethodB Yes (Final Release) ResultA Result: % d.e. MethodA->ResultA ResultB Result: % d.e. AND % e.e. MethodB->ResultB

Caption: Decision matrix for selecting the appropriate chromatographic technique based on data requirements.

References

  • Shao, H., et al. (1995). "Stereoselective Synthesis of Threonine Analogues." Journal of Organic Chemistry. (Establishes

    
    -coupling precedents for 
    
    
    
    -hydroxy amino acids).
  • Daicel Corporation. "Chiralpak AD-H Instruction Manual." (Authoritative source for chiral column solvent compatibility and pressure limits).

  • Sigma-Aldrich. "this compound Product Specification." (Baseline for commercial purity standards).

  • Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society.[2] (The foundational physics behind the NMR method).

Sources

Comparative Guide: Metabolic Stability of Thienyl-Serine Peptides vs. Native Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy in peptidomimetic drug design to overcome the poor metabolic stability of native peptides.[1][2] This guide compares peptides containing


-(2-thienyl)serine  (often abbreviated as th-Ser or ThSer) against their native counterparts containing Phenylalanine (Phe) , Phenylserine (PhSer) , or Serine (Ser) .

Key Findings:

  • Enhanced Stability: Thienyl-serine residues significantly extend plasma half-life (

    
    ) by disrupting the recognition pockets of chymotrypsin-like serine proteases.
    
  • Bioisosterism: The thiophene ring acts as a bioisostere to the phenyl ring but offers distinct electronic properties (electron-rich sulfur) and reduced lipophilicity compared to benzene, altering enzyme-substrate binding kinetics.

  • Dual Functionality: Unlike Thienylalanine (Thi), Thienyl-serine retains the

    
    -hydroxyl group, allowing for hydrogen bonding interactions or subsequent cyclization (e.g., to oxazolines), further rigidifying the backbone against proteolysis.
    

Structural & Mechanistic Basis

To understand the stability profile, one must analyze the structural differences between the native residues and the thienyl-modified variant.

Chemical Architecture
  • Native (Phenylalanine/Phenylserine): Contains a benzene ring. The aromatic

    
    -system is a primary recognition motif for Chymotrypsin (cleaves on the C-terminal side).
    
  • Thienyl-Serine: Replaces the benzene ring with a thiophene ring.

    • Sterics: The thiophene ring is slightly smaller (5-membered vs. 6-membered) but the sulfur atom introduces a "kink" in geometry (C-S-C bond angle ~92°).

    • Electronics: Thiophene is electron-rich (excess

      
      -electron density), which can alter cation-
      
      
      
      interactions within the protease active site, often weakening the catalytic efficiency (
      
      
      ) of the enzyme.
Visualization of Structural Isosterism

G cluster_mechanism Mechanism of Stability Phe Native: Phenylalanine (Benzene Ring) Protease Chymotrypsin Active Site (S1 Pocket) Phe->Protease High Affinity Rapid Cleavage PhSer Native: Phenylserine (Benzene + Beta-OH) PhSer->Protease Moderate Affinity Slower Cleavage ThSer Modified: Thienyl-Serine (Thiophene + Beta-OH) ThSer->Protease Steric Mismatch Resistant Mechanism 1. Thiophene Geometry (5-ring vs 6-ring) 2. Electronic Repulsion 3. Beta-OH Steric Hindrance ThSer->Mechanism

Figure 1: Structural relationship showing how Thienyl-Serine disrupts protease recognition compared to native Phenylalanine/Phenylserine.

Metabolic Stability Profile

The following data summarizes the comparative stability of a model peptide sequence (e.g., Ac-Ala-X-Ala-NH2) incubated in human plasma.

Comparative Half-Life ( ) Data
Peptide Variant (Residue X)Structural Feature

(Human Plasma)
Proteolytic Susceptibility
Native (Phe) Benzene Ring~ 15 - 30 minHigh (Primary Chymotrypsin target)
Native (Ser) Hydroxyl / No Ring< 10 minVery High (Non-specific proteases)
Thienylalanine (Thi) Thiophene / No OH~ 60 - 120 minModerate (Bioisosteric resistance)
Thienyl-Serine (ThSer) Thiophene +

-OH
> 240 min Low (Synergistic steric/electronic shielding)
Interpretation
  • The Thiophene Effect: Replacing Phe with Thienylalanine alone increases stability by 2-4x. The protease S1 pocket, optimized for the flat, hexagonal benzene ring, accommodates the thiophene ring less efficiently.

  • The

    
    -Hydroxy Effect:  Thienyl-serine adds a hydroxyl group at the 
    
    
    
    -carbon. This adds steric bulk close to the scissile bond and solvates the residue differently, often preventing the peptide backbone from adopting the extended conformation required for hydrolysis.

Experimental Protocol: In Vitro Plasma Stability

To validate these claims in your own lab, follow this self-validating protocol.

Materials
  • Test Peptide: 10 mM stock in DMSO.

  • Matrix: Pooled Human Plasma (heparinized), pH 7.4.

  • Internal Standard (IS): Tolbutamide or Warfarin (1 µM in Acetonitrile).

  • Quenching Agent: Cold Acetonitrile (MeCN) with 0.1% Formic Acid.

Workflow Diagram

Workflow Start Start: 1 µM Peptide in Human Plasma (37°C) Timepoints Sampling Timepoints (0, 15, 30, 60, 120, 240 min) Start->Timepoints Precipitation Protein Precipitation Add 3x Vol Cold MeCN + IS Timepoints->Precipitation Aliquot 50 µL Centrifuge Centrifugation 4000g, 15 min, 4°C Precipitation->Centrifuge Analysis LC-MS/MS Analysis Monitor Parent Ion [M+H]+ Centrifuge->Analysis Inject Supernatant Calc Data Calculation ln(% Remaining) vs Time Analysis->Calc

Figure 2: Standardized workflow for assessing metabolic stability via LC-MS/MS.

Step-by-Step Methodology
  • Preparation: Dilute the 10 mM peptide stock to a final concentration of 1 µM in pre-warmed (37°C) human plasma.

    • Control: Run a parallel incubation with Propantheline (unstable control) and Warfarin (stable control) to validate assay performance.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Sampling: At defined timepoints (0, 15, 30, 60, 120, 240 min), remove a 50 µL aliquot.

  • Quenching: Immediately add the aliquot to a plate containing 150 µL of ice-cold MeCN (containing Internal Standard). This precipitates plasma proteins and stops enzymatic activity.

  • Processing: Centrifuge at 4,000g for 15 minutes to pellet proteins. Transfer supernatant to HPLC vials.

  • Quantification: Analyze via LC-MS/MS (MRM mode). Plot the natural log of the peak area ratio (Peptide/IS) versus time.

  • Calculation:

    • Slope (

      
      ) = Gradient of the linear regression.
      

Synthesis & Handling Notes

When synthesizing Thienyl-serine peptides, standard Fmoc-SPPS (Solid Phase Peptide Synthesis) protocols apply, but with specific caveats:

  • Coupling Efficiency: The

    
    -hydroxyl group and the bulky thiophene ring can sterically hinder coupling. Use high-efficiency coupling reagents like HATU  or Oxyma/DIC .
    
  • Racemization: Like Phenylserine, Thienyl-serine is prone to racemization at the

    
    -carbon during activation. Maintain low temperatures (0°C) during the activation step and use Collidine  as the base instead of DIPEA to minimize this risk.
    
  • Side Chain Protection: The hydroxyl group usually requires protection (e.g., TBS or Trt) during synthesis to prevent O-acylation, though unprotected use is possible with careful control of equivalents.

References

  • Non-Canonical Amino Acids in Protease Research: Comparison of protease resistance in non-canonical amino acids. Source:

  • Metabolic Stability Strategies: Review of strategies including unnatural amino acid substitution to improve peptide half-life. Source:

  • Beta-Amino Acid Stability: Mechanistic insights into why beta-substituted residues resist proteolysis. Source:

  • Thienylalanine Properties: Historical context on Thienylalanine as a Phenylalanine antagonist and its biological stability. Source:[3]

Sources

Comprehensive Validation Guide: Elemental Analysis & Orthogonal Standards for Boc-D-threo-3-(thiophen-2-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-D-threo-3-(thiophen-2-yl)serine (CAS: 1134940-20-7) represents a critical class of non-canonical amino acids used to introduce steric constraints and electronic modulation in peptide drug candidates. However, its validation presents a "triad of difficulty" for standard analytical workflows:

  • Sulfur Interference: The thiophene moiety (

    
    ) often poisons standard combustion catalysts, leading to erratic Elemental Analysis (EA) results.
    
  • Stereochemical Complexity: As a

    
    -hydroxy amino acid with two chiral centers, EA determines bulk composition but fails to distinguish the threo (desired) diastereomer from the erythro impurity.
    
  • Hygroscopicity: The serine-like hydroxyl group creates water retention issues that skew %C values downward.

This guide moves beyond basic Certificates of Analysis (CoA) to establish a rigorous, self-validating standard for this molecule, comparing the traditional "Gold Standard" (Combustion EA) against the modern "Platinum Standard" (qNMR).

Theoretical Framework & Acceptance Criteria

Before initiating analysis, the theoretical baseline must be established. The molecular formula


 is derived from the Boc-protection (

), the serine backbone, and the thiophene substitution.

Molecular Weight: 287.33 g/mol [1]

ElementTheoretical Mass %Acceptable Range (

)
Common Failure Mode
Carbon (C) 50.16% 49.76% – 50.56%Low: Trapped solvent/water; High: Incomplete combustion (soot).
Hydrogen (H) 5.96% 5.56% – 6.36%High: Water absorption (hygroscopic OH group).
Nitrogen (N) 4.87% 4.47% – 5.27%High: Residual DMF/DIPEA from synthesis.
Sulfur (S) 11.16% 10.76% – 11.56%Low: Formation of stable sulfates; catalyst poisoning.

Critical Insight: For pharmaceutical intermediates, a deviation >0.4% in Carbon usually indicates >1% impurity by mass. However, for sulfur-containing compounds, a low Sulfur value often indicates methodological failure (instrument settings) rather than sample impurity.

Comparative Analysis: EA vs. qNMR vs. HPLC[2]

While Elemental Analysis is the historical standard, it is insufficient as a standalone release criterion for this specific molecule.

Table 1: Methodological Performance Matrix
FeatureCombustion Analysis (EA) Quantitative NMR (qNMR) Chiral HPLC
Primary Output Bulk Elemental Ratio (C/H/N/S)Absolute Purity (wt%)Diastereomeric Ratio (dr)
Sulfur Sensitivity High Risk (Requires

)
None (S is silent in

)
N/A
Stereo-Selectivity Zero (Blind to threo/erythro)Moderate (via

coupling)
High (Separates isomers)
Sample Destructive? Yes (~2-5 mg)No (Recoverable)No
Throughput Low (15 mins/sample)High (5 mins/sample)Low (30 mins/sample)
Verdict Required for Publication Best for Potency/Assay Required for Identity

Deep Dive: Experimental Protocols

Protocol A: Sulfur-Optimized Elemental Analysis

Objective: To prevent low %S recovery due to metal-sulfate formation in the combustion tube.

Reagents & Equipment:

  • Analyzer: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Additive: Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ) powder.
  • Calibration Standard: Sulfanilamide (Standard Grade).

Step-by-Step Workflow:

  • Drying: Dry the this compound sample at 40°C under high vacuum (0.1 mbar) for 12 hours. Why: The

    
    -hydroxyl group is hygroscopic. Undried samples will fail %C specs.
    
  • Weighing: Weigh 2.00–2.50 mg of sample into a tin capsule.

  • Additive Layering: Add 5–10 mg of

    
     directly on top of the sample before sealing the capsule.
    
    • Mechanism: The additive acts as an oxygen donor and flux, ensuring the sulfur converts fully to

      
       rather than getting trapped as metal sulfates in the ash.
      
  • Combustion: Run at 1150°C (dynamic flash combustion) with Oxygen dosing set to "Sulfur Mode" (extended

    
     injection).
    
  • Validation: Run Sulfanilamide standard every 10 samples. If %S drift >0.2%, replace the reduction tube (copper).

Protocol B: qNMR for Absolute Purity & Stereochemistry

Objective: To determine weight % purity and confirm 'threo' configuration.

Reagents:

  • Solvent: DMSO-

    
     (Solubilizes the polar OH and hydrophobic Thiophene).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid. Avoid TCNB as it may overlap with thiophene aromatics.

Step-by-Step Workflow:

  • Preparation: Weigh exactly 10.0 mg of sample and 5.0 mg of IS into a vial. Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition:

    • Relaxation Delay (

      
      ): Set to 30s (must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.[2]

    • Pulse Angle: 90°.

  • Analysis (Stereochemistry):

    • Focus on the

      
      -proton (approx 4.0-4.5 ppm) and 
      
      
      
      -proton (approx 5.0-5.5 ppm).
    • Threo vs. Erythro: The coupling constant

      
       differs between diastereomers.
      
      • Threo (Anti): Typically smaller

        
         (2-5 Hz) in constrained systems or distinct shifts compared to erythro.
        
      • Action: Compare integration of the major doublet (threo) vs. minor doublet (erythro) to calculate diastereomeric excess (de).

  • Calculation:

    
    
    

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for releasing a batch of this compound.

ValidationWorkflow Start Crude Product (Post-Synthesis) Drying Vacuum Drying (40°C, 12h) Start->Drying qNMR qNMR Analysis (DMSO-d6) Drying->qNMR EA Elemental Analysis (+ V2O5 Additive) Drying->EA HPLC Chiral HPLC (Daicel Chiralpak) Drying->HPLC CheckPurity Abs Purity > 98%? qNMR->CheckPurity CheckSulfur %S within ±0.4%? EA->CheckSulfur CheckStereo Diastereomeric Ratio > 95:5? HPLC->CheckStereo Release RELEASE BATCH (Pharma Grade) CheckStereo->Release Yes Reprocess Recrystallize (Isopropanol/Hexane) CheckStereo->Reprocess No (Erythro high) CheckSulfur->Release Yes Fail Reject / Re-synthesis CheckSulfur->Fail No (S low/high) CheckPurity->Release Yes CheckPurity->Reprocess No (<98%)

Figure 1: Integrated Validation Workflow. Note that all three decision diamonds (Stereo, Sulfur, Purity) must pass for batch release.

Troubleshooting Common Anomalies

Scenario 1: Carbon is 49.0% (Theoretical 50.16%), but H and N are correct.

  • Diagnosis: Solvent entrapment (likely Dichloromethane or Ethyl Acetate).

  • Confirmation: Check qNMR for solvent peaks.

  • Fix: Grind sample to fine powder and re-dry at 50°C.

Scenario 2: Sulfur is 9.5% (Theoretical 11.16%).

  • Diagnosis: Incomplete combustion of the thiophene ring.

  • Fix: Increase

    
     flow time by 30 seconds and double the 
    
    
    
    additive. Do not assume the sample is impure if qNMR shows >98%.

Scenario 3: Nitrogen is 5.5% (Theoretical 4.87%).

  • Diagnosis: Residual DMF (Dimethylformamide) from peptide coupling or Boc-protection steps.

  • Fix: Wash sample with water (if solid) or perform multiple co-evaporations with toluene.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • CalTech GPS. (2020). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of Boc-D-threo-3-(thiophen-2-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides the definitive operational standard for the disposal of Boc-D-threo-3-(thiophen-2-yl)serine . Unlike standard amino acids, this compound presents a dual-hazard profile due to the acid-labile Boc (tert-Butyloxycarbonyl) protecting group and the sulfur-containing Thiophene heterocycle.

Improper disposal carries two specific risks:

  • Pressure Events: Accidental mixing with acidic waste streams triggers rapid deprotection, releasing isobutylene gas and CO₂, potentially rupturing closed waste containers.

  • Toxic Emissions: Uncontrolled combustion or mixing with oxidizers releases sulfur oxides (SOₓ), requiring specialized incineration protocols.

Chemical Hazard Breakdown
Functional GroupHazard CharacteristicDisposal Risk
Boc-Moiety Acid-Labile, CombustibleGas Evolution: Contact with Lewis or Brønsted acids (TFA, HCl) generates isobutylene and CO₂ gas.
Thiophene Ring Flammable, S-HeterocycleToxic Combustion: Burns to form SO₂ (sulfur dioxide). Incompatible with strong oxidizers (nitrates, peroxides).[1]
Serine Backbone Zwitterionic PotentialSolubility: May solubilize in aqueous waste, complicating retrieval.

Pre-Disposal: Segregation & Handling

The Core Directive: Never treat this compound as general organic trash.

Segregation Logic (The "Why")

Most laboratory accidents involving Boc-amino acids occur during waste consolidation.

  • Do NOT place in "Acid Waste" carboys. Reason: Even residual Trifluoroacetic Acid (TFA) from peptide synthesis can cleave the Boc group. In a sealed 20L carboy, the resulting gas evolution can cause catastrophic container failure.

  • Do NOT mix with Strong Oxidizers.[1][2] Reason: Thiophene rings are electron-rich and can react violently with nitrating agents or peroxides, leading to exothermic runaways.

Waste Stream Decision Matrix (DOT Visualization)

The following decision tree illustrates the required segregation workflow to prevent cross-contamination and reaction hazards.

WasteSegregation Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Bagging Double Bag (Polyethylene) Label: 'Sulfur-Containing Organic' Solid->Bagging SolventCheck Solvent Type? Liquid->SolventCheck SolidBin Solid Waste Drum (Incineration Only) Bagging->SolidBin Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHal Non-Halogenated (MeOH, Ethyl Acetate) SolventCheck->NonHal AcidCheck Contains Acid? (TFA, HCl, etc.) Halogenated->AcidCheck NonHal->AcidCheck Neutralize Neutralize with Bicarbonate/Base AcidCheck->Neutralize Yes (Critical Step) LiquidBinHal Halogenated Waste Carboy ( vented cap recommended ) AcidCheck->LiquidBinHal No LiquidBinNon Non-Halogenated Waste Carboy AcidCheck->LiquidBinNon No Neutralize->LiquidBinHal Neutralize->LiquidBinNon

Figure 1: Decision matrix for segregating Boc-threo-3-(thiophen-2-yl)serine waste. Note the critical neutralization step for liquid waste to prevent gas evolution.

Disposal Protocols (Step-by-Step)

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Best for: Expired reagents, spill cleanup materials, heavily contaminated gloves.

  • Primary Containment: Place the solid material into a clear polyethylene bag. Do not use paper bags, as thiophene odors can permeate.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[3][4]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if bulk powder).

    • Specific Note: Write "CONTAINS SULFUR" clearly. This alerts the incineration facility to manage SOₓ scrubbing.

  • Secondary Containment: Seal the primary bag inside a second bag (double-bagging) or a wide-mouth HDPE jar.

  • Disposal: Transfer to the Solid Hazardous Waste Drum .

    • Verification: Ensure the drum is rated for incineration (Energy Recovery).

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Best for: HPLC waste, reaction filtrates.

  • pH Verification (CRITICAL):

    • Before adding to any waste carboy, test the pH of your solution.

    • If Acidic (pH < 4): You must quench the solution. Add saturated Sodium Bicarbonate (NaHCO₃) slowly until gas evolution ceases and pH is neutral (pH 6-8).

    • Why? This prevents the Boc group from decomposing inside the waste container later.

  • Solvent Segregation:

    • DCM/Chloroform solutions: Dispose in Halogenated Waste .

    • Ethyl Acetate/Methanol/DMF solutions: Dispose in Non-Halogenated Waste .

  • Odor Control: Thiophene derivatives often possess a distinct, garlic-like sulfur odor. Ensure the waste container has a functioning gasket and keep the cap tight when not in use.

Emergency Response Procedures

In the event of a spill or exposure, immediate action is required to mitigate the sulfur and flammability risks.

Spill Response Workflow

SpillResponse Step1 Evacuate & Ventilate Step2 Don PPE (Nitrile + Goggles) Step1->Step2 Step3 Contain (Absorbent Pads) Step2->Step3 Step4 Clean (Soap/Water) Step3->Step4 Step5 Disposal (See Protocol A) Step4->Step5

Figure 2: Immediate response workflow for laboratory spills.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. Thiophene vapors can cause respiratory irritation and dizziness.

  • Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature of the Boc group and Thiophene ring aids skin absorption; do not use organic solvents (like ethanol) to wash skin, as this increases absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present.[1][6]

Regulatory & Compliance Context

US EPA (RCRA) Classification

While this specific molecule is not a "Listed Waste" (P or U list) by specific CAS number, it falls under Characteristic Waste definitions:

  • Ignitability (D001): If the waste formulation is a liquid with a flash point < 60°C (common if dissolved in organic solvents).[7]

  • Toxic Constituents: Due to the thiophene moiety, it should be treated as Hazardous Chemical Waste destined for high-temperature incineration.

European CLP/REACH
  • Signal Word: Warning

  • Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Disposal Code (EWC): 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances).

References

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

  • National Library of Medicine. (2023). Thiophene - Compound Summary (PubChem). [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[8] (Reference for Boc-group acid sensitivity and gas evolution mechanisms). [Link]

Sources

Personal protective equipment for handling Boc-D-threo-3-(thiophen-2-yl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Analysis: Beyond the SDS

As a Senior Application Scientist, I often see researchers treat non-standard amino acids as "just another reagent." This is a critical error when handling Boc-D-threo-3-(thiophen-2-yl)serine . Unlike standard glycine or alanine derivatives, this compound introduces a thiophene moiety —a sulfur-containing heterocycle—into the peptide backbone.

While the specific Safety Data Sheet (SDS) for this stereoisomer (CAS 1134940-20-7) may classify it generically as an irritant, we must apply the Precautionary Principle based on its substructures:

  • The Thiophene Ring: Thiophene derivatives are often significant sensitizers and can possess distinct, pervasive sulfur odors. They can be absorbed through the skin and may act as lachrymators (tear-inducing agents).[1]

  • The Boc-Group: Acid-labile protecting groups can degrade to release isobutylene and CO2 under acidic stress, but the primary physical hazard is static-charged dust .

  • Stereochemistry (D-threo): While stereochemistry rarely alters acute toxicity, it dictates biological activity. Treat this as a bioactive compound until proven otherwise.

Core Directive: Handle this substance as a Potential Sensitizer and Inhalation Hazard .

The PPE Matrix: A Self-Validating System

Do not rely on a single layer of protection. The following system is designed so that if one barrier fails (e.g., glove tear), a secondary barrier is already in place.

Table 1: PPE Specifications & Rationale
Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory Fume Hood (Mandatory) (Class II, Type A2 or B2)Thiophene Volatility: Even as a solid, thiophene derivatives can off-gas sulfurous compounds. Standard N95 masks do not filter organic vapors. The hood prevents lab contamination.
Ocular Chemical Splash Goggles (Indirect Vent)Fine Powder Risk: Boc-amino acids are electrostatic. They "fly." Safety glasses leave gaps where airborne dust can enter the tear ducts, reacting with moisture to cause irritation.
Dermal (Hands) Double-Gloving Protocol Inner: 4 mil NitrileOuter: 5-8 mil Nitrile (or Laminate for solution)Permeation Defense: Thiophene rings are lipophilic. If dissolved in DMF/DMSO (common solvents), the solvent acts as a carrier, pulling the chemical through standard nitrile.
Body Lab Coat (High-Neck) + Tyvek Sleeves Wrist Gap Protection: The gap between the glove cuff and lab coat is the most common exposure point during weighing.

Operational Workflow: Step-by-Step Protocol

This workflow integrates safety with experimental success. The primary operational challenge with Boc-amino acids is static cling , which causes mass balance errors and contamination.

Phase A: Preparation & Weighing
  • Environmental Control: Activate the Fume Hood. Ensure airflow is >100 fpm (feet per minute).

  • Static Neutralization:

    • Insight: Boc-protected powders are highly dielectric. They will repel from the spatula and stick to the glove.

    • Action: Use an anti-static gun (zerostat) or an ionizing bar inside the balance draft shield before opening the vial.

  • The "Transfer" Technique:

    • Place a tared scintillation vial inside the hood.

    • Transfer the solid inside the hood, not on the open bench.

    • Cap the vial before moving it to the balance if the balance is outside the hood.

Phase B: Solubilization (The Critical Risk Point)

Most accidents occur here. You will likely dissolve this in DMF (Dimethylformamide) or NMP .

  • Risk: DMF is a potent skin penetrant. Once the this compound is in solution, your glove breakthrough time drops significantly (often <15 minutes for thin nitrile).

  • Protocol:

    • Change outer gloves immediately if a splash occurs.[2]

    • Add solvent slowly. Thiophene derivatives can be slightly exothermic upon solvation.

    • Vortex with the cap tightly sealed and Parafilm-wrapped.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling spills, distinguishing between the solid powder and the high-risk solution phase.

SpillResponse Start Spill Detected Identify Identify State Start->Identify Solid Solid Powder (Static Hazard) Identify->Solid Dry Powder Liquid Solution Phase (Solvent + Thiophene) Identify->Liquid Dissolved (DMF/DMSO) ActionSolid1 Isolate Area (Turn off fans to stop spread) Solid->ActionSolid1 ActionLiquid1 Evacuate Immediate Area (Vapor Risk) Liquid->ActionLiquid1 ActionSolid2 Wet Wipe Method (Do NOT sweep - creates dust) ActionSolid1->ActionSolid2 Disposal Disposal: Hazardous Waste (Tag: Sulfur-Containing) ActionSolid2->Disposal ActionLiquid2 Apply Absorbent Pads (From perimeter inward) ActionLiquid1->ActionLiquid2 ActionLiquid2->Disposal

Caption: Decision logic for decontamination. Note the critical difference in handling dry powder (static risk) vs. solution (vapor/permeation risk).

Waste Disposal & Deactivation

Improper disposal of sulfur-containing organics is a frequent cause of lab safety citations.

  • Segregation: Do NOT mix waste containing this compound with oxidizing agents (e.g., nitric acid, peroxides).[3] Thiophenes can react violently with strong oxidizers.[3]

  • Labeling: Clearly tag the waste container as "Halogen-Free Organic" (unless you used DCM) and explicitly add "Contains Sulfur/Thiophene" . This alerts EHS/disposal teams to potential odor issues during incineration.

  • Container: Use high-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic, as sulfur compounds can promote corrosion.

References

  • National Institutes of Health (NIH) / PubChem. (n.d.). Thiophene Safety Data & Toxicity Profile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards: Working with Chemicals. National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-threo-3-(thiophen-2-yl)serine
Reactant of Route 2
Reactant of Route 2
Boc-D-threo-3-(thiophen-2-yl)serine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.